molecular formula C8HF13 B1305927 1H-Perfluorooct-1-yne CAS No. 55756-24-6

1H-Perfluorooct-1-yne

Cat. No.: B1305927
CAS No.: 55756-24-6
M. Wt: 344.07 g/mol
InChI Key: QRRGZVPIVBHZCM-UHFFFAOYSA-N
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Description

1H-Perfluorooct-1-yne is a useful research compound. Its molecular formula is C8HF13 and its molecular weight is 344.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRGZVPIVBHZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379997
Record name 1H-Perfluorooct-1-yne
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Molecular Weight

344.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55756-24-6
Record name 1H-Perfluorooct-1-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Perfluorooct-1-yne
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Perfluorooct-1-yne, a terminal alkyne bearing a perfluorohexyl chain, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique combination of a reactive alkyne functional group and the distinct physicochemical properties imparted by the perfluorinated tail makes it a valuable building block for the synthesis of novel compounds with tailored characteristics. The high electronegativity and steric bulk of the fluorine atoms profoundly influence the molecule's reactivity, solubility, and metabolic stability, offering unique advantages in the design of new pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis, reactivity, and potential applications.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computed values due to a lack of extensive published experimental data.

PropertyValueSource
Molecular Formula C₈HF₁₃PubChem[1]
Molecular Weight 344.07 g/mol PubChem[1]
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ynePubChem[1]
CAS Number 55756-24-6PubChem[1]
Boiling Point 95 °CINDOFINE Chemical Company
Melting Point Not available-
Density Not available-
Solubility Profile

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility. For a compound like this compound, a standard distillation method can be employed for its determination.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the substance.

  • Pressure Correction: If the atmospheric pressure is not at standard sea-level pressure (1 atm or 760 mmHg), a pressure correction should be applied to the observed boiling point.

graph TD { A[Start: Assemble Distillation Apparatus] --> B{Add this compound and Boiling Chips}; B --> C{Gently Heat the Flask}; C --> D{Observe and Record Distillation Temperature}; D --> E{Apply Pressure Correction if Necessary}; E --> F[End: Determined Boiling Point]; A[Start] -- style --> fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; F[End] -- style --> fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; B -- style --> fill:#FFFFFF,stroke:#4285F4,stroke-width:2px; C -- style --> fill:#FFFFFF,stroke:#4285F4,stroke-width:2px; D -- style --> fill:#FFFFFF,stroke:#4285F4,stroke-width:2px; E -- style --> fill:#FFFFFF,stroke:#EA4335,stroke-width:2px; } Caption: Workflow for Boiling Point Determination.
Determination of Solubility

A straightforward method to qualitatively and semi-quantitatively assess the solubility of this compound in various solvents involves the following steps.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, tetrahydrofuran, hexane).

  • Sample Addition: To a series of small, sealed vials, add a known volume (e.g., 1 mL) of each selected solvent.

  • Titration: Add small, measured increments of this compound to each vial, sealing and vortexing after each addition.

  • Observation: Observe the mixture for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or a cloudy suspension (insoluble or partially soluble).

  • Quantification (Optional): The approximate solubility can be expressed as the volume of solute dissolved per volume of solvent.

graph LR { subgraph "Solubility Determination" A[Select Solvents] --> B{Prepare Vials with Solvents}; B --> C{Incrementally Add this compound}; C --> D{Vortex and Observe}; D --> E{Classify as Soluble or Insoluble}; end A -- style --> fill:#FFFFFF,stroke:#34A853,stroke-width:2px; B -- style --> fill:#FFFFFF,stroke:#34A853,stroke-width:2px; C -- style --> fill:#FFFFFF,stroke:#34A853,stroke-width:2px; D -- style --> fill:#FFFFFF,stroke:#34A853,stroke-width:2px; E -- style --> fill:#FFFFFF,stroke:#34A853,stroke-width:2px; } Caption: Protocol for Solubility Assessment.

Synthesis of this compound

A common and effective method for the synthesis of terminal perfluoroalkynes involves the reaction of a perfluoroalkyl iodide with a protected acetylene equivalent, followed by deprotection.

General Synthetic Scheme:

The synthesis can be conceptualized as a two-step process:

  • Coupling Reaction: Reaction of perfluorohexyl iodide with a protected alkyne, such as ethynyltrimethylsilane, in the presence of a suitable catalyst.

  • Deprotection: Removal of the protecting group (e.g., trimethylsilyl group) to yield the terminal alkyne.

A plausible synthetic route starting from perfluorohexyl iodide is outlined below.[3]

Step 1: Sonogashira Coupling of Perfluorohexyl Iodide with Ethynyltrimethylsilane

This reaction utilizes a palladium and copper co-catalyzed cross-coupling reaction.

Reagents and Conditions:

  • Perfluorohexyl iodide (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (solvent and base)

  • Room temperature, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of perfluorohexyl iodide in triethylamine, add ethynyltrimethylsilane, Pd(PPh₃)₄, and CuI under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The removal of the TMS group is typically achieved under basic conditions.

Reagents and Conditions:

  • TMS-protected perfluorooctyne (1.0 eq)

  • Potassium carbonate (2.0 eq)

  • Methanol (solvent)

  • Room temperature

Procedure:

  • Dissolve the TMS-protected alkyne in methanol.

  • Add potassium carbonate to the solution and stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add water to the reaction mixture and extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product.

graph LR { subgraph "Synthesis of this compound" A[Perfluorohexyl Iodide + Ethynyltrimethylsilane] -- "Pd(PPh₃)₄, CuI, Et₃N" --> B(TMS-protected Perfluorooctyne); B -- "K₂CO₃, MeOH" --> C[this compound]; end A -- style --> fill:#FFFFFF,stroke:#FBBC05,stroke-width:2px; B -- style --> fill:#FFFFFF,stroke:#FBBC05,stroke-width:2px; C -- style --> fill:#FFFFFF,stroke:#34A853,stroke-width:2px; } Caption: Synthetic Pathway to this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the chemistry of its terminal alkyne and the influence of the strongly electron-withdrawing perfluorohexyl group.

Nucleophilic Additions

The electron-withdrawing nature of the perfluoroalkyl chain makes the alkyne susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to a range of functionalized products.

1,3-Dipolar Cycloadditions (Click Chemistry)

Terminal alkynes are key components in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] this compound can react with organic azides to form stable 1,2,3-triazole linkages. This reaction is highly efficient and biocompatible, making it a powerful tool for bioconjugation and drug discovery.[6] The incorporation of the perfluorinated chain can enhance the pharmacological properties of the resulting triazole-containing molecules.

General Reaction Scheme:

graph LR { A["this compound (R-C≡CH)"] -- "R'-N₃, Cu(I) catalyst" --> B["1,4-disubstituted 1,2,3-triazole"]; A -- style --> fill:#FFFFFF,stroke:#4285F4,stroke-width:2px; B -- style --> fill:#FFFFFF,stroke:#34A853,stroke-width:2px; } Caption: 1,3-Dipolar Cycloaddition of this compound.
Applications in Drug Development

The introduction of fluorine and perfluoroalkyl groups into drug candidates is a well-established strategy to improve their metabolic stability, binding affinity, and lipophilicity.[7][8] The perfluorohexyl tail of this compound can serve as a "fluorous tag," which can be exploited for the purification of reaction mixtures and can also influence the pharmacokinetic profile of a drug molecule. The alkyne functionality allows for the facile introduction of this perfluorinated moiety into a wide range of molecular scaffolds using click chemistry, making this compound a valuable tool for medicinal chemists.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to show a single signal for the acetylenic proton. Due to the electron-withdrawing effect of the perfluoroalkyl chain, this proton is expected to be deshielded and appear at a downfield chemical shift compared to a typical terminal alkyne.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the eight carbon atoms. The acetylenic carbons will have characteristic chemical shifts, and the carbons of the perfluoroalkyl chain will exhibit complex splitting patterns due to coupling with the fluorine atoms.[9]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing perfluorinated compounds. It will display a series of signals corresponding to the different fluorine environments along the perfluorohexyl chain, with characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the terminal alkyne and the C-F bonds.

  • ≡C-H stretch: A sharp, medium-intensity band is expected around 3300 cm⁻¹.

  • C≡C stretch: A weak band is expected in the region of 2100-2260 cm⁻¹.

  • C-F stretch: Strong, broad absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the numerous C-F bonds in the perfluorohexyl chain.[10]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

As a member of the per- and polyfluoroalkyl substances (PFAS) family, caution should be exercised regarding its environmental fate and persistence. Proper disposal procedures in accordance with local regulations must be followed.

Conclusion

This compound is a versatile and valuable building block with significant potential in various areas of chemical research, particularly in drug discovery and materials science. Its unique physicochemical properties, stemming from the combination of a reactive alkyne and a perfluorinated chain, offer exciting opportunities for the synthesis of novel molecules with enhanced properties. While there are still gaps in the experimentally determined data for this compound, this guide provides a solid foundation of its known properties, synthetic methodologies, and potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation into its physical properties and reactivity is warranted to fully unlock its potential.

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Sources

A Comprehensive Technical Guide to 1H-Perfluorooct-1-yne (CAS 55756-24-6): Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1H-Perfluorooct-1-yne, a significant fluorinated building block for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its fundamental properties, practical synthetic methodologies, characteristic reactivity, and its burgeoning applications, particularly in the realm of drug discovery. The unique electronic properties conferred by the extensive fluorination of its alkyl chain make it a molecule of considerable interest for modulating the physicochemical and pharmacological profiles of bioactive compounds.

Core Physicochemical and Spectroscopic Profile

This compound, systematically named 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne, is distinguished by a terminal alkyne group attached to a C6 perfluorinated chain.[1] This structural arrangement imparts a unique combination of reactivity from the alkyne and specific physicochemical properties from the fluorous tail.

Key Properties

The essential properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.

PropertyValueSource
CAS Number 55756-24-6[1][2][3][4][5]
Molecular Formula C₈HF₁₃[1][2][3][4][5]
Molecular Weight 344.07 g/mol [1][2][3][4]
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne[1]
Common Synonyms (Perfluoro-n-hexyl)acetylene, 2-(Perfluorohexyl)ethyne[1]
Boiling Point 95 °C[3]
Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic fingerprint. Understanding these characteristics is paramount for reaction monitoring and product verification.

SpectroscopyExpected Signature & Rationale
¹H NMR A single signal, likely a triplet, in the δ 2.0-3.0 ppm range. This corresponds to the acetylenic proton (H-C≡). The coupling would arise from the two fluorine atoms on the adjacent carbon (C3), demonstrating ³J(H,F) coupling.
¹³C NMR Two distinct signals for the alkyne carbons (C1 and C2). C1 (attached to H) would appear around δ 70-80 ppm, while C2 (attached to the C₆F₁₃ chain) would be further downfield due to the strong electron-withdrawing effect of the perfluoroalkyl group. Additional complex signals corresponding to the fluorinated carbons will be observed.
¹⁹F NMR A complex series of multiplets corresponding to the six distinct fluorine environments along the C₆F₁₃ chain. The terminal -CF₃ group would appear as a triplet, while the five -CF₂- groups would show more complex splitting patterns due to coupling with neighboring fluorine atoms.[1]
IR Spectroscopy A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and another weak band around 2100-2200 cm⁻¹ for the C≡C triple bond stretch. Strong, broad absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F bond stretching.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 344.07. A characteristic fragmentation pattern would involve the loss of the perfluoroalkyl chain, leading to prominent fragment ions.

Synthesis and Mechanistic Considerations

The synthesis of perfluoroalkylated alkynes like this compound typically involves the coupling of a perfluoroalkyl source with an acetylene synthon. A robust and increasingly common method is the radical-mediated addition of a perfluoroalkyl iodide to a terminal alkyne.

Precursor Synthesis: Perfluorohexyl Iodide

The key precursor, perfluorohexyl iodide (C₆F₁₃I), is commonly produced industrially via a process known as fluorotelomerization.[6] This process involves the reaction of a "telogen" (pentafluoroethyl iodide) with a "taxogen" (tetrafluoroethylene) to build the carbon chain.[6]

Caption: Workflow for Perfluoroalkyl Iodide Synthesis.

Recommended Synthesis: Iron-Catalyzed Perfluoroalkylation

A direct and efficient method for synthesizing perfluoroalkylated alkynes utilizes a simple iron salt as a catalyst to couple a terminal alkyne with a perfluoroalkyl iodide.[7] This approach offers good functional group compatibility and provides the target compound in high yields.

  • Preparation: To an oven-dried Schlenk tube, add the terminal alkyne (1.0 mmol), perfluorohexyl iodide (1.2 mmol), and FeCl₂ (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO, 5 mL) to the tube under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Stir the mixture at the specified temperature (e.g., 80-100 °C) and monitor the reaction progress using TLC or GC-MS. The reaction time typically ranges from 12 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Causality Insight: The iron catalyst is crucial as it facilitates the generation of the perfluoroalkyl radical from the perfluoroalkyl iodide, initiating the catalytic cycle.[7] The use of a polar aprotic solvent like DMF helps to solubilize the iron salt and reagents.

Caption: Proposed Mechanism for Iron-Catalyzed Perfluoroalkylation.

Reactivity and Synthetic Utility

The dual functionality of this compound—a reactive terminal alkyne and a sterically demanding, electron-withdrawing fluorous chain—makes it a versatile synthon.

Caption: Key Reaction Pathways for this compound.

  • Click Chemistry: As a terminal alkyne, it readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a straightforward route to highly functionalized 1,2,3-triazoles bearing a perfluoroalkyl tail.

  • Cross-Coupling Reactions: It is an excellent substrate for Sonogashira coupling with aryl or vinyl halides, enabling the direct introduction of the perfluoroalkynyl moiety onto aromatic systems.

  • Cyclization Reactions: It can undergo palladium-catalyzed cascade reactions, such as defluorinative alkynylation with polyfluoroalkyl ketones, to construct complex fluorinated heterocyclic scaffolds like furans.[8]

  • Radical Additions: The alkyne bond is susceptible to radical addition reactions, a common strategy for building more complex fluorinated structures.[6]

Applications in Drug Discovery and Materials Science

The incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates.[9][10]

  • Metabolic Stability: The strong C-F bonds in the perfluoroalkyl chain are resistant to enzymatic degradation, particularly oxidation by Cytochrome P450 enzymes. Introducing the C₆F₁₃ group can shield adjacent functionalities, thereby increasing the metabolic half-life of a drug.[9]

  • Lipophilicity and Permeability: Fluorination significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[9][10] This property must be carefully balanced to avoid issues with aqueous solubility.

  • Binding Affinity: The highly polarized C-F bonds can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and selectivity.

  • pKa Modulation: The powerful electron-withdrawing nature of the C₆F₁₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH and impacting its absorption and distribution.[10]

  • Bioisosterism: Fluorinated groups are often used as bioisosteres for other chemical groups to improve drug properties without sacrificing biological activity.[11]

  • Materials Science: The unique properties of perfluoroalkyl chains, such as being both hydrophobic and lipophobic, make them useful in the synthesis of specialized surfactants, coatings, and ionic liquids.[12][13]

Safety, Handling, and Storage

This compound is an irritant and requires careful handling in a controlled laboratory environment.

Hazard Identification
GHS HazardCodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a standard laboratory coat.

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[14] Prevent the formation of aerosols. Keep away from sources of ignition.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. Do not allow the chemical to enter drains.[14]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound (CAS 55756-24-6) is a highly valuable and versatile fluorinated building block. Its unique combination of a reactive alkyne handle and a property-modulating perfluoroalkyl chain provides chemists with a powerful tool for synthesizing novel compounds. For professionals in drug discovery, its ability to enhance metabolic stability, modulate lipophilicity, and influence ligand-target interactions makes it a strategic component in the design of next-generation therapeutics. As synthetic methodologies continue to advance, the applications for this and related perfluoroalkyl alkynes are set to expand, further cementing the role of fluorine in modern chemical innovation.

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A Technical Guide to the Spectroscopic Characterization of 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-Perfluorooct-1-yne (C8HF13), a terminal alkyne bearing a perfluorinated carbon chain. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended to serve as a valuable resource for researchers working with or synthesizing this and similar highly fluorinated organic molecules, aiding in their identification, characterization, and quality control.

Introduction: The Unique Nature of this compound

This compound is a fascinating molecule that combines the reactivity of a terminal alkyne with the unique physicochemical properties imparted by a long perfluoroalkyl chain. The high electronegativity of fluorine atoms dramatically influences the electron density distribution throughout the molecule, leading to distinct and predictable spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target compound and for assessing its purity. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra of this compound, providing a foundational understanding for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its carbon-hydrogen and carbon-fluorine framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single signal for the acetylenic proton.

  • Chemical Shift (δ): The acetylenic proton (≡C-H) is anticipated to appear as a multiplet in the range of 2.5-3.5 ppm . The electron-withdrawing nature of the adjacent perfluoroalkyl group will likely shift this proton downfield compared to a typical terminal alkyne (which usually appears around 2-3 ppm)[1].

  • Multiplicity: This proton will be coupled to the fluorine atoms on the C3 carbon, resulting in a complex multiplet. Specifically, it will show a triplet of triplets due to coupling with the two fluorine atoms on C3 and long-range coupling with the fluorine atoms on C4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the eight distinct carbon environments in the molecule. The signals will be split due to coupling with the attached fluorine atoms (C-F coupling).

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C1 (≡CH)70-80t
C2 (C≡)80-90t
C3 (-CF2-)110-120t
C4 (-CF2-)110-120t
C5 (-CF2-)110-120t
C6 (-CF2-)110-120t
C7 (-CF2-)110-120t
C8 (-CF3)115-125q

Note: The chemical shifts of the -CF2- groups will be very similar and may overlap, requiring high-resolution instrumentation for distinction. The multiplicities are predicted based on one-bond and two-bond C-F coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine environments. The chemical shifts are typically referenced to CFCl₃ (0 ppm).

Fluorine Atom(s)Predicted Chemical Shift (δ, ppm)Multiplicity (due to F-F coupling)
C3 (-CF2-)-110 to -120t
C4 (-CF2-)-120 to -130m
C5 (-CF2-)-120 to -130m
C6 (-CF2-)-120 to -130m
C7 (-CF2-)-125 to -135t
C8 (-CF3)-80 to -85t

Note: The terminal CF3 group is typically the most deshielded (least negative chemical shift) in a perfluoroalkyl chain. The multiplicities arise from two-bond and three-bond F-F couplings. The signals for the internal CF2 groups will be complex multiplets due to coupling with neighboring CF2 groups.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field strength is recommended for better resolution, especially for the ¹⁹F and ¹³C spectra.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the alkyne and the perfluoroalkyl chain.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2150WeakC≡C stretch
1100-1300Very Strong, BroadC-F stretches
  • ≡C-H Stretch: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne[1][2].

  • C≡C Stretch: The carbon-carbon triple bond stretch is expected to be weak due to the low change in dipole moment during the vibration. Its presence confirms the alkyne functionality[1][3].

  • C-F Stretches: The perfluoroalkyl chain will give rise to a series of very strong and broad absorption bands in the 1100-1300 cm⁻¹ region, which is a characteristic feature of highly fluorinated compounds[4].

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • Neat Liquid: If the sample is a liquid, a thin film can be placed between two KBr or NaCl plates.

  • Solution: Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.

Instrument Parameters (General):

  • Spectrometer: A standard Fourier-transform infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient to obtain a good quality spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of this compound is C₈HF₁₃, with a monoisotopic mass of 343.987 g/mol [5]. The molecular ion peak is expected to be observed at m/z = 344.

  • Fragmentation Pattern: The fragmentation of the perfluoroalkyl chain is expected to be a dominant process. Common fragmentation pathways for perfluorinated compounds involve the cleavage of C-C bonds, leading to the formation of stable perfluoroalkyl carbocations.

Predicted Fragmentation Pathway

G M [C8HF13]˙⁺ m/z = 344 F1 [C7F13]⁺ m/z = 331 M->F1 - C2H F2 [C6F11]⁺ m/z = 281 F1->F2 - CF2 F3 [C5F9]⁺ m/z = 231 F2->F3 - CF2 F4 [C4F7]⁺ m/z = 181 F3->F4 - CF2 F5 [C3F5]⁺ m/z = 131 F4->F5 - CF2 F6 [C2F3]⁺ m/z = 81 F5->F6 - CF2 F7 [CF3]⁺ m/z = 69 F6->F7 - CF2 H [C2H]˙ CF2 [CF2]˙ C2F4 [C2F4]˙

Caption: Predicted ESI-MS fragmentation of this compound.

Expected Key Fragment Ions:

m/zIon Formula
344[C₈HF₁₃]⁺ (Molecular Ion)
325[M-F]⁺
295[M-CF₃]⁺
245[M-C₂F₅]⁺
195[M-C₃F₇]⁺
145[M-C₄F₉]⁺
131[C₃F₅]⁺
119[C₂F₅]⁺
100[C₂F₄]⁺
69[CF₃]⁺ (Often the base peak)
Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (General):

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to cause more extensive fragmentation.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely available, this guide provides a robust framework of predicted spectral data based on well-established principles. The key identifying features are the unique acetylenic proton signal in ¹H NMR, the characteristic chemical shifts of the perfluoroalkyl chain in ¹⁹F and ¹³C NMR, the distinct ≡C-H and C-F stretching vibrations in IR spectroscopy, and the predictable fragmentation pattern of the perfluoroalkyl chain in mass spectrometry. This guide serves as a valuable predictive tool for scientists and researchers, enabling them to confidently identify and characterize this and structurally related fluorinated compounds.

References

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The Solubility of 1H-Perfluorooct-1-yne in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1H-Perfluorooct-1-yne (C8HF13), a highly fluorinated terminal alkyne of significant interest in medicinal chemistry, materials science, and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document synthesizes the foundational principles of "fluorous" chemistry to predict its solubility behavior in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the handling and application of this unique chemical entity.

Introduction: The Significance of this compound

This compound is a structurally distinct molecule featuring a hydrophilic terminal alkyne and a highly fluorinated, lipophobic perfluorooctyl chain.[1][2] This unique combination of functionalities makes it a valuable building block in several advanced applications. The terminal alkyne group provides a reactive handle for a variety of chemical transformations, most notably in "click chemistry" for the synthesis of complex molecules and bioconjugates.[3][4] The perfluorooctyl chain imparts properties such as high thermal and chemical stability, and a tendency to self-assemble and create fluorous phases.[5]

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and unique conformational preferences.[6][7][8] As such, fluorinated compounds like this compound are of great interest in the development of novel pharmaceuticals and advanced materials.[9][10]

A fundamental understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches. This guide aims to provide a comprehensive framework for understanding and determining the solubility of this important compound.

The Principle of "Fluorous" Solubility: A Paradigm Shift

Highly fluorinated compounds like this compound exhibit solubility behavior that deviates significantly from the traditional "like dissolves like" principle. Due to the high electronegativity and low polarizability of fluorine atoms, the perfluorinated chain is both hydrophobic (water-repelling) and lipophobic (oil-repelling). This unique characteristic gives rise to the concept of "fluorous" solubility, where the primary driving force for dissolution is the interaction with other highly fluorinated molecules.[11][12]

Consequently, this compound is expected to have limited solubility in many common organic solvents, both polar and non-polar. Conversely, it is predicted to be most soluble in fluorinated solvents, such as trifluorotoluene and perfluoroalkanes. This behavior is a critical consideration for anyone working with this class of compounds.

Predicted Solubility Profile of this compound

Solvent Class Predicted Solubility Rationale
Fluorinated Solvents HighStrong "fluorous-fluorous" interactions between the perfluorinated chains of the solute and solvent.
(e.g., Trifluorotoluene, Perfluorohexane)
Chlorinated Solvents Moderate to LowSome dipole-dipole interactions may be present, but the lipophobic nature of the perfluorinated chain limits solubility.
(e.g., Dichloromethane, Chloroform)
Apolar Hydrocarbon Solvents LowWeak van der Waals forces are insufficient to overcome the strong solute-solute interactions and the lipophobicity of the perfluorinated chain.
(e.g., Hexane, Toluene)
Polar Aprotic Solvents LowThe polar nature of the solvent does not favorably interact with the non-polar, lipophobic perfluorinated chain.
(e.g., Acetone, Acetonitrile, DMF, DMSO)
Polar Protic Solvents Very LowThe strong hydrogen bonding network of the solvent is disrupted by the non-polar solute, and there are no favorable interactions.
(e.g., Methanol, Ethanol, Water)

Experimental Protocol for Solubility Determination

Given the lack of published data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol is a robust and reliable method for generating this data.

Materials and Equipment
  • This compound (purity >95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated pipettes

  • Scintillation vials or other suitable containers

  • Gas chromatograph with a flame ionization detector (GC-FID) or a quantitative nuclear magnetic resonance (qNMR) spectrometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully transfer a known volume of the clear supernatant to a clean, pre-weighed vial.

  • Quantification of Dissolved Solute:

    • Gravimetric Method (for non-volatile solvents):

      • Evaporate the solvent from the vial containing the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound (95 °C).[8]

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved solute is the difference between the final and initial weights of the vial.

    • Chromatographic or Spectroscopic Method (for volatile solvents or higher accuracy):

      • Prepare a series of calibration standards of this compound in the same solvent.

      • Analyze the supernatant and the calibration standards using a validated GC-FID or qNMR method.

      • Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to known volume of solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Transfer clear supernatant to a pre-weighed vial C->D E Gravimetric (evaporate solvent & weigh residue) D->E F Instrumental (GC-FID or qNMR with calibration curve) D->F G Determine solubility (g/L, mol/L) E->G F->G

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of intermolecular forces.[13][14][15] Understanding these forces is key to predicting and manipulating its solubility.

  • Solute-Solute Interactions: The highly fluorinated chains of this compound molecules have strong cohesive forces due to London dispersion forces, which are significant for large, electron-rich molecules. These strong interactions must be overcome for dissolution to occur.

  • Solvent-Solvent Interactions: The intermolecular forces within the solvent must also be disrupted to create a cavity for the solute molecule. In highly structured solvents like water, this energy penalty is substantial.

  • Solute-Solvent Interactions: Favorable interactions between the solute and solvent are the driving force for dissolution. For this compound, these interactions are primarily:

    • Fluorous Interactions: Strong, favorable London dispersion forces between the perfluorinated chain and fluorinated solvents.

    • Dipole-Dipole Interactions: The terminal alkyne provides a slight dipole, which can interact with polar solvents, though this is often overshadowed by the influence of the long perfluorinated chain.

The overall enthalpy of solution is the sum of the energies required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound in non-fluorinated solvents, the energy required to break the strong solute-solute and solvent-solvent interactions is often greater than the energy released from the weak solute-solvent interactions, resulting in poor solubility.

Intermolecular Forces Diagram

G cluster_solute This compound cluster_solvent Solvent Solute C8HF13 Solute->Solute Solute-Solute Interactions (London Dispersion) Solvent Solvent Molecule Solute->Solvent Solute-Solvent Interactions (e.g., Fluorous, Dipole-Dipole) Solvent->Solvent Solvent-Solvent Interactions (e.g., H-bonding, Dipole-Dipole)

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a strong predictive understanding of its behavior can be derived from the principles of fluorous chemistry. This guide has established that this compound is expected to be most soluble in fluorinated solvents and poorly soluble in common organic solvents. For researchers requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable path to generating this crucial information. A thorough understanding of the solubility of this unique fluorinated alkyne is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

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"thermal stability of 1H-Perfluorooct-1-yne"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 1H-Perfluorooct-1-yne

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of this compound (C₈HF₁₃), a terminal alkyne bearing a perfluorohexyl chain. As a molecule combining the high reactivity of an acetylenic group with the unique physicochemical properties imparted by extensive fluorination, understanding its behavior under thermal stress is paramount for safe handling, reaction optimization, and application development. This document synthesizes theoretical principles with actionable experimental protocols, offering a framework for researchers to rigorously assess the thermal limits of this and related fluorinated alkynes. We will explore the molecular characteristics governing its stability, outline robust methodologies for empirical determination, and discuss the anticipated decomposition pathways and safety considerations.

Introduction: The Dichotomy of Fluorination and Unsaturation

Per- and polyfluoroalkyl substances (PFAS) are renowned for their exceptional chemical and thermal resistance, a property derived from the strength of the carbon-fluorine (C-F) bond.[1] This stability has led to their use in a vast array of applications, from high-performance polymers to specialized electronics.[2] However, the introduction of functional groups, such as the terminal alkyne in this compound, creates a potential locus of reactivity that can significantly alter the molecule's thermal profile.

This compound (CAS 55756-24-6) is a valuable building block in synthetic chemistry, enabling the introduction of perfluoroalkyl chains into more complex structures.[3][4] Its utility is predicated on the controlled reaction of the alkyne moiety. Uncontrolled decomposition under thermal stress can, however, lead to the formation of hazardous byproducts and compromise experimental outcomes. This guide provides the foundational knowledge and practical workflows to characterize and manage the thermal stability of this unique compound.

Molecular Structure and Its Influence on Thermal Stability

The thermal stability of this compound is a direct consequence of the interplay between its constituent bonds. A qualitative assessment of bond energies provides a first approximation of the molecule's thermal resilience.

  • Carbon-Fluorine (C-F) Bonds: The perfluorinated C₆F₁₃ chain is the source of the molecule's inherent stability. The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the general robustness of perfluorocarbons (PFCs).[5]

  • Carbon-Carbon (C-C) Bonds: Within the fluorinated chain, the C-C bonds are sterically shielded by the larger fluorine atoms and strengthened by the inductive effect of fluorine. However, studies on unsaturated PFCs like perfluorooct-1-ene show that degradation can be initiated at temperatures as low as 200-300 °C, suggesting that C-C bond cleavage can be a viable decomposition pathway, especially beta to a site of unsaturation.[6]

  • Alkyne Moiety (C≡C-H): The terminal alkyne is the most significant feature influencing thermal reactivity.

    • Triple Bond (C≡C): While intrinsically strong, the π-systems of alkynes make them susceptible to addition reactions and polymerization, which can be initiated thermally.[7]

    • Propargylic C-C Bond: The bond between the alkyne and the perfluoroalkyl chain (F₁₃C₆-C≡CH) is a potential weak point. Cleavage here could initiate radical chain reactions.

    • Terminal C-H Bond: This bond is acidic and can be abstracted, a common initiation step in alkyne reactions.[8]

The following table provides a comparative perspective on the expected thermal behavior of this compound relative to its saturated and olefinic analogues.

CompoundMolecular FormulaKey Structural FeatureExpected Onset of DecompositionRationale
PerfluorooctaneC₈F₁₈Saturated C-C and C-F bondsHigh (>500 °C)Lacks a reactive functional group; decomposition requires high energy to break strong C-F and C-C bonds.[6][9]
Perfluorooct-1-eneC₈F₁₆C=C double bondModerate (~200-300 °C)The π-bond provides a site for initiation of radical chain reactions and C-C bond cleavage.[6]
This compound C₈HF₁₃ C≡C-H terminal alkyne Moderate to Low (Predicted) The high reactivity of the terminal alkyne suggests it may be prone to exothermic polymerization or decomposition at temperatures lower than its olefinic counterpart.[10]

Proposed Thermal Decomposition Pathways

While specific experimental data for this compound is scarce, we can postulate logical decomposition pathways based on the known chemistry of fluorocarbons and alkynes. Thermal decomposition is likely to proceed via complex radical mechanisms.[11] Key potential pathways include:

  • Oligomerization/Polymerization: The alkyne functionality can undergo thermally initiated polymerization, leading to a complex mixture of higher molecular weight materials.

  • C-C Bond Scission: Cleavage of the perfluoroalkyl chain, particularly at the propargylic position, can generate a variety of smaller perfluorinated radical species.

  • HF Elimination (Dehydrofluorination): Rearrangement and elimination reactions could lead to the formation of highly toxic hydrogen fluoride (HF) and other unsaturated fluorinated byproducts.

  • Cyclization and Rearrangement: Intramolecular reactions, similar to those seen in other PFCs, could lead to the formation of cyclic perfluorocarbons.[6]

The diagram below illustrates these potential competing pathways.

A This compound (C₆F₁₃C≡CH) B Thermal Energy (Δ) A->B C Oligomers / Polymers B->C Polymerization D Radical Scission B->D E Rearrangement / Elimination B->E F Perfluoroalkyl Radicals (e.g., •C₆F₁₃, •CF₃) D->F C-C Cleavage H Hydrogen Fluoride (HF) E->H Elimination I Unsaturated Byproducts E->I Rearrangement G Smaller PFCs (e.g., C₂F₄, C₃F₆) F->G Fragmentation

Caption: Potential thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The primary methods are Thermogravimetric Analysis (TGA) for quantifying mass loss and Differential Scanning Calorimetry (DSC) for identifying thermal events like melting, phase transitions, and decomposition exotherms.

The following diagram outlines a self-validating workflow for this assessment.

cluster_prep Sample Preparation & Safety cluster_analysis Thermal Analysis cluster_products Product Identification cluster_interp Interpretation & Reporting Prep Receive & Store This compound (Inert, Cool) Safety Review SDS & Conduct Risk Assessment (HF Hazard!) Prep->Safety TGA Thermogravimetric Analysis (TGA) (Determine T_onset, Mass Loss %) Safety->TGA DSC Differential Scanning Calorimetry (DSC) (Determine T_melt, T_decomp) Safety->DSC TGA_DSC Simultaneous TGA-DSC (Correlate Mass Loss with Energetics) Safety->TGA_DSC EGA Evolved Gas Analysis (EGA) (e.g., TGA-FTIR, TGA-MS) TGA->EGA Residue Residue Analysis (e.g., NMR, SEM/EDX) TGA->Residue Data Synthesize Data: - TGA Curve - DSC Thermogram - Evolved Gas Spectra DSC->Data TGA_DSC->EGA TGA_DSC->Residue EGA->Data Residue->Data Report Final Report: - Max Operating Temp - Decomposition Profile - Safety Recommendations Data->Report

Caption: Integrated workflow for assessing the thermal stability of this compound.

Detailed Experimental Protocols

The following protocols are designed to provide a robust and safe framework for analysis. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[12]

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to evaporation or decomposition, and to quantify this mass loss as a function of temperature.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated for mass and temperature using certified standards.

    • Select an inert crucible material (e.g., platinum or ceramic).

  • Sample Preparation:

    • In a fume hood, accurately weigh 5-10 mg of this compound directly into the tared TGA crucible. Record the exact mass.

    • The compound has a boiling point of 95 °C, so rapid transfer to the instrument is necessary to minimize evaporative loss before the analysis begins.[13]

  • TGA Program Parameters:

    • Purge Gas: High-purity Nitrogen (or Argon) at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can be used for higher resolution of thermal events.

    • Data Collection: Record mass, temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Identify the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins, excluding initial evaporation.

    • Quantify the percentage of mass lost in each distinct step.

    • Determine the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions (e.g., melting) and to detect and quantify the heat flow associated with decomposition (exothermic or endothermic).

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

    • Use hermetically sealed aluminum or stainless steel crucibles to contain the volatile sample and any gaseous decomposition products.

  • Sample Preparation:

    • In a fume hood, dispense 2-5 mg of this compound into the bottom of a tared DSC crucible.

    • Immediately seal the crucible hermetically to prevent evaporation.

    • Prepare an identical, empty, sealed crucible to serve as the reference.

  • DSC Program Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -20 °C) for 5 minutes.

      • Ramp from -20 °C to 450 °C at a heating rate of 10 °C/min. CAUTION: Do not exceed the temperature limits of the DSC cell or crucibles. Decomposition can be energetic.

    • Data Collection: Record heat flow versus temperature.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks corresponding to melting or boiling.

    • Identify sharp, large exothermic peaks, which are indicative of decomposition. Note the onset temperature and the peak maximum temperature for these exotherms.

    • Integrate the area under the decomposition exotherm to quantify the energy released (ΔH_decomp in J/g).

Concluding Remarks and Safety Imperatives

The thermal stability of this compound is fundamentally limited by its terminal alkyne functionality. While the perfluoroalkyl chain imparts significant stability compared to a hydrocarbon analogue, the molecule cannot be treated with the same thermal latitude as fully saturated perfluorocarbons. Experimental analysis via TGA and DSC is not merely recommended; it is essential for defining safe operating temperatures.

Core Safety Directive: Given the high fluorine content, all thermal experiments must be conducted with the assumption that decomposition will produce corrosive and toxic gases, including hydrogen fluoride (HF) and various perfluoroalkene fragments.[11][14] Evolved gas analysis and appropriate exhaust scrubbing are critical safety measures. All handling of the material and its thermal degradation products should be performed in a certified chemical fume hood.[12][15]

This guide provides the scientific framework for a rigorous and safe evaluation of this compound's thermal properties. By understanding the interplay of its structure and applying robust analytical techniques, researchers can confidently and safely utilize this versatile reagent in their work.

References

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"synthesis route to 1H-Perfluorooct-1-yne"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1H-Perfluorooct-1-yne

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to this compound (C₈HF₁₃), a terminal alkyne featuring a C6 perfluoroalkyl chain.[1][2][3] This class of compounds is of significant interest to researchers in materials science, medicinal chemistry, and drug development due to the unique physicochemical properties imparted by the highly fluorinated moiety, including enhanced thermal stability, lipophilicity, and metabolic resistance. This document details a two-step elimination pathway, starting from the commercially available 1H,1H,2H-perfluorooct-1-ene. The guide provides in-depth mechanistic explanations, detailed step-by-step experimental protocols, characterization data, and critical safety considerations for handling the reagents and products involved.

Introduction: The Significance of Perfluoroalkynes

Per- and polyfluoroalkyl substances (PFAS) have garnered immense interest for their unique properties.[1] Terminal perfluoroalkynes, such as this compound, serve as versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the adjacent alkyne, making it a valuable synthon for creating complex fluorinated molecules through reactions like click chemistry, Sonogashira couplings, and hydrofunctionalizations. The incorporation of a perfluoroalkyl chain can dramatically alter a molecule's biological activity and pharmacokinetic profile, a strategy frequently employed in medicinal chemistry to enhance drug efficacy and stability.[4]

Strategic Approach: Two-Step Dehydrohalogenation

The most common and efficient laboratory-scale synthesis of terminal perfluoroalkynes relies on a sequence of halogenation followed by a double dehydrohalogenation. This strategy offers a reliable pathway from more accessible perfluoroalkenes. The overall transformation for this compound is outlined below.

The process begins with the bromination of 1H,1H,2H-Perfluoro-1-octene to yield the vicinal dibromide intermediate. This is followed by a two-stage elimination reaction using a strong base to first form a vinyl bromide and subsequently the desired terminal alkyne.

Synthetic_Workflow start 1H,1H,2H-Perfluoro-1-octene intermediate 1,2-Dibromo-1H,2H-perfluorooctane start->intermediate Step 1: Bromination Br₂, CCl₄ product This compound intermediate->product Step 2: Double Dehydrobromination 2 eq. KOH, Ethanol, Δ

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Rationale

The synthesis hinges on two fundamental organic reactions: electrophilic addition and base-induced elimination. Understanding the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting.

Step 1: Electrophilic Bromination

The addition of bromine across the double bond of 1H,1H,2H-Perfluoro-1-octene proceeds via a standard electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. The subsequent backside attack by the bromide ion opens the three-membered ring to yield the vicinal dibromide. The strong inductive effect of the perfluorohexyl group polarizes the double bond, but the reaction proceeds readily.

Step 2: Double Dehydrobromination (E2 Elimination)

The conversion of the dibromide intermediate to the alkyne is achieved through two successive E2 (elimination, bimolecular) reactions.[5][6] This step requires a strong base, such as potassium hydroxide, typically in an alcoholic solvent.

  • First Elimination: The base abstracts a proton from the carbon adjacent to the perfluoroalkyl chain (C2). This is the most acidic proton due to the inductive effect of the fluorines. Simultaneously, the C-Br bond on the terminal carbon (C1) breaks, and a π-bond is formed, yielding a vinyl bromide intermediate.

  • Second Elimination: A second equivalent of the base abstracts the remaining vinyl proton from C2. This is a slower process as vinyl C-H bonds are less acidic. The elimination of the second bromide ion results in the formation of the alkyne triple bond. Using a fused or highly concentrated KOH at elevated temperatures is often necessary to drive this second elimination to completion.[6]

Mechanism_E2 cluster_0 First E2 Elimination cluster_1 Second E2 Elimination Dibromide R_f-CH(Br)-CH₂(Br) Transition1 [Transition State] Dibromide->Transition1 Base1 KOH Base1->Dibromide abstracts H⁺ VinylBromide R_f-C(Br)=CH₂ Transition1->VinylBromide forms C=C, expels Br⁻ Transition2 [Transition State] VinylBromide->Transition2 Base2 KOH Base2->VinylBromide abstracts vinyl H⁺ Alkyne R_f-C≡CH Transition2->Alkyne forms C≡C, expels Br⁻

Caption: Mechanism of the two-step E2 dehydrobromination.

Detailed Experimental Protocols

Disclaimer: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 1,2-Dibromo-1H,2H-perfluorooctane
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1H,1H,2H-Perfluoro-1-octene (34.6 g, 0.1 mol). Dissolve the alkene in 100 mL of carbon tetrachloride.

  • Reaction: Cool the flask in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in 25 mL of carbon tetrachloride via the dropping funnel over 30 minutes with continuous stirring. The characteristic red-brown color of bromine should disappear upon addition.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 1,2-Dibromo-1H,2H-perfluorooctane is a dense oil and is typically used in the next step without further purification.

Part B: Synthesis of this compound
  • Setup: In a 500 mL three-neck flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place potassium hydroxide pellets (22.4 g, 0.4 mol) and 200 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux with vigorous stirring until the KOH is mostly dissolved.

  • Addition: Slowly add the crude 1,2-Dibromo-1H,2H-perfluorooctane from Part A to the hot basic solution over 1 hour. A vigorous reaction may occur. Maintain a steady reflux throughout the addition.

  • Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 6-8 hours to ensure the second elimination is complete.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water. The dense, water-immiscible perfluorinated product will separate as a lower layer.

  • Purification: Separate the lower organic layer using a separatory funnel. Wash the organic layer twice with 100 mL of water, then once with 100 mL of brine. Dry the product over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₈HF₁₃[1][2][3]
Molecular Weight 344.07 g/mol [1][2][3]
Appearance Colorless liquidN/A
Boiling Point ~95 °C[2]
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne[1]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): A singlet or triplet (due to coupling with adjacent fluorines) around δ 2.5-3.0 ppm is expected for the acetylenic proton.

  • ¹⁹F NMR (CDCl₃): Complex multiplets corresponding to the CF₂ and CF₃ groups of the perfluorohexyl chain will be observed.[1]

  • ¹³C NMR (CDCl₃): Resonances for the two sp-hybridized carbons would be expected, with the terminal alkyne carbon appearing around δ 70-80 ppm.[1]

  • IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ (C-H stretch of terminal alkyne) and an absorption around 2100 cm⁻¹ (C≡C stretch) should be present.

Safety and Handling

Working with highly fluorinated compounds and strong reagents requires strict adherence to safety protocols.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[7][9] All manipulations should be performed in a certified chemical fume hood.

  • Reagent Hazards:

    • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme care.

    • Potassium Hydroxide (KOH): Corrosive and can cause severe burns. Avoid contact with skin and eyes.

    • Perfluorinated Compounds: While generally of low acute toxicity, their long-term environmental and health effects are under scrutiny.[1] Avoid inhalation and skin contact. The final product is classified as a skin, eye, and respiratory irritant.[1]

  • Waste Disposal: Dispose of all halogenated organic waste and corrosive aqueous waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via the bromination of 1H,1H,2H-perfluorooct-1-ene followed by double dehydrobromination is a reliable and scalable laboratory method. This guide provides the necessary procedural and mechanistic details for researchers to successfully prepare this valuable fluorinated building block. Careful execution and strict adherence to safety protocols are paramount for the successful and safe synthesis of this compound.

References

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  • Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

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"reactivity of the terminal alkyne in 1H-Perfluorooct-1-yne"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 1H-Perfluorooct-1-yne

Authored by: A Senior Application Scientist

Abstract

The introduction of perfluoroalkyl chains onto organic scaffolds imparts unique physicochemical properties, profoundly influencing reactivity and molecular conformation. This compound (C₈HF₁₃) is a prototypical example of a terminal alkyne whose synthetic utility is dictated by the extreme electronic influence of its C₆F₁₃ moiety. This guide provides an in-depth analysis of the reactivity profile of its terminal alkyne, moving beyond simple reaction catalogues to explain the causal electronic factors that govern its behavior. We will explore its enhanced susceptibility to nucleophilic attack, its utility in cycloaddition reactions, and its deactivation toward traditional electrophilic additions. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the unique properties of fluorinated building blocks in advanced synthesis.

The Electronic Core of this compound: A Paradigm Shift in Alkyne Reactivity

Unlike a standard terminal alkyne such as 1-octyne, where the triple bond is relatively electron-rich and nucleophilic, the alkyne in this compound is severely electron-deficient. The perfluorooctyl group (-(CF₂)₅CF₃) is one of the most powerful non-conjugated electron-withdrawing groups (EWGs) in organic chemistry. This is due to the high electronegativity of fluorine, which creates a strong inductive effect that pulls electron density away from the acetylenic sp-hybridized carbons.

This profound inductive withdrawal polarizes the π-system, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and transforming the alkyne from a nucleophile into a potent electrophile. Consequently, its reaction profile is dominated by pathways where the alkyne acts as an electron acceptor, a mode of reactivity generally not observed in non-activated alkenes or alkynes.[1][2] Strong electron-withdrawing groups are known to destabilize unsaturated carbon systems, which contributes to this unique reactivity.[3]

Dominant Reaction Pathways: A Mechanistic Exploration

The synthetic utility of this compound is best understood by examining its performance in three key reaction classes: nucleophilic additions, cycloadditions, and radical additions.

Nucleophilic Conjugate Addition: The Primary Reactivity Mode

The most significant consequence of the alkyne's electron-deficient nature is its exceptional reactivity as a Michael acceptor in conjugate additions.[4][5] Soft nucleophiles, which are inefficient for reacting with electron-rich alkynes, readily attack the β-carbon of this compound. This pathway is efficient, often proceeds under mild conditions, and provides access to a wide array of highly functionalized vinyl fluorinated compounds.

Mechanism & Causality: The strong inductive effect of the C₆F₁₃ group renders the β-acetylenic carbon highly electrophilic and susceptible to attack. The reaction proceeds via the attack of a nucleophile (Nu⁻) to form a stabilized vinyl anion intermediate, which is subsequently protonated to yield the final product. This reaction is highly regioselective due to the powerful electronic directing effect.

Caption: Mechanism of nucleophilic addition to an activated alkyne.

Experimental Protocol: Thiol-yne Addition to this compound

This protocol describes the addition of a thiol nucleophile, a highly efficient "click" reaction.[4]

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), add the desired thiol (1.1 eq.).

  • Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N, 0.1 eq.), to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure vinyl sulfide product.

Cycloaddition Reactions: Building Fluorinated Heterocycles

The electron-deficient nature of this compound makes it an excellent component in various cycloaddition reactions, serving as a potent dipolarophile or dienophile for the synthesis of fluorinated heterocycles.[6][7][8]

[4+2] Cycloadditions (Diels-Alder): As a highly activated dienophile, it readily reacts with electron-rich dienes to form fluorinated six-membered rings. The reaction rate is significantly enhanced compared to non-activated alkynes due to a smaller HOMO-LUMO gap between the diene and the dienophile.

[3+2] Cycloadditions: This alkyne is a premier substrate for 1,3-dipolar cycloadditions. A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form highly stable 1,2,3-triazoles.[9] The strong electronic activation on the alkyne facilitates the concerted cycloaddition step.

Diels_Alder start Reactants: This compound (Dienophile) + Electron-Rich Diene ts [4+2] Transition State start->ts Thermal Activation product Fluorinated Cyclohexadiene Adduct ts->product Concerted Cycloaddition

Caption: Workflow for a [4+2] Diels-Alder cycloaddition reaction.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation: In a reaction vial, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a 1:1 mixture of t-butanol and water (0.5 M).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) in a minimal amount of water.

  • Initiation: Add the catalyst solution to the vigorously stirred solution of the azide and alkyne.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1 to 24 hours, indicated by the formation of a precipitate or by TLC analysis.

  • Workup: If a precipitate has formed, collect it by filtration and wash with cold water and diethyl ether. If no precipitate forms, extract the reaction mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the perfluoroalkylated triazole.

Electrophilic and Radical Additions: An Inverted Reactivity Profile

Electrophilic Additions: The high degree of electron withdrawal by the perfluoroalkyl group deactivates the alkyne towards attack by electrophiles.[1][10] Reactions such as hydrohalogenation or hydration, which are facile for standard alkynes, are sluggish and often require harsh conditions with this compound. The mechanism for these reactions typically involves the formation of a vinyl cation intermediate, which is severely destabilized by the adjacent powerful EWG, thus creating a high activation energy barrier.[11]

Electrophilic_Deactivation alkyne Ru2097-C≡C-H electrophile Eu207A electrophile->alkyne Deactivated

Caption: Deactivation of the alkyne towards electrophilic attack.

Radical Additions: In contrast to electrophilic additions, radical additions provide a viable pathway for functionalizing the alkyne. Perfluoroalkyl iodides, for example, can serve as sources of perfluoroalkyl radicals that add across the triple bond.[12] These reactions are often initiated by thermal, photochemical, or redox methods and are less sensitive to the electronic nature of the alkyne π-system. Iron-catalyzed perfluoroalkylation of terminal alkynes with perfluoroalkyl iodides has been developed as a direct and sustainable method.[13][14]

Comparative Reactivity Summary

The distinct behavior of this compound is best highlighted by a direct comparison with its non-fluorinated counterpart, 1-octyne.

Reaction TypeThis compound (Electron-Deficient)1-Octyne (Electron-Rich)Mechanistic Rationale
Nucleophilic Addition High Very Low The perfluoroalkyl group strongly activates the alkyne for Michael addition.[2][4]
[4+2] Cycloaddition High Low The electron-withdrawing group lowers the alkyne's LUMO, accelerating the reaction with dienes.[6]
Electrophilic Addition Low Moderate The alkyne is deactivated towards electrophiles due to reduced electron density.[1][11]
Radical Addition Moderate-High Moderate Reactivity is less dependent on the alkyne's inherent polarity.[12]

Conclusion

This compound is not merely a fluorinated version of a terminal alkyne; it is a fundamentally different synthon with a reversed and enhanced electronic character. Its reactivity is overwhelmingly dominated by its electrophilic nature, making it an exceptional substrate for nucleophilic additions and cycloadditions. Understanding this electronic paradigm is crucial for its effective deployment in the synthesis of advanced materials, complex agrochemicals, and next-generation pharmaceuticals. The deactivation towards classic electrophilic additions should be viewed not as a limitation, but as an opportunity for orthogonal chemical strategies, allowing for selective functionalization in complex molecular settings.

References

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"electronic effects of the perfluorooctyl group"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of the Perfluorooctyl Group

Abstract

The perfluorooctyl (C8F17) group is a cornerstone of modern fluorine chemistry, imparting unique and powerful properties to molecules in materials science, pharmacology, and environmental science. Its behavior is overwhelmingly dictated by its profound electronic effects. This technical guide provides a comprehensive exploration of these effects, grounded in fundamental principles and supported by experimental data. We will dissect the powerful electron-withdrawing inductive effect, quantify its impact on acidity and reactivity through pKa values and Hammett parameters, and contrast it with the negligible role of resonance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of how the perfluorooctyl substituent fundamentally alters molecular properties.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are defined by the presence of a perfluoroalkyl moiety, of which the perfluorooctyl (PFO) group is a prominent example. The substitution of hydrogen with fluorine, the most electronegative element, creates a carbon-fluorine bond of exceptional strength and polarity.[1] This substitution results in a drastic alteration of the molecule's electron distribution, conferring properties such as high thermal stability, chemical inertness, and unique interfacial activity.[2]

The utility and environmental persistence of compounds like Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) are direct consequences of the electronic character of the PFO group. Understanding this character is paramount for predicting chemical reactivity, designing novel fluorinated materials, developing effective environmental remediation strategies, and modulating the properties of pharmacologically active compounds. This guide will elucidate the core principles governing these electronic effects, focusing on the causality behind the observed phenomena.

Chapter 1: The Dominant Inductive Effect (-I)

The primary electronic influence of the perfluorooctyl group is a potent electron-withdrawing inductive effect, denoted as the -I effect. This effect is a localized change in electron density transmitted through sigma (σ) bonds.[3]

Theoretical Basis

The inductive effect originates from the difference in electronegativity between atoms in a covalent bond.[3][4] Fluorine (electronegativity of ~3.98 on the Pauling scale) is significantly more electronegative than carbon (~2.55). This disparity causes the electron cloud in each C-F bond to be heavily polarized, with a partial negative charge (δ-) on the fluorine atom and a strong partial positive charge (δ+) on the carbon atom.[2]

In the C8F17 chain, this effect is additive. Each highly electronegative fluorine atom withdraws electron density from its attached carbon. This carbon, now electron-deficient, in turn withdraws density from the adjacent carbon, propagating a strong electron-withdrawing pull along the entire length of the sigma-bonded chain. This cascade makes the entire perfluorooctyl group a powerful -I substituent.

Inductive_Effect cluster_pfo Perfluorooctyl Chain C1 Cδ+ F1 Fδ- C1->F1 σ-bond polarization R R C1->R C2 Cδδ+ C2->C1 F2 Fδ- C2->F2 C3 Cδδδ+ C3->C2 F3 Fδ- C3->F3 label_text Electron density is pulled towards the electronegative fluorine atoms, creating a partial positive charge on the carbon backbone.

Caption: Visualization of the inductive electron withdrawal in a perfluoroalkyl chain.

Experimental Manifestation: Extreme Acidity

One of the most dramatic demonstrations of the -I effect is its impact on the acidity of attached functional groups. An electron-withdrawing group stabilizes the conjugate base formed after deprotonation by delocalizing the negative charge, making the parent acid stronger.[5] The perfluorooctyl group exemplifies this principle to an extreme degree.

Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) are exceptionally strong acids, a direct result of the C8F17 group stabilizing the resulting carboxylate and sulfonate anions. While experimental determination is challenging, a consensus from modeling and advanced techniques places their pKa values near or below zero, orders of magnitude lower than their non-fluorinated counterparts.[6][7] Recent measurements using ¹⁹F NMR have determined the pKa of PFOA to be approximately -0.27.[8] For comparison, the pKa of non-fluorinated octanoic acid is about 4.89.

CompoundStructurepKa ValueReference
Perfluorooctanoic Acid (PFOA) C₇F₁₅COOH~ -0.27 to 0.5[7][8]
Octanoic AcidC₇H₁₅COOH~ 4.89
Perfluorooctanesulfonic Acid (PFOS) C₈F₁₇SO₃H< -1.85[8][9]
Octanesulfonic AcidC₈H₁₇SO₃H~ -1.2

This profound increase in acidity is unequivocal evidence of the powerful electron-withdrawing nature of the perfluorooctyl group. At typical environmental and physiological pH ranges (4-9), these compounds exist almost exclusively in their anionic forms.[6][9]

Chapter 2: The Negligible Role of Resonance

In contrast to the inductive effect, the resonance (or mesomeric) effect involves the delocalization of π-electrons across a system of conjugated p-orbitals.[10] Common examples include the nitro group (-NO₂) or a methoxy group (-OCH₃) attached to a benzene ring.

The perfluorooctyl group, being a saturated alkyl chain, lacks π-bonds and p-orbitals that can participate in conjugation with an adjacent functional group or aromatic system. Consequently, the perfluorooctyl group does not exert a resonance effect . Its electronic influence is transmitted almost exclusively through the sigma-bond framework via the inductive effect. This is a critical distinction, as it simplifies the prediction of its impact on molecular systems compared to substituents where both inductive and resonance effects are at play.

Chapter 3: Consequences on Reactivity and Molecular Properties

The electronic character of the C8F17 group dictates its influence on chemical reactions and physical properties.

Impact on Chemical Reactivity
  • Aromatic Systems: When attached to a benzene ring, the strong -I effect withdraws electron density from the ring, making it less nucleophilic. This deactivates the ring towards electrophilic aromatic substitution reactions.

  • Stability of Intermediates: The group strongly destabilizes adjacent carbocations by amplifying the positive charge. Conversely, it stabilizes adjacent carbanions.[3]

  • Bond Dissociation Energies (BDEs): The electron-withdrawing effect influences the strength of nearby bonds. While the C-F bonds themselves are exceptionally strong, the electronic environment can affect the BDE of other bonds in the molecule, a key factor in degradation pathways.[11][12] For example, electron transfer to a perfluorinated molecule can significantly lower the dissociation energy of a C-F bond, facilitating reductive defluorination.[13]

Influence on Molecular Interactions

The extreme polarization of the C8F17 chain creates a unique molecular surface. The fluorine atoms bear a partial negative charge, while the carbon backbone is electron-deficient. This electronic structure is the basis for:

  • The Fluorous Effect: The tendency of highly fluorinated moieties to self-associate and segregate from hydrocarbon or aqueous phases.[2] This is driven by the unique dipole-dipole interactions and the low polarizability of the C-F bond.

  • Biological Interactions: The electronic properties and resulting surface characteristics enable interactions with biological macromolecules. For instance, PFOS and PFOA have been shown to bind to nuclear receptors and other proteins, which may be a basis for their biological activity.[14][15]

Chapter 4: Experimental Methodologies for Characterization

Quantifying the electronic effects of substituents relies on precise experimental techniques.

Protocol: Determination of pKa via ¹⁹F NMR Spectroscopy

This method leverages the sensitivity of the ¹⁹F NMR chemical shift to the local electronic environment. The chemical shift of a fluorine atom near an acidic group will change depending on the protonation state of that group. By monitoring this shift as a function of pH, a titration curve can be generated to determine the pKa.[8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of buffered solutions (e.g., phosphate, acetate) across a wide pH range. Add a fixed, low concentration of the fluorinated acid (e.g., PFOA) to each buffer. An internal reference standard may also be included.

  • pH Measurement: Accurately measure the pH of each sample using a calibrated pH meter.

  • NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature. The fluorine nucleus on the α-carbon (adjacent to the carboxylic acid) is typically the most sensitive and should be monitored.

  • Data Processing: Determine the chemical shift (δ) of the target fluorine signal for each spectrum.

  • Data Analysis: Plot the chemical shift (δ) versus the measured pH. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to extract the pKa, which corresponds to the pH at the inflection point of the curve.

pKa_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Buffer Solutions (Varying pH) prep2 Add Constant [PFAS] prep1->prep2 measure1 Calibrate & Measure pH prep2->measure1 measure2 Acquire ¹⁹F NMR Spectra (Constant Temperature) measure1->measure2 analysis1 Extract Chemical Shift (δ) for α-Fluorine measure2->analysis1 analysis2 Plot δ vs. pH analysis1->analysis2 analysis3 Fit to Sigmoidal Curve analysis2->analysis3 analysis4 Determine pKa (Inflection Point) analysis3->analysis4

Caption: Experimental workflow for determining pKa values using ¹⁹F NMR spectroscopy.

Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, is a foundational tool in physical organic chemistry for quantifying substituent effects on reaction rates (k) or equilibrium constants.[16]

  • σ (Sigma): The substituent constant, which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group; a negative value indicates an electron-donating group.

  • ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to electronic effects.

By measuring the rates of a reaction (e.g., ester hydrolysis) for a series of benzene derivatives with different substituents, one can plot log(k/k₀) against the known σ values. The slope of this line gives the reaction constant ρ. For a perfluoroalkyl-substituted compound, its position on this plot would reveal its powerful electron-withdrawing nature, corresponding to a large positive σ value. While specific Hammett constants for C8F17 are not widely tabulated, values for shorter perfluoroalkyl groups like -CF₃ (σ_para = 0.57) serve as a strong indicator of the expected behavior.[17]

Hammett_Logic cluster_plot Reaction with ρ > 0 (Negative charge buildup in transition state) origin ewg edg edg->ewg ewg_label edg_label origin_label

Caption: Conceptual logic of a Hammett plot for a reaction sensitive to electronic effects.

Conclusion

The electronic character of the perfluorooctyl group is defined by a single, powerful feature: an intense electron-withdrawing inductive effect (-I). This effect, originating from the high electronegativity of fluorine, profoundly increases the acidity of attached functional groups, deactivates aromatic systems, and governs the molecule's reactivity and intermolecular interactions. The absence of a resonance effect makes its electronic influence direct and predictable. A thorough understanding of this dominant -I effect is indispensable for scientists working to harness the properties of fluorinated molecules, predict their environmental fate, or design the next generation of materials and therapeutics.

References

  • Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (2025). ResearchGate. [Link]

  • Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. (n.d.). ACS Publications. [Link]

  • The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. (2008). ResearchGate. [Link]

  • A new class of perfluorinated acid contaminants: Primary and secondary substituted perfluoroalkyl sulfonamides are acidic at environmentally and toxicologically relevant pH values. (n.d.). ResearchGate. [Link]

  • Perfluorooctanesulfonic acid. (n.d.). PubChem, NIH. [Link]

  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (n.d.). NIH. [Link]

  • Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors. (n.d.). NIH. [Link]

  • Inductive effect. (n.d.). Wikipedia. [Link]

  • Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater. (n.d.). MDPI. [Link]

  • Inductive Effect - Acids and Bases. (2023). YouTube. [Link]

  • Perfluorooctane Sulfonate (PFOS) and Related Compounds Induce Nuclear Receptor 4A1 (NR4A1)-Dependent Carcinogenesis. (2025). PubMed, NIH. [Link]

  • Structural and electronic properties of PFOS and LiPFOS. (2024). ResearchGate. [Link]

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (n.d.). PMC, NIH. [Link]

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. (2024). PMC, NIH. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • How Do Inductive Effects Affect Functional Groups?. (2024). YouTube. [Link]

  • Ch12: Substituent Effects. (n.d.). University of Calgary. [Link]

  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. [Link]

  • Ab initio study of the structural, electronic, and thermodynamic properties of linear perfluorooctane sulfonate (PFOS) and its branched isomers. (n.d.). ResearchGate. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Source not specified. [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Wang Lab. [Link]

  • Table 1: Hammett constants for some common substituents. (n.d.). Source not specified. [Link]

  • Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. [Link]

  • Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. (n.d.). Environmental Science & Technology, ACS Publications. [Link]

  • Understanding resonance effects Which of the following –OH groups would be more acidic and why?. (2015). YouTube. [Link]

  • Potential-Driven Electron Transfer Lowers the Dissociation Energy of the C–F Bond and Facilitates Reductive Defluorination of Perfluorooctane Sulfonate (PFOS). (2019). ACS Publications. [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 1H-Perfluorooct-1-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Advantage of Fluorination in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's reliability, mild conditions, and broad functional group tolerance have cemented its importance in fields ranging from drug discovery and bioconjugation to materials science.[1][3] The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability and lipophilicity.[4][5] The introduction of perfluoroalkyl groups, such as the one present in 1H-Perfluorooct-1-yne, can therefore impart unique and advantageous properties to the resulting triazole products.[4][6]

This compound, also known as (Perfluoro-n-hexyl)acetylene, is a terminal alkyne featuring a C6F13 chain.[7] This highly fluorinated tail significantly influences the electronic properties of the alkyne, making it an intriguing substrate for CuAAC reactions. The resulting perfluoroalkyl-substituted triazoles are valuable building blocks, with demonstrated applications as potential anticancer agents and enzyme inhibitors.[4][5]

This guide provides a comprehensive overview of the use of this compound in CuAAC, detailing the underlying mechanistic principles, offering step-by-step protocols, and discussing the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Scientific Principles and Mechanistic Considerations

The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates.[1][] The strong electron-withdrawing nature of the perfluorooctyl group in this compound can influence the reaction kinetics. While electron-poor alkynes can sometimes react more slowly, the choice of an appropriate catalytic system can overcome this.[9]

The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper(I) acetylide intermediate.[10][11] The presence of a base can facilitate this step, although the acidity of the alkyne proton is increased upon coordination to the copper center.[10]

  • Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.[1]

  • Cycloaddition: A [3+2] cycloaddition occurs, forming a six-membered copper-containing intermediate.[][12]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.[1][]

The choice of copper source, ligand, and solvent are critical for maintaining a catalytically active Cu(I) species and preventing catalyst deactivation.

Diagram of the CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH (this compound) Cu_I Cu(I) Catalyst Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 Complex Azide-Cu-Acetylide Complex Cu_Acetylide->Complex + R'-N3 Metallacycle Six-membered Cu-Metallacycle Complex->Metallacycle Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product + H+

Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Safety and Handling Precautions
  • This compound: This compound is classified as a skin, eye, and respiratory irritant.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic Azides: Many organic azides are potentially explosive, especially those with a high nitrogen-to-carbon ratio. Handle with care, avoid heat, shock, and friction.

  • Copper Salts and Reagents: Copper(II) sulfate is harmful if swallowed and is a marine pollutant. Sodium ascorbate and other reagents should be handled according to their respective Safety Data Sheets (SDS).[13][14][15]

  • General: Always consult the SDS for all chemicals before use.[13][14][15] Perfluorinated compounds can be persistent in the environment; dispose of waste according to institutional and local regulations.[16][17]

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a typical small-scale reaction using an in situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • This compound (MW: 344.07 g/mol )[18][19]

  • Organic azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF)

  • Reaction vial with a magnetic stir bar

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your reagents for easier handling and accurate dispensing. For example:

      • 1 M solution of CuSO₄·5H₂O in deionized water.

      • 2 M solution of sodium L-ascorbate in deionized water (prepare this solution fresh).

  • Reaction Setup:

    • To a reaction vial, add the organic azide (1.0 eq.).

    • Add this compound (1.1 eq.).

    • Add the chosen solvent (e.g., 2 mL of a 1:1 t-BuOH/H₂O mixture).

    • Stir the mixture to ensure homogeneity.

  • Catalyst Addition:

    • Add the CuSO₄ stock solution (0.05 eq., 5 mol%).

    • Add the freshly prepared sodium ascorbate stock solution (0.15 eq., 15 mol%). The solution may turn a yellow-orange color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the azide substrate.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure 1-(perfluorooctyl)-1,2,3-triazole derivative.

Protocol 2: Ligand-Accelerated CuAAC

For more challenging substrates or to increase reaction rates, a copper-coordinating ligand can be employed. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to stabilize the Cu(I) catalyst and accelerate the reaction.[20][21]

Materials:

  • Same as Protocol 1, with the addition of a ligand (e.g., THPTA).

Procedure:

  • Reagent Preparation:

    • In addition to the stock solutions in Protocol 1, prepare a stock solution of the ligand (e.g., 100 mM THPTA in water).

  • Reaction Setup:

    • Follow steps 2a-2d from Protocol 1.

  • Catalyst Premix and Addition:

    • In a separate small vial, premix the CuSO₄ stock solution (0.05 eq.) with the THPTA stock solution (0.05 eq., for a 1:1 ligand to copper ratio).[22][23]

    • Add this premixed catalyst solution to the main reaction vial.

    • Add the freshly prepared sodium ascorbate stock solution (0.15 eq.) to initiate the reaction.

  • Reaction Monitoring and Work-up:

    • Follow steps 4 and 5 from Protocol 1. Ligand-accelerated reactions are often significantly faster.

Key Experimental Parameters and Optimization

The success of the CuAAC reaction with this compound hinges on the careful control of several parameters.

ParameterRecommendation & Rationale
Copper Source CuSO₄/Sodium Ascorbate: Most common and convenient for in situ generation of Cu(I).[24] Cu(I) Salts (e.g., CuI, CuBr): Can be used directly, especially in organic solvents, but are prone to oxidation.[11]
Ligands THPTA/TBTA: Stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate, which is particularly useful for electron-deficient alkynes.[20][21] A 1:1 to 5:1 ligand-to-copper ratio is often employed.[23][24]
Solvents Protic/Aqueous Mixtures (t-BuOH/H₂O, EtOH/H₂O): Generally provide good rates and are environmentally benign.[25][26] Aprotic Polar Solvents (DMF, DMSO): Useful for dissolving a wide range of substrates.[27] Fluorinated Solvents: May offer solubility advantages for the highly fluorinated alkyne and product, potentially enhancing reaction efficiency.
Stoichiometry A slight excess of the alkyne (1.1-1.2 eq.) is often used to ensure complete consumption of the potentially more valuable azide substrate.
Temperature Most reactions proceed efficiently at room temperature. Gentle heating (40-60 °C) can be applied to accelerate slow reactions, but care must be taken with thermally sensitive azides.

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for a typical CuAAC reaction using this compound.

Applications in Research and Drug Development

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, acting as a stable and versatile linker or a pharmacologically active component.[28][29][30] The incorporation of a perfluorooctyl group via this compound can significantly enhance the drug-like properties of the resulting molecules.

  • Enhanced Lipophilicity: The C6F13 tail dramatically increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.[4]

  • Metabolic Stability: The robust C-F bonds are resistant to metabolic degradation, potentially increasing the biological half-life of a drug candidate.[4][5]

  • Modulation of Bioactivity: The strong electron-withdrawing nature and unique steric profile of the perfluorooctyl group can lead to novel binding interactions with biological targets, such as enzymes or receptors. Perfluoroalkyl-substituted triazoles have shown promise as anticancer agents.[4][5]

  • Bioconjugation: The CuAAC reaction is a premier tool for bioconjugation, used to link molecules to proteins, nucleic acids, and other biomolecules.[3][23][31] Using this compound allows for the introduction of a highly fluorinated tag, which can be useful for 19F NMR-based studies or for creating fluorous-phase separable bioconjugates.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Conversion Inactive catalyst (Cu(I) oxidized to Cu(II)).Ensure the sodium ascorbate solution is freshly prepared. Degas solvents to remove oxygen. Consider using a ligand like THPTA to protect the Cu(I) state.[23]
Poor substrate solubility.Try a different solvent system (e.g., DMF, DMSO) or a co-solvent to improve solubility.[27]
Catalyst poisoning.Certain functional groups (e.g., thiols) can poison the copper catalyst. Increase catalyst and ligand loading or use protecting groups if necessary.[1]
Side Product Formation Alkyne homocoupling (Glaser coupling).This is an oxidative side reaction. Ensure an excess of reducing agent (sodium ascorbate) is present and minimize exposure to oxygen.[2]
Difficulty in Purification Product is highly nonpolar.Use a less polar eluent system for column chromatography. Consider fluorous solid-phase extraction (F-SPE) as an alternative purification method.

Conclusion

This compound is a valuable and specialized building block for the synthesis of highly fluorinated 1,2,3-triazoles via the Copper-Catalyzed Azide-Alkyne Cycloaddition. The unique electronic and physical properties imparted by the perfluorooctyl group make the resulting triazoles highly attractive for applications in drug discovery, materials science, and bioconjugation. By understanding the mechanistic nuances and carefully controlling key experimental parameters as outlined in this guide, researchers can effectively harness the power of this fluorinated alkyne to construct novel and functional molecular architectures.

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Application Note: A Comprehensive Protocol for Sonogashira Coupling with the Electron-Deficient Alkyne, 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Fluorine Chemistry and Carbon-Carbon Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is prized for its reliability, functional group tolerance, and typically mild reaction conditions.[1][3] These features have cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]

The strategic introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[5] Perfluoroalkyl groups, in particular, are of immense interest in drug development and materials science. This guide provides a detailed protocol and mechanistic rationale for the Sonogashira coupling of 1H-Perfluorooct-1-yne, a highly electron-deficient alkyne. The powerful electron-withdrawing nature of the perfluorooctyl moiety presents unique considerations for reaction optimization, which this note will address in detail to ensure reproducible and high-yielding results for researchers in synthetic chemistry and drug discovery.

Part 1: The Mechanistic Landscape of the Sonogashira Coupling

The Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[1][4][6] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for specific substrates like this compound.

  • The Palladium Cycle: The primary role of the palladium catalyst is to bring the two coupling partners together.

    • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[2][6]

    • Transmetalation: The Pd(II) complex then receives the acetylide group from the copper acetylide intermediate. This is often the rate-determining step of the cycle.[4]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

  • The Copper Cycle: The copper(I) co-catalyst serves to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne is removed to form a copper acetylide species.[7][8] The strong electron-withdrawing perfluorooctyl group in this compound significantly increases the acidity of the terminal proton, facilitating this step.

    • Transmetalation: The formed copper acetylide acts as the nucleophile that transfers the acetylide moiety to the palladium center.

The interplay between these two cycles is critical for the reaction's success.

Sonogashira_Coupling Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(X)L₂ Pd0->Pd_oxidative Oxidative Addition Pd_trans Ar-Pd(II)(C≡CR')L₂ Pd_oxidative->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡C-R' Pd_trans->Product CuX Cu(I)X Cu_alkyne [R'C≡CH---Cu(I)]⁺ CuX->Cu_alkyne π-complexation Cu_acetylide R'C≡CCu(I) Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_trans R'C≡C⁻ Transfer Cu_acetylide->CuX Transmetalation ArX Ar-X ArX->Pd_oxidative Alkyne R'C≡CH Alkyne->Cu_alkyne

A simplified diagram of the Sonogashira coupling mechanism.

The highly electron-deficient nature of this compound introduces specific challenges and advantages:

  • Increased Acidity: The C₈F₁₇ group makes the terminal proton significantly more acidic than in typical alkynes, facilitating its removal by milder bases.

  • Glaser Homocoupling: A common side reaction is the oxidative dimerization of the alkyne to form a 1,3-diyne, known as Glaser coupling.[9] This is often promoted by the copper catalyst in the presence of oxygen. Due to the electrophilic nature of the perfluorinated alkyne, this side reaction can be prevalent. Rigorous exclusion of air and sometimes employing a "copper-free" protocol are effective countermeasures.[10][11]

Part 2: Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl iodide. Optimization may be required for less reactive aryl bromides or specific substrates.

  • Reagents:

    • Aryl Halide (e.g., Iodobenzene)

    • This compound

    • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Copper(I) Iodide (CuI)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment:

    • Schlenk flask or round-bottom flask with a septum

    • Magnetic stirrer and stir bar

    • Inert atmosphere line (Nitrogen or Argon) with bubbler

    • Syringes and needles for liquid transfers

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Flash chromatography system

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst decomposition and promote unwanted Glaser homocoupling. All steps must be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or a glovebox.[3]

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Perfluorinated Compounds: this compound is volatile. Handle it with care to minimize inhalation. Due to the persistence of many organofluorine compounds, dispose of waste according to institutional guidelines.[5]

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried Schlenk flask.

    • Seal the flask and cycle between vacuum and inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

    • Under a positive pressure of inert gas, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed THF (or DMF) via syringe to dissolve the solids, typically to a concentration of 0.1-0.2 M with respect to the aryl halide.

    • Add triethylamine (2.0-3.0 eq) via syringe. The solution may become a yellow-orange slurry.

    • Finally, add this compound (1.1-1.2 eq) dropwise via syringe while stirring.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is often complete within 2-12 hours. For less reactive halides (e.g., aryl bromides), gentle heating (40-60 °C) may be necessary.[2]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis. Note: When preparing samples for GC, quenching by passing through a short plug of silica may not be sufficient to stop the reaction, as trace palladium can leach through. A more robust quenching involves adding a small amount of a strong phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe).

  • Workup Procedure:

    • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Due to the "fluorous" nature of the product, a solvent system with lower polarity, such as hexanes or a hexane/dichloromethane gradient, is often effective.[5] The high fluorine content can cause the product to elute faster than expected based on polarity alone.

Part 3: Optimization and Data Summary

The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters. The following table summarizes typical choices and provides rationale for their selection.

ParameterTypical Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ. Both are highly effective.[4] For challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands may be beneficial.
Copper Co-catalyst CuI (2-10 mol%)Essential for the classical mechanism to form the copper acetylide.[7] Its use can promote Glaser homocoupling; if this is a major issue, a copper-free protocol should be explored.[10]
Base Triethylamine (TEA), DIPEA, PiperidineActs as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[1] An amine base is required to neutralize the HX byproduct.[1]
Solvent THF, DMF, Toluene, neat AmineSolvent choice can significantly impact reaction rates and yields.[14] Polar aprotic solvents like DMF can stabilize charged intermediates and often accelerate the reaction, but can be difficult to remove.[14][15]
Aryl/Vinyl Halide Ar-I, Ar-Br, Ar-OTfReactivity order is I > Br > OTf >> Cl.[2] Aryl iodides are the most reactive and typically allow for room temperature reactions. Bromides may require heating.[16]
Temperature Room Temperature to 70 °CMild conditions are a hallmark of this reaction.[1] Start at room temperature. Heating should only be applied if the reaction is sluggish, as it can increase side product formation.[2]
Atmosphere Nitrogen or ArgonCrucial for preventing oxidative Glaser homocoupling and decomposition of the Pd(0) catalyst.[3] Solvents should be thoroughly degassed before use.
  • Problem: Low or no conversion.

    • Solution: Ensure the catalyst is active and the atmosphere is strictly inert. Check the purity of reagents. For aryl bromides, gentle heating may be required.

  • Problem: Significant Glaser homocoupling (formation of a diyne byproduct).

    • Solution: Rigorously degas all solvents and reagents and maintain a positive inert gas pressure. Consider slow addition of the alkyne to keep its concentration low. Alternatively, switch to a copper-free protocol, which often uses a stronger organic base like DBU or an inorganic base like Cs₂CO₃.[9][10]

  • Problem: Difficulty in purification.

    • Solution: The high fluorine content of the product makes it less polar than its non-fluorinated analogue. Use less polar eluents (e.g., pure hexanes) for column chromatography.

References

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Application Notes and Protocols for the Synthesis of Novel Fluoropolymers via Polymerization of 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Poly(1H-Perfluorooct-1-yne) in Advanced Materials

Fluoropolymers are a unique class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and excellent dielectric performance.[1] These characteristics stem from the high bond energy of the carbon-fluorine bond. The synthesis of novel fluoropolymers with tailored properties is a continuous pursuit in materials science, with applications spanning aerospace, electronics, biomedical devices, and energy.[2][3][4][5] This document provides a detailed guide for the synthesis of a novel fluoropolymer, poly(this compound), through the polymerization of this compound.

The polymerization of highly fluorinated alkynes presents a unique opportunity to create polymers with a conjugated backbone and perfluoroalkyl side chains. This architecture is anticipated to yield materials with a compelling combination of properties: the thermal and chemical resistance imparted by the perfluoroalkyl groups, and potentially interesting optical and electronic properties arising from the conjugated polyacetylene backbone. This guide will explore two primary synthetic routes: transition metal-catalyzed polymerization, with a focus on rhodium-based systems, and anionic polymerization. Both methodologies are supported by established principles in polymer chemistry and precedents in the polymerization of related fluorinated and acetylenic monomers.

Monomer: this compound - Properties and Handling

This compound is a fluorinated alkyne with the chemical formula C₈HF₁₃.

PropertyValue
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne[6]
Molecular Formula C₈HF₁₃[6]
Molecular Weight 344.07 g/mol [6]
CAS Number 55756-24-6[6]

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Pathways for the Polymerization of this compound

Two principal pathways are proposed for the polymerization of this compound:

  • Transition Metal-Catalyzed Polymerization: This approach leverages the ability of transition metal complexes, particularly those of rhodium, to catalyze the insertion polymerization of acetylenic monomers. This method often allows for good control over the polymer structure.

  • Anionic Polymerization: The electron-withdrawing nature of the perfluoroalkyl chain in this compound makes the acetylenic proton acidic and the triple bond susceptible to nucleophilic attack, making it a suitable candidate for anionic polymerization.[7][8][9]

Protocol 1: Transition Metal-Catalyzed Polymerization Using a Rhodium(I)-Based Catalyst

This protocol is based on the established efficacy of rhodium(I) catalysts in the stereospecific polymerization of substituted acetylenes.[10] The choice of a rhodium catalyst is predicated on its ability to yield high molecular weight polymers with controlled stereochemistry (cis-transoidal structure) from arylacetylenes, a class of monomers with structural similarities to the target monomer.

Experimental Workflow: Rhodium-Catalyzed Polymerization

G cluster_prep Pre-Polymerization cluster_poly Polymerization cluster_workup Work-up and Isolation Monomer_Purification Monomer Purification (Distillation/Filtration) Reaction_Setup Reaction Setup under Inert Atmosphere (Schlenk Line/Glovebox) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (e.g., over CaH2) Solvent_Drying->Reaction_Setup Catalyst_Prep Catalyst Preparation [Rh(nbd)Cl]2 + AgSbF6 Catalyst_Prep->Reaction_Setup Monomer_Addition Monomer Addition to Catalyst Solution Reaction_Setup->Monomer_Addition Polymerization_Reaction Polymerization (Stirring at RT) Monomer_Addition->Polymerization_Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization_Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying

Caption: Workflow for Rhodium-Catalyzed Polymerization.

Materials and Reagents
  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (di-μ-chloro-bis(norbornadiene)dirhodium(I)) (catalyst precursor)

  • AgSbF₆ (Silver hexafluoroantimonate) (co-catalyst)

  • Triethylamine (Et₃N) (co-catalyst/activator)

  • Anhydrous Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen (inert gas)

Step-by-Step Protocol
  • Monomer and Solvent Preparation:

    • Purify this compound by passing it through a short column of activated neutral alumina to remove any acidic impurities, followed by distillation under reduced pressure.

    • Dry toluene by refluxing over calcium hydride (CaH₂) followed by distillation under an inert atmosphere.

  • Catalyst Preparation (in-situ):

    • In a glovebox or under a flow of inert gas, add [Rh(nbd)Cl]₂ (e.g., 0.01 mmol) and AgSbF₆ (e.g., 0.02 mmol) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (e.g., 10 mL) and stir the mixture at room temperature for 30 minutes. A color change should be observed as the active cationic rhodium species is formed.

    • Add triethylamine (e.g., 0.1 mmol) to the catalyst solution.

  • Polymerization:

    • In a separate Schlenk flask, dissolve this compound (e.g., 1 mmol) in anhydrous toluene (e.g., 5 mL).

    • Using a gas-tight syringe, slowly add the monomer solution to the vigorously stirring catalyst solution at room temperature.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). An increase in viscosity is typically observed as the polymer forms.

  • Polymer Isolation and Purification:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

    • Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Rationale for Experimental Choices
  • Catalyst System: The combination of [Rh(nbd)Cl]₂ and a silver salt like AgSbF₆ is a common method to generate a cationic rhodium(I) species, which is highly active for alkyne polymerization. The triethylamine acts as a co-catalyst and can facilitate the formation of the active rhodium-acetylide species.

  • Inert Atmosphere: Transition metal catalysts and the propagating polymer chain can be sensitive to oxygen and moisture, which can lead to catalyst deactivation and termination of the polymerization. Therefore, all steps are performed under an inert atmosphere.

  • Solvent: Toluene is a common solvent for transition metal-catalyzed polymerizations as it is relatively non-coordinating and can dissolve both the monomer and the resulting polymer.

  • Precipitation: Precipitation into a non-solvent is a standard method for isolating and purifying polymers, as it effectively removes unreacted monomer, catalyst residues, and low molecular weight oligomers.

Protocol 2: Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures and narrow molecular weight distributions, particularly for monomers with electron-withdrawing groups.[11] The highly electronegative perfluoroalkyl group in this compound is expected to facilitate anionic initiation and propagation. This protocol is adapted from established procedures for the anionic polymerization of other highly fluorinated monomers.[12]

Polymerization Mechanism: Anionic Polymerization

G cluster_init Initiation cluster_prop Propagation cluster_term Termination Initiator Initiator (e.g., n-BuLi) Initiation_Reaction Nucleophilic Attack on Alkyne Initiator->Initiation_Reaction Monomer This compound Monomer->Initiation_Reaction Monomer_Add Addition of Monomer Units Monomer->Monomer_Add Propagating_Anion Propagating Carbanion Initiation_Reaction->Propagating_Anion Propagating_Anion->Monomer_Add Polymer_Chain Growing Polymer Chain Monomer_Add->Polymer_Chain Polymer_Chain->Propagating_Anion Termination_Reaction Protonation of Carbanion Polymer_Chain->Termination_Reaction Quenching_Agent Quenching Agent (e.g., Methanol) Quenching_Agent->Termination_Reaction Final_Polymer Final Polymer Termination_Reaction->Final_Polymer

Caption: Anionic Polymerization Mechanism.

Materials and Reagents
  • This compound (monomer)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (quenching agent and non-solvent)

  • Argon or Nitrogen (inert gas)

Step-by-Step Protocol
  • Pre-polymerization Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas.

    • Purify this compound as described in Protocol 1.

    • Dry THF by refluxing over sodium-benzophenone ketyl until the characteristic blue or purple color persists, then distill under an inert atmosphere.

  • Polymerization:

    • Add anhydrous THF (e.g., 20 mL) to the reaction flask via a cannula or syringe.

    • Cool the solvent to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add the purified this compound (e.g., 1 mmol) to the cold THF.

    • Slowly add the n-BuLi solution (e.g., 0.05 mmol, for a target degree of polymerization of 20) dropwise to the stirred monomer solution. The initiation is often accompanied by a color change.

    • Allow the polymerization to proceed at -78 °C for a specific duration (e.g., 2 hours).

  • Termination and Isolation:

    • Terminate the polymerization by adding a few milliliters of degassed methanol to the reaction mixture. The color of the solution should dissipate.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Rationale for Experimental Choices
  • Initiator: n-Butyllithium is a strong nucleophile and a common initiator for the anionic polymerization of a wide range of monomers.

  • Low Temperature: Anionic polymerizations are often conducted at low temperatures to minimize side reactions, such as chain transfer and termination, which can lead to a loss of control over the polymerization and a broadening of the molecular weight distribution.

  • Solvent: THF is a polar aprotic solvent that can solvate the propagating anionic species, which can influence the polymerization kinetics and the stereochemistry of the resulting polymer.

  • Quenching: The addition of a protic solvent like methanol effectively terminates the "living" anionic polymer chains by protonating the carbanion.

Characterization of Poly(this compound)

The synthesized polymer should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Observations
¹H and ¹⁹F NMR Spectroscopy To confirm the polymer structure and assess purity.[13][14][15]In ¹H NMR, the disappearance of the acetylenic proton signal and the appearance of new signals corresponding to the polymer backbone. In ¹⁹F NMR, characteristic signals of the perfluorooctyl side chains.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A narrow PDI (typically < 1.5) would indicate a well-controlled polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.[16][17][18][19][20]Determination of the onset of decomposition temperature, providing insight into the polymer's stability at elevated temperatures.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and any melting transitions (Tm).[20]The Tg will indicate the temperature at which the polymer transitions from a glassy to a rubbery state.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis of the novel fluoropolymer, poly(this compound), via transition metal-catalyzed and anionic polymerization routes. By carefully controlling the reaction conditions and employing rigorous purification techniques, researchers can synthesize and characterize this promising new material. The unique combination of a conjugated backbone and perfluoroalkyl side chains is expected to result in a polymer with a valuable set of properties, opening up new avenues for the development of advanced fluorinated materials for a wide range of applications.

References

  • Plastics Engineering. (2024, August 8). Fluoropolymers Explained: Basics and Applications.
  • Princy A. J. (2022, January 28). 5 Startling Applications of Fluoropolymers. Research Dive.
  • Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (2021, March). Chemical Society Reviews, 50(9).
  • Fluoropolymers Make Our Modern Lives Possible. (2025, August 5). YouTube.
  • Synthesis and properties of amorphous perfluorinated polymers. (2025, August 10). ResearchGate.
  • This compound | C8HF13 | CID 2776337. PubChem.
  • Rhodium (I)-catalyzed polymerization of fluorenylacetylenes. (2025, August 6). ResearchGate.
  • Polymerizations Mediated by Well‐Defined Rhodium Complexes. ResearchGate.
  • Schaller, C. (2021, September 12). 2.6: Anionic Polymerization. Chemistry LibreTexts.
  • Hill, L. M., & Hill, M. E. (2017, May 11). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
  • Anionic Polymerization-Initiation & Propagation. (n.d.). Scribd.
  • Initiation and Propagation of Ionic Polymerization. ResearchGate.
  • Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. (n.d.). Analyst (RSC Publishing).
  • Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. (2019, December 5). ddd-UAB.
  • Nishimura, S., Takahashi, A., Narita, T., Hagiwara, T., & Hamana, H. (1995). Anionic polymerization of fluorine‐containing vinyl monomers, 12. Anionic polymerization mechanism of hexafluoro‐1,3‐butadiene. Macromolecular Chemistry and Physics, 196(6), 1953–1961.
  • Characterization of 1H NMR Spectroscopic Data and the Generation of Synthetic Validation Sets. (2009, November 15). PubMed.
  • Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. (2025, August 7). ResearchGate.
  • Thermal and mechanical characterization of high performance polymer fabrics for applications in wearable devices. (2021, April 22). PubMed Central.
  • Balani, K., Verma, V., Agarwal, A., & Narayan, R. J. (2015, January 16). Physical, Thermal, and Mechanical Properties of Polymers. Semantic Scholar.
  • Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. (n.d.). MDPI.
  • Mechanical and Thermal Properties of Functionally Graded Polyolefin Elastomer Foams. (2025, December 28). ResearchGate.
  • Dai, Z., Yang, K., & Dong, Q. (2015). Mechanical, Thermal and Morphology Properties of Thermoplastic Polyurethane Copolymers Incorporating α,ω-Dihydroxy-[poly(propyleneoxide) - Scirp.org. Open Journal of Synthesis Theory and Applications, 4, 41-57.

Sources

Application Note: Synthesis of Novel Fluorinated Heterocycles Utilizing 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles

The introduction of fluorine and fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Fluorinated heterocycles, including pyrazoles and triazoles, are privileged structures found in numerous pharmaceuticals and agrochemicals.[1] This application note provides a detailed guide to the synthesis of these valuable compounds using the versatile fluorinated building block, 1H-Perfluorooct-1-yne .

This compound is a highly activated alkyne due to the strong electron-withdrawing nature of the perfluorooctyl group. This activation renders it an excellent dipolarophile for [3+2] cycloaddition reactions, enabling the efficient construction of a variety of 5-membered heterocyclic rings under mild conditions.[3] We will explore its application in the synthesis of perfluoroalkyl-substituted pyrazoles and triazoles, providing detailed protocols, mechanistic insights, and safety considerations.

Core Principles: The Power of [3+2] Cycloaddition

The primary synthetic strategy discussed herein is the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile reaction for the formation of five-membered heterocycles.[4][5] This reaction involves the concerted cycloaddition of a 1,3-dipole with a dipolarophile (in this case, this compound).[4][5] The electron-deficient nature of the perfluorinated alkyne enhances its reactivity towards electron-rich 1,3-dipoles, facilitating efficient and often highly regioselective transformations.[3]

Reaction Workflow Overview

G cluster_0 Preparation of 1,3-Dipole cluster_1 Cycloaddition Reaction cluster_2 Product Isolation Dipole_Prep Generation of 1,3-Dipole (e.g., Diazomethane, Organic Azide) Reaction [3+2] Cycloaddition Dipole_Prep->Reaction Reacts with Alkyne This compound Alkyne->Reaction Workup Reaction Workup Reaction->Workup Yields crude product Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Fluorinated Heterocycle (Pyrazole or Triazole) Purification->Product

Caption: General workflow for the synthesis of fluorinated heterocycles via [3+2] cycloaddition.

Application 1: Synthesis of Perfluorooctyl-Substituted Pyrazoles

Perfluoroalkylated pyrazoles are a significant class of compounds with applications in pharmaceuticals and agrochemicals.[1] The reaction of this compound with diazomethane or its derivatives provides a direct route to this important heterocyclic core.

Reaction Mechanism: Pyrazole Formation

The reaction proceeds via a [3+2] cycloaddition between the this compound (dipolarophile) and a diazo compound (1,3-dipole), such as diazomethane.[6] The concerted nature of this pericyclic reaction leads to the formation of the pyrazole ring in a single, atom-economical step.

G cluster_mechanism Mechanism of Pyrazole Synthesis Reactants This compound + Diazomethane TS Concerted Transition State Reactants->TS [3+2] Cycloaddition Product 3(5)-Perfluorooctyl-1H-pyrazole TS->Product Ring Formation

Caption: Simplified mechanism for the synthesis of perfluorooctyl-substituted pyrazoles.

Detailed Experimental Protocol: Synthesis of 3(5)-(Perfluorooctyl)-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Diazomethane solution in diethyl ether (approx. 0.5 M, 1.1 eq)

  • Anhydrous diethyl ether

  • Argon or Nitrogen for inert atmosphere

Equipment:

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (concentration approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Diazomethane: Slowly add the ethereal solution of diazomethane (1.1 eq) to the cooled alkyne solution dropwise over 30 minutes with vigorous stirring. Caution: Diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety equipment.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3(5)-(Perfluorooctyl)-1H-pyrazole.

Expected Yield: 75-90%

Compound Structure Molecular Weight Typical Yield
3(5)-(Perfluorooctyl)-1H-pyrazoleC₁₁H₃F₁₇N₂512.14 g/mol 75-90%

Application 2: Synthesis of Perfluorooctyl-Substituted 1,2,3-Triazoles

The 1,2,3-triazole moiety is a key structural motif in "click chemistry" and is widely utilized in drug discovery and bioconjugation.[7][8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[8][9]

Reaction Mechanism: Triazole Formation

The reaction between an organic azide and this compound in the presence of a copper(I) catalyst proceeds through a stepwise mechanism to yield the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.[9]

G cluster_mechanism Mechanism of Triazole Synthesis (CuAAC) Reactants This compound + Organic Azide Catalyst Cu(I) Catalyst Reactants->Catalyst Coordination Product 1-Substituted-4-perfluorooctyl-1H-1,2,3-triazole Catalyst->Product Cycloaddition & Catalyst Regeneration

Caption: Simplified mechanism for the Cu(I)-catalyzed synthesis of perfluorooctyl-substituted triazoles.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(perfluorooctyl)-1H-1,2,3-triazole

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 eq)

  • tert-Butanol/Water (1:1 mixture) as solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), benzyl azide (1.05 eq), CuI (0.05 eq), and DIPEA (0.1 eq).

  • Solvent Addition: Add the tert-butanol/water (1:1) solvent mixture to the flask (concentration approx. 0.3 M).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-(perfluorooctyl)-1H-1,2,3-triazole.

Expected Yield: 85-95%

Compound Structure Molecular Weight Typical Yield
1-Benzyl-4-(perfluorooctyl)-1H-1,2,3-triazoleC₁₈H₈F₁₇N₃619.26 g/mol 85-95%

Safety and Handling of this compound

As with all perfluorinated compounds, appropriate safety precautions must be taken when handling this compound and related reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Ventilation: Handle this compound and all reactions involving it in a well-ventilated chemical fume hood.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[2]

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of fluorinated heterocycles. Its electron-deficient nature makes it an excellent substrate for [3+2] cycloaddition reactions with a variety of 1,3-dipoles. The protocols outlined in this application note provide robust and efficient methods for the preparation of perfluorooctyl-substituted pyrazoles and triazoles, which are of significant interest to researchers in drug discovery and materials science. By following the detailed procedures and adhering to the recommended safety precautions, scientists can effectively utilize this compound to access novel and potentially bioactive fluorinated compounds.

References

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. [Link]

  • Synthesis of C2F5-substituted pyrazoles from mono-substituted alkynes. ResearchGate. [Link]

  • Fluoroalkyl‐Substituted Diazomethanes and Their Application in a General Synthesis of Pyrazoles and Pyrazolines. Sci-Hub. [Link]

  • Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. Beilstein Journal of Organic Chemistry. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Chem LibreTexts. [Link]

  • Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. National Institutes of Health. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF) Safety Data Sheet. NIST. [Link]

  • Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. MDPI. [Link]

  • Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. National Institutes of Health. [Link]

  • One pot cascade synthesis of fused heterocycles from furan-tethered terminal alkynes and aldehydes in the presence of amines and CuBr. Organic Chemistry Frontiers. [Link]

  • Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorinecontaining Building Blocks. ResearchGate. [Link]

  • Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. National Institutes of Health. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Ribosome-Templated Azide–Alkyne Cycloadditions Using Resistant Bacteria as Reaction Vessels: in Cellulo Click Chemistry. National Institutes of Health. [Link]

  • 1,3-dipolar cycloadditions. YouTube. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU Scholar. [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Oriental Journal of Chemistry. [Link]

  • The Reaction of 2‐(1‐Hydropolyfluoro‐1‐alkenyl)‐4H‐3,1‐benzoxin‐4‐ones with Dinucleophilic Reagents: A Convenient Route to Fluoroalkylated Nitrogen‐Containing Tricyclic Compounds. ResearchGate. [Link]

Sources

Application Notes & Protocols: 1H-Perfluorooct-1-yne as a Strategic Building Block for Advanced Fluorine-Containing Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into organic molecules has revolutionized the field of materials science, particularly in the development of high-performance liquid crystals (LCs).[1][2][3] Fluorinated LCs are integral to modern display technologies and advanced optical systems due to their unique properties, including high chemical and thermal stability, tailored dielectric anisotropy, and low viscosity.[2][4] This document provides a detailed guide on the application of 1H-Perfluorooct-1-yne, a key fluorinated building block, in the synthesis of novel calamitic (rod-like) liquid crystals. We will explore the rationale behind its selection, provide a robust synthetic protocol based on the Sonogashira cross-coupling reaction, detail essential characterization techniques, and discuss the profound structure-property relationships that emerge from its use. This guide is intended for researchers and scientists in materials chemistry and drug development seeking to design and synthesize next-generation fluorinated materials.

Introduction: The Strategic Advantage of Fluorination and this compound

Calamitic liquid crystals are characterized by their elongated molecular shape, which typically consists of a rigid core and flexible terminal chains.[5][6][7] This anisotropy is fundamental to the formation of mesophases (e.g., nematic, smectic), the intermediate state between a crystalline solid and an isotropic liquid.[5][8] The introduction of fluorine imparts several desirable modifications to these molecules:

  • High Electronegativity & Polarity: The carbon-fluorine bond is highly polar, which can significantly alter the molecule's dipole moment. This allows for the precise tuning of dielectric anisotropy (Δε), a critical parameter for display applications.[1][2][9]

  • Steric Effects: While small, the fluorine atom is larger than hydrogen, introducing steric effects that can influence molecular packing and mesophase morphology.[1][2][3]

  • Reduced Intermolecular Forces: Perfluorinated chains exhibit weak London dispersion forces, leading to properties like lower viscosity and modified phase transition temperatures.[1]

This compound (C₈HF₁₃) emerges as a superior building block due to its bifunctional nature:

  • Perfluoroalkyl Chain (C₆F₁₃): This substantial fluorinated segment provides the benefits of fluorination in a single, synthetically accessible unit.

  • Terminal Alkyne (-C≡CH): The alkyne group is a versatile chemical handle, ideal for forming rigid, linear linkages via powerful cross-coupling reactions, thereby extending the molecular core and reinforcing the rod-like shape required for calamitic LCs.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne[10]
CAS Number 55756-24-6[10][11]
Molecular Formula C₈HF₁₃[10][11]
Molecular Weight 344.07 g/mol [10][11]
Appearance Typically a liquid at room temperature
Reactivity The terminal alkyne proton is weakly acidic and can be removed by a suitable base. The triple bond is highly reactive in metal-catalyzed cross-coupling reactions.
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Synthesis Protocol: Building a Calamitic LC via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] It operates under mild conditions and is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[13] This protocol details the synthesis of a representative calamitic liquid crystal, 4-((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yn-1-yl)oxy)phenyl 4-hexyloxybenzoate, from this compound and an appropriate aryl iodide precursor.

Overall Synthetic Workflow

The synthesis involves a standard Sonogashira coupling between an aryl iodide and the terminal alkyne.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Work-up & Purification A This compound D Sonogashira Cross-Coupling (Inert Atmosphere, RT) A->D B Aryl Iodide Precursor (e.g., 4-iodophenyl 4-hexyloxybenzoate) B->D C Pd(PPh₃)₂Cl₂ (Catalyst) CuI (Co-catalyst) Triethylamine (Base) THF (Solvent) C->D Catalyzes E Solvent Removal D->E F Aqueous Work-up E->F G Column Chromatography F->G H Final Product: Fluorinated Liquid Crystal G->H G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-C≡CR L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR Trans->Product CuI CuI CuAcc Cu-C≡CR CuI->CuAcc CuAcc->OxAdd Provides Acetylide CuAcc->CuI Regenerates ArI Ar-I ArI->OxAdd Alkyne H-C≡CR Alkyne->CuAcc BaseH Et₃NH⁺I⁻ Alkyne->BaseH Base Et₃N Base->CuAcc Base->BaseH G cluster_structural Structural Verification cluster_thermal Thermal & Mesophase Analysis Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS DSC Differential Scanning Calorimetry (DSC) Start->DSC Sample for Thermal Analysis POM Polarized Optical Microscopy (POM) Start->POM Sample for Optical Analysis Data Verified Structure & Mesomorphic Properties NMR->Data Confirms Structure MS->Data Confirms Mass DSC->Data Determines Transition Temps POM->Data Identifies Mesophase Textures

Sources

Application Note: Formation and Characterization of Hydrophobic Self-Assembled Monolayers using 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Surface Modification

In fields ranging from microelectronics to biomedical devices and drug delivery, the ability to precisely control the properties of a material's surface is paramount. Self-assembled monolayers (SAMs) represent a cornerstone of surface functionalization, offering a method to form highly ordered, single-molecule-thick films that fundamentally alter the interfacial properties of a substrate.[1] Fluorinated SAMs (FSAMs) are of particular interest due to the unique physicochemical properties conferred by the carbon-fluorine bond, including high hydrophobicity, oleophobicity, low surface energy, and exceptional chemical and thermal stability.[2][3][4] These characteristics make FSAMs ideal for creating anti-fouling, anti-adhesive, and chemically inert surfaces.[4][5]

This application note provides a comprehensive guide to the formation and characterization of a robust, hydrophobic SAM using 1H-Perfluorooct-1-yne (CAS 55756-24-6)[6]. This molecule features two key components: a terminal alkyne headgroup for covalent attachment to hydroxylated surfaces and a long perfluorinated tail (C₇F₁₃) that projects outwards, creating a low-energy, liquid-repellent interface. We present a detailed, field-proven protocol for depositing this compound onto silicon wafers with a native oxide layer (Si/SiO₂), a standard substrate in both research and industry. The methodologies for rigorous characterization of the resulting monolayer via contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) are also detailed.

Mechanism of Monolayer Formation

The formation of a durable and well-ordered SAM is predicated on establishing a stable, covalent linkage between the precursor molecule's headgroup and the substrate. The protocol described herein utilizes a silicon wafer, which, after a standard cleaning and hydroxylation process, presents a surface rich in silanol groups (Si-OH).[7][8]

The terminal alkyne of this compound serves as the reactive headgroup. While the hydrosilylation of alkynes on hydrogen-terminated silicon is well-documented, the reaction with a hydroxylated surface proceeds through a different pathway. We propose a thermally-activated direct condensation reaction between the terminal alkyne and the surface silanol groups. This reaction, facilitated by thermal energy, results in the formation of a stable Si-O-C covalent bond, anchoring the molecule to the surface and releasing water as a byproduct. Once anchored, the long, rigid perfluorinated tails orient themselves away from the surface and pack into a dense, ordered structure, driven by van der Waals interactions to minimize interfacial energy.

Figure 1: Proposed mechanism for SAM formation.

Experimental Protocols & Workflow

This section provides a trusted, step-by-step methodology for the preparation and characterization of this compound SAMs. Adherence to these protocols is critical for achieving a high-quality, reproducible monolayer.

Materials and Equipment
Reagents & Consumables Supplier & Grade Equipment
This compound (C₈HF₁₃)Santa Cruz Biotechnology (CAS 55756-24-6) or equivalentSonicator Bath
Silicon Wafers, P-type <100>University Wafer or equivalentHot Plate
AcetoneSemiconductor GradeSpin Coater
MethanolSemiconductor GradeContact Angle Goniometer
Ammonium Hydroxide (27% NH₄OH)Semiconductor GradeX-ray Photoelectron Spectrometer (XPS)
Hydrogen Peroxide (30% H₂O₂)Semiconductor GradeAtomic Force Microscope (AFM)
Anhydrous TolueneSigma-Aldrich (≥99.8%) or equivalentHigh-Purity Nitrogen Gas Source
Deionized (DI) Water18.2 MΩ·cmGlass Beakers and Wafer Tweezers
Experimental Workflow Diagram

G cluster_prep Part A: Substrate Preparation cluster_dep Part B: SAM Deposition cluster_char Part C: Characterization p1 1. Solvent Cleaning (Acetone, Methanol, DI Water) p2 2. RCA-1 Hydroxylation (NH₄OH:H₂O₂:H₂O) p1->p2 p3 3. Final Rinse & Dry (DI Water, N₂ Stream) p2->p3 d2 5. Immerse Substrate (12-18 hours at 70°C) p3->d2 Cleaned Substrate d1 4. Prepare 1mM Solution (this compound in Toluene) d1->d2 d3 6. Post-Deposition Rinse (Toluene, Methanol) d2->d3 d4 7. Cure Monolayer (110°C for 30 min) d3->d4 c1 Contact Angle d4->c1 c2 XPS d4->c2 c3 AFM d4->c3

Figure 2: Complete experimental workflow.

Protocol 1: Silicon Wafer Substrate Preparation

Causality: A pristine, hydrophilic silicon surface is paramount for the formation of a dense, well-ordered SAM. This protocol first removes organic residues and then creates a fresh, uniform layer of silicon dioxide with a high density of reactive silanol (Si-OH) groups.[7]

  • Solvent Cleaning: a. Place the silicon wafer in a glass beaker containing acetone. b. Heat to 55°C on a hot plate and sonicate for 15 minutes to remove gross organic contamination. c. Using wafer tweezers, transfer the wafer to a beaker of methanol and sonicate for 10 minutes. d. Rinse the wafer thoroughly with DI water.

  • RCA-1 Cleaning (Hydroxylation):

    • Safety Warning: RCA-1 solution is caustic. Perform this step in a fume hood with appropriate personal protective equipment (PPE). a. Prepare the RCA-1 solution by mixing DI water, ammonium hydroxide (27%), and hydrogen peroxide (30%) in a 5:1:1 volume ratio in a clean glass beaker. b. Heat the solution to 75-80°C on a hot plate. c. Immerse the cleaned wafer in the hot RCA-1 solution for 15 minutes. This step removes remaining organic traces and grows a thin, clean oxide layer. d. Transfer the wafer to a beaker of DI water and rinse extensively to remove any residual cleaning solution.

  • Final Rinse and Dry: a. Rinse the wafer under a stream of DI water for 1 minute. b. Dry the wafer completely under a stream of high-purity nitrogen gas. The surface should be hydrophilic, meaning a drop of water will spread out completely. c. Use the substrate immediately for SAM deposition to prevent atmospheric contamination.

Protocol 2: SAM Deposition and Curing

Causality: This solution-phase deposition allows the this compound molecules sufficient time and thermal energy to react with the surface and self-organize into a stable monolayer. Using an anhydrous solvent prevents unwanted side reactions.[8]

  • Solution Preparation: a. In an inert atmosphere (e.g., a glovebox), prepare a 1 mM solution of this compound in anhydrous toluene.

  • Immersion Deposition: a. Place the freshly cleaned and dried silicon wafer into the deposition solution. b. Seal the container and place it on a hotplate or in an oven at 70°C for 12-18 hours. This extended time ensures maximum surface coverage and ordering.

  • Post-Deposition Rinsing: a. Remove the wafer from the deposition solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) molecules. b. Perform a final rinse with methanol and dry the wafer under a nitrogen stream.

  • Curing: a. Place the coated wafer on a hotplate at 110°C for 30 minutes. This curing step helps to drive the surface reaction to completion and anneals the monolayer, improving its structural order.[9]

Characterization & Expected Results

Rigorous characterization is essential to validate the formation and quality of the SAM.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the characterization of a successful this compound SAM on Si/SiO₂. These values are based on typical results for similar long-chain fluorinated SAMs.[1][10]

Characterization Method Parameter Expected Value Interpretation
Contact Angle GoniometryStatic Water Contact Angle110° - 120°Confirms a highly hydrophobic surface
Contact Angle Hysteresis< 10°Indicates a smooth and chemically homogeneous surface[11]
X-ray Photoelectron Spectroscopy (XPS)F 1s PeakCentered at ~689 eVConfirms presence of C-F bonds from the perfluoroalkyl tail[12][13]
C 1s High-Resolution ScanPeaks at ~292 eV (CF₂), ~285 eV (C-C/C-H)Verifies the chemical composition of the monolayer[5]
Atomic Force Microscopy (AFM)RMS Roughness (1x1 µm area)< 0.5 nmDemonstrates a smooth, uniform monolayer coverage
Protocol 3: Contact Angle Goniometry

Causality: Contact angle measurement is a direct and rapid assessment of surface wettability. A high contact angle confirms the successful formation of a low-energy, hydrophobic surface imparted by the fluorinated tails.[14][15]

  • Place the SAM-coated wafer on the goniometer stage.

  • Dispense a 5 µL droplet of DI water onto the surface. Due to the high repellency, it may be necessary to dispense the drop in close proximity to the surface to ensure it transfers.[16]

  • Capture an image of the droplet profile.

  • Use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

  • To measure hysteresis, slowly add volume to the droplet until the contact line advances (advancing angle, θₐ) and then remove volume until it recedes (receding angle, θᵣ). Hysteresis is the difference (θₐ - θᵣ).[17]

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

Causality: XPS is a surface-sensitive technique that provides definitive proof of the elemental and chemical composition of the top few nanometers of a sample, confirming the presence and chemical state of the fluorinated monolayer.[5]

  • Load the SAM-coated wafer into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey scan (0-1100 eV) to identify all elements present on the surface. Expect to see F, C, O, and Si.

  • Acquire high-resolution scans over the F 1s, C 1s, O 1s, and Si 2p regions.

  • Analyze the C 1s spectrum carefully. It should be possible to deconvolute this peak into components corresponding to the perfluorinated carbons (-CF₃, -CF₂-) at high binding energies and the hydrocarbon/silicon-bound carbons at lower binding energies.[13] The attenuation of the underlying Si 2p signal compared to a bare wafer can be used to estimate the monolayer's thickness.

References

  • Step-by-Step Guide to Dodecylsilane SAM Form
  • Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 11-Cyanoundecyltrimethoxysilane.Benchchem.
  • An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle.Nanoscience Instruments.
  • Deposition of Self-Assembled Monolayers (SAMs)
  • Contact Angle Measurement.Measurlabs.
  • Dynamic contact angle measurements on superhydrophobic surfaces.Physics of Fluids.
  • Hydrophobic and hydrophilic water contact angle behavior.
  • Contact angle measurements on superhydrophobic surfaces in practice.Biolin Scientific.
  • XPS Intensities for C 1s and F 1s regions of each fluorinated SAM.
  • Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications.
  • Strong Substrate–Adsorbate Interactions Direct the Impact of Fluorinated N-Heterocyclic Carbene Monolayers on Au Surface Properties.
  • SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An.Dr. Lee Group - University of Houston.
  • Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Co
  • XPS spectra of the C 1s region of (A) a fluorinated glass, G-CF, and...
  • The impact of fluorination on the structure and properties of self-assembled monolayer films.
  • Fluorinated self-assembled monolayers: Composition, structure and interfacial properties.ScienceDirect.
  • Different steps involving the mechanism of SAM formation of hydrated silicon surface.
  • Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers.
  • This compound | CAS 55756-24-6.Santa Cruz Biotechnology.
  • This compound | C8HF13 | CID 2776337.PubChem.

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Application Notes and Protocols for the Synthesis of Hydrophobic Coatings Using 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Hydrophobic Surfaces

The development of robust hydrophobic and superhydrophobic surfaces is a cornerstone of modern materials science, with critical applications ranging from self-cleaning coatings and anti-icing systems to biomedical devices and corrosion prevention.[1][2][3] The primary strategy for inducing hydrophobicity involves the combination of surface roughness and low surface energy chemical modification.[2][3] Per- and polyfluoroalkyl substances (PFAS) are exceptionally effective at lowering surface energy due to the unique properties of the carbon-fluorine bond.[4]

This document introduces 1H-Perfluorooct-1-yne (C₈HF₁₃, CAS: 55756-24-6) , a highly fluorinated terminal alkyne, as a versatile and potent building block for the synthesis of next-generation hydrophobic coatings.[5] Its structure is uniquely advantageous, comprising:

  • A perfluorinated C₇F₁₃ tail , which provides the extremely low surface energy necessary for high water contact angles.

  • A terminal alkyne (C≡CH) group , which serves as a reactive "handle" for covalent attachment to surfaces via a variety of highly efficient and specific chemical reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing two robust, proposed methodologies for the application of this compound in creating durable, hydrophobic self-assembled monolayers (SAMs). While direct literature on this specific molecule's application is emerging, the protocols herein are grounded in well-established, fundamental chemical transformations.

Core Principle: Covalent Surface Functionalization

The stability and durability of a hydrophobic coating are paramount. Unlike physically adsorbed layers, covalently bonded coatings offer superior resistance to mechanical wear and chemical degradation. The terminal alkyne of this compound is an ideal functional group for achieving such permanent attachment. We will explore two primary synthetic routes: Hydrosilylation to form a reactive silane precursor and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" for direct ligation to azide-modified surfaces.

G cluster_0 Overall Workflow Substrate Bare Substrate (e.g., Si Wafer, Glass) Activation Surface Activation (Hydroxylation or Azide Functionalization) Substrate->Activation Reaction Covalent Grafting of This compound Derivative Activation->Reaction Wash Solvent Rinsing & Curing Reaction->Wash Characterization Surface Analysis (XPS, Contact Angle, AFM) Wash->Characterization Product Durable Hydrophobic Coating Characterization->Product

Caption: General experimental workflow for coating fabrication.

Protocol I: Hydrosilylation Route for Silanization

This method involves a two-step process: first, the synthesis of a perfluoroalkyl-functionalized trichlorosilane precursor via hydrosilylation of this compound, and second, the formation of a self-assembled monolayer (SAM) on a hydroxylated surface. This approach is ideal for substrates like glass, silicon wafers, and metal oxides.

Reaction Scheme

The hydrosilylation reaction attaches a trichlorosilyl group to the alkyne, creating a molecule capable of forming strong covalent bonds with surface hydroxyl (-OH) groups.

G Reactant1 C₇F₁₃-C≡CH (this compound) Catalyst Karstedt's Catalyst Toluene, 60°C Reactant1->Catalyst Reactant2 HSiCl₃ (Trichlorosilane) Reactant2->Catalyst Product C₇F₁₃-CH=CH-SiCl₃ (Perfluorooctenyl)trichlorosilane plus1 + Catalyst->Product

Caption: Hydrosilylation of this compound.

Detailed Experimental Protocol

Part A: Synthesis of (Perfluorooctenyl)trichlorosilane

  • Materials: this compound, trichlorosilane (HSiCl₃), Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), anhydrous toluene, Schlenk flask, magnetic stirrer, condenser, argon or nitrogen gas line.

  • Safety: Trichlorosilane is highly reactive with water, corrosive, and flammable. All operations must be performed under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE).

  • Procedure:

    • To a dry 50 mL Schlenk flask under argon, add this compound (e.g., 1.0 g, 2.9 mmol).

    • Dissolve in 20 mL of anhydrous toluene.

    • Add Karstedt's catalyst (e.g., 10 µL of a 2% solution in xylene).

    • Slowly add trichlorosilane (e.g., 0.47 g, 3.5 mmol, 1.2 equivalents) dropwise via syringe while stirring. The reaction is exothermic.

    • Heat the mixture to 60°C and stir for 4-6 hours. Monitor reaction progress by ¹⁹F NMR or GC-MS if available.

    • After cooling, the resulting solution containing the (Perfluorooctenyl)trichlorosilane precursor can be used directly or purified by vacuum distillation (for advanced users).

Part B: Formation of the Hydrophobic SAM

  • Substrate Preparation:

    • Clean silicon or glass substrates by sonicating in acetone, then isopropanol (5 min each).

    • Dry the substrates under a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups by immersing in piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. (Extreme caution: Piranha solution is highly corrosive and explosive when mixed with organic solvents).

    • Rinse extensively with deionized water and dry with nitrogen.

  • Coating Application (Vapor or Solution Phase):

    • Solution Phase: Prepare a dilute solution (0.1-1% v/v) of the (Perfluorooctenyl)trichlorosilane precursor in an anhydrous solvent (e.g., hexane or toluene). Immerse the activated substrates in this solution for 1-2 hours under an inert atmosphere.

    • Vapor Phase: Place the activated substrates in a vacuum desiccator along with an open vial containing a small amount (e.g., 100 µL) of the neat precursor. Evacuate the desiccator for 3-6 hours. This method often yields more uniform monolayers.[6]

  • Post-Coating Treatment:

    • Remove substrates and rinse thoroughly with the anhydrous solvent (hexane/toluene) to remove any non-covalently bound silane.

    • Cure the coated substrates in an oven at 110-120°C for 30 minutes to promote cross-linking of the siloxane network.

    • Sonicate briefly in the rinse solvent to ensure a clean surface.

Protocol II: CuAAC "Click Chemistry" Route

This elegant and highly specific method is suitable for a wide array of materials that can be functionalized with azide groups. It involves a two-step process: surface modification to introduce azide moieties, followed by the "clicking" of this compound.

Reaction Scheme

The Cu(I)-catalyzed reaction forms a stable triazole linkage between the surface azide and the terminal alkyne.

G Reactant1 Surface-N₃ (Azide-functionalized surface) Catalyst CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O Reactant1->Catalyst Reactant2 C₇F₁₃-C≡CH (this compound) Reactant2->Catalyst Product Surface-Triazole-C₈HF₁₃ (Fluorinated Surface) plus1 + Catalyst->Product

Caption: CuAAC "Click" reaction for surface modification.

Detailed Experimental Protocol

Part A: Preparation of Azide-Functionalized Surface

  • Materials: Hydroxylated substrate (as prepared in 3.2), (3-Azidopropyl)triethoxysilane (APTES-N₃), anhydrous toluene.

  • Procedure:

    • Immerse the clean, hydroxylated substrates in a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.

    • Allow the reaction to proceed for 4-6 hours at room temperature or 1 hour at 60°C.

    • Remove the substrates, rinse thoroughly with toluene, then ethanol, and cure in an oven at 110°C for 30 minutes. The surface is now ready with azide (-N₃) functional groups.

Part B: Click Reaction with this compound

  • Materials: Azide-functionalized substrate, this compound, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol (t-BuOH), deionized water.

  • Procedure:

    • Prepare the click solution. For a 10 mL reaction volume, mix 5 mL of t-BuOH and 5 mL of deionized water.

    • Add this compound (e.g., 50 mg, 0.145 mmol).

    • Add CuSO₄·5H₂O (e.g., 3.6 mg, 0.0145 mmol, 0.1 equivalents).

    • Freshly prepare a solution of sodium ascorbate (e.g., 28.7 mg, 0.145 mmol, 1.0 equivalent) in a minimal amount of water and add it to the reaction mixture. The solution should turn a light yellow/orange.

    • Immerse the azide-functionalized substrates in the solution and gently agitate at room temperature for 6-12 hours.

    • Remove the substrates and sonicate sequentially in ethanol, deionized water, and finally acetone to remove the catalyst and unreacted alkyne.

    • Dry the coated substrates under a stream of nitrogen.

Characterization and Expected Results

Thorough characterization is essential to validate the successful formation and performance of the coating.

Surface Chemical Composition: XPS

X-ray Photoelectron Spectroscopy (XPS) provides direct evidence of the covalent attachment of the fluorinated moiety.

Element (Region) Expected Binding Energy (eV) Interpretation
F 1s~689.0 eVUnambiguous confirmation of fluorocarbon presence.
C 1s~294.0 eVCorresponds to the terminal -C F₃ group.
C 1s~291.5 eVCorresponds to the backbone -C F₂- groups.
C 1s~285.0 eVCorresponds to adventitious carbon and C-C/C-H bonds.
Si 2p~103.5 eVIndicates SiO₂/siloxane network on the substrate.
N 1s (Click Route)~400-402 eVConfirms the formation of the triazole ring.
Surface Wettability: Contact Angle Goniometry

The primary measure of hydrophobicity is the water contact angle. Measurements should be performed on the bare, activated, and final coated surfaces for comparison.

Surface Type Expected Static Contact Angle (°) Expected Hysteresis (°) Notes
Bare Si/Glass (Cleaned)30 - 50°> 20°Hydrophilic starting surface.
Piranha Activated< 10°N/AHighly hydrophilic due to -OH groups.
Final Fluorinated Coating > 115° < 10° Indicates a highly hydrophobic, low-adhesion surface.[7]

Hysteresis is the difference between the advancing and receding contact angles and is a measure of droplet adhesion.

Troubleshooting

  • Low Contact Angle: May indicate incomplete reaction or poor monolayer formation. Verify surface activation, ensure anhydrous conditions for the silanization route, and check the purity of reagents. For the click route, ensure the sodium ascorbate solution is freshly prepared.

  • Hazy/Visible Film: Suggests polymerization of the silane precursor in solution. Reduce the concentration of the silane solution or shorten the deposition time. Ensure all glassware is scrupulously dry.

  • Inconsistent Results: Substrate cleanliness is critical. Ensure the initial cleaning and activation steps are performed consistently and thoroughly.

References

  • ResearchGate. (2025-08-07). (PDF) Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. [Link]

  • National Institutes of Health (NIH). (n.d.). Characterization of Perfluorooctylbromide-Based Nanoemulsion Particles Using Atomistic Molecular Dynamics Simulations. [Link]

  • National Institutes of Health (NIH). (2024-04-29). Hydrophobic Coatings with Charge Permeability via Plasma Deposition of Long-Chain Perfluorocarbons. [Link]

  • MDPI. (2023-01-28). Influence of Perfluorooctanoic Acid on Structural, Morphological, and Optical Properties of Hybrid Silica Coatings on Glass Substrates. [Link]

  • UQAC Constellation. (n.d.). Chemical Nature of Superhydrophobic Aluminium Alloy Surfaces Produced via a One-Step Process Using Fluoroalkyl-Silane. [Link]

  • ScienceDirect. (2025-08-07). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. [Link]

  • MDPI. (2024-09-11). Fabrication of Corrosion-Resistant Superhydrophobic Coatings and Impermeable Porous Structures Using Fluorinated Microemulsions Containing Thermally Decomposable Surfactants. [Link]

  • ResearchGate. (2025-10-16). (PDF) Fluorine Based Superhydrophobic Coatings. [Link]

  • ResearchGate. (2025-08-06). Modification of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane Self-Assembled Monolayers by Atomic Hydrogen. [Link]

  • PubMed. (2020-02-25). Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. [Link]

  • MDPI. (2012-05-08). Fluorine Based Superhydrophobic Coatings. [Link]

  • ResearchGate. (n.d.). Schematic of popular techniques for creation of fluorinated,... [Link]

  • MDPI. (2022-12-03). The Preparation of a Superhydrophobic Fluorine Rubber Surface. [Link]

  • Helmholtz-Zentrum Berlin (HZB). (n.d.). Perfluorinated Self-Assembled Monolayers enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. [Link]

  • Royal Society of Chemistry. (n.d.). Rational molecular design of multifunctional self-assembled monolayers for efficient hole selection and buried interface passivation in inverted perovskite solar cells. [Link]

  • Glüge, J., et al. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. [Link]

  • MDPI. (n.d.). Fluorine Based Superhydrophobic Coatings. [Link]

  • ResearchGate. (2024-01). Preparation of superhydrophobic coatings with excellent mechanical and chemical stability by one-step spraying method with selected fluorine-free modifiers. [Link]

  • National Institutes of Health (NIH). (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). [Link]

  • Royal Society of Chemistry. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. [Link]

  • National Institutes of Health (NIH). (n.d.). A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. [Link]

  • YouTube. (2023-10-09). Uses of Alkynes: Versatile Compounds in Industry and Synthesis | Grade 10 Chemistry | Lecture 24. [Link]

  • Semantic Scholar. (1991). Surface modification by fluoroalkyl-functional silanes. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Superhydrophobic coating with Ultrahigh Adhesive Force and Good Anti-scratching on Elastomeric Substrate by Thiol-ene Click Chemistry. [Link]

  • MDPI. (2024-06-21). Enhanced Wettability and Adhesive Property of PTFE through Surface Modification with Fluorinated Compounds. [Link]

  • ResearchGate. (2025-08-10). Plasma modification of PTFE surfaces. Part I: Surfaces immediately following plasma treatment. [Link]

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Application Notes & Protocols: Leveraging 1H-Perfluorooct-1-yne for the Development of Advanced Oleophobic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for High-Performance Oleophobic Surfaces

In materials science, the ability to control surface properties is paramount. Oleophobic surfaces, which exhibit a profound resistance to wetting by oils and other organic liquids, are critical for a multitude of applications, ranging from anti-fingerprint coatings on consumer electronics and self-cleaning textiles to anti-fouling membranes and low-drag surfaces in microfluidics.[1][2] The key to achieving oleophobicity lies in minimizing the surface free energy.[3] Fluorinated compounds, particularly those with long perfluoroalkyl chains, are exemplary in this regard due to the extremely low polarizability of the carbon-fluorine bond.[4][5]

This document provides a comprehensive guide to the application of 1H-Perfluorooct-1-yne (C₈HF₁₃) in the fabrication of robust and high-performance oleophobic materials. The unique structure of this molecule, featuring a terminal alkyne group coupled with a dense perfluorinated chain (C₈F₁₃), offers a versatile chemical handle for covalent surface modification. The terminal alkyne allows for highly efficient and specific anchoring to substrates via two primary pathways: silanization (after conversion to a silane derivative) and "click" chemistry . These methods provide a means to create a dense, covalently-bound monolayer of perfluorooctyl groups, orienting the low-energy fluorinated tails towards the air interface to generate a profound oil-repellent effect.

These protocols are designed for researchers and materials scientists, providing not just step-by-step instructions, but also the underlying scientific rationale to empower innovation and adaptation.

PART 1: Foundational Principles of Oleophobicity

An oleophobic surface is one that exhibits a high contact angle with low surface tension liquids (oils).[6] For a surface to be considered truly oleophobic, the contact angle with a standard testing fluid like n-hexadecane should typically be between 60° and 80°, while superoleophobic surfaces display contact angles greater than 150°.[6][7] This property is governed by two primary factors:

  • Low Surface Energy Chemistry : The introduction of chemical groups with very low intermolecular forces is essential. The perfluoroalkyl chain of this compound is ideal for this purpose. The high electronegativity of fluorine atoms creates a stable, non-polar sheath around the carbon backbone, minimizing van der Waals interactions and thus repelling non-polar liquids like oils.[8]

  • Surface Topography : While low surface energy is crucial, achieving superoleophobicity often requires the creation of specific micro- or nano-scale roughness.[9] This roughness can trap pockets of air, creating a composite interface that minimizes the contact area between the liquid droplet and the solid surface, a phenomenon described by the Cassie-Baxter state.[10]

This guide will focus on the chemical modification aspect, which is the essential first step in creating oleophobic surfaces.

PART 2: Strategic Pathways for Surface Functionalization

The terminal alkyne of this compound is a powerful functional group that dictates its application strategy. We present two robust, high-yield chemical pathways for covalently grafting this molecule onto various substrates.

Workflow Overview

G cluster_0 Pathway 1: Silanization cluster_1 Pathway 2: Click Chemistry A This compound B Grignard Reaction + Triethoxysilane A->B C Perfluorooctynyl Triethoxysilane B->C D Hydrolysis & Condensation on Hydroxylated Surface C->D E Oleophobic Surface D->E F This compound H Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) F->H G Azide-Functionalized Surface G->H I Oleophobic Surface H->I

Caption: Two primary workflows for surface modification using this compound.

PART 3: Experimental Protocols

Safety First: this compound is classified as a skin, eye, and respiratory irritant.[11] All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[12][13] Perfluorinated compounds should be handled with care, and waste should be disposed of according to institutional and local regulations.[14]

Protocol 1: Synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooct-1-yn-1-yl)triethoxysilane

This protocol describes the conversion of this compound into a reactive silane coupling agent, a critical intermediate for surface grafting. The methodology is adapted from established syntheses of perfluorinated alkynyl silanes.[1]

Objective: To introduce a triethoxysilane group onto the alkyne for subsequent surface attachment via hydrolysis and condensation.

Materials:

  • This compound

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Tetraethyl orthosilicate (TEOS) or Triethoxysilane

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction (formation of ethylmagnesium bromide).

  • Formation of Perfluorooctynyl Grignard:

    • Once the ethylmagnesium bromide is formed, slowly add a solution of this compound in anhydrous diethyl ether via the dropping funnel. The alkyne proton is acidic and will react with the Grignard reagent to form ethane gas and the desired 1-perfluorooctynyl magnesium bromide.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Silane Synthesis:

    • In a separate flask under nitrogen, prepare a solution of triethoxysilane in anhydrous diethyl ether.

    • Cool this solution in an ice bath.

    • Slowly transfer the prepared 1-perfluorooctynyl magnesium bromide solution to the triethoxysilane solution via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The resulting crude product, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yn-1-yl)triethoxysilane, can be purified by vacuum distillation.

Protocol 2: Surface Grafting via Silanization

This protocol details the deposition of the synthesized perfluorooctynyl triethoxysilane onto a hydroxylated substrate (e.g., silicon wafer, glass, or oxidized metal).

Objective: To form a dense, covalently-bound self-assembled monolayer (SAM) of the fluorinated silane.

Materials:

  • Synthesized perfluorooctynyl triethoxysilane

  • Substrates (e.g., silicon wafers, glass slides)

  • Anhydrous toluene

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

  • Deionized water, ethanol

Procedure:

  • Substrate Preparation (Hydroxylation):

    • Clean the substrates by sonicating in ethanol and deionized water.

    • Immerse the clean, dry substrates in Piranha solution for 15-30 minutes to generate surface hydroxyl (-OH) groups. Handle with extreme care in a fume hood.

    • Rinse the substrates copiously with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a dilute solution (e.g., 1% v/v) of the perfluorooctynyl triethoxysilane in anhydrous toluene.

    • Immerse the hydroxylated substrates in this solution.

    • Allow the reaction to proceed for 2-12 hours at room temperature in a moisture-free environment (e.g., under nitrogen or in a desiccator). The ethoxy groups on the silane will hydrolyze with trace surface water and condense with the surface hydroxyl groups, forming stable Si-O-Substrate bonds.

  • Post-Deposition Cleaning and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Cure the coated substrates in an oven at 110-120°C for 1 hour to promote further cross-linking of the silane layer.

    • The substrates are now ready for characterization.

Protocol 3: Surface Grafting via Click Chemistry

This pathway offers an alternative, highly specific method for attaching this compound to surfaces pre-functionalized with azide groups. This is a two-part protocol.

Objective: To demonstrate the versatility of the terminal alkyne using a highly efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][7]

  • Amination: Functionalize a hydroxylated substrate (prepared as in Protocol 2, Step 1) with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), following the silanization procedure in Protocol 2.

  • Azide Functionalization: React the amine-terminated surface with an azide-transfer reagent (e.g., triflyl azide or a diazo-transfer reagent) in an appropriate solvent system to convert the surface amine groups to azide groups. This step requires careful handling and specific literature procedures for the chosen reagent.

Materials:

  • Azide-functionalized substrate (from Protocol 3a)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Prepare the Click Solution:

    • In a reaction vessel, dissolve this compound in the t-butanol/water solvent mixture.

    • Add copper(II) sulfate followed by sodium ascorbate. The ascorbate will reduce Cu(II) to the catalytic Cu(I) species in situ.

  • Perform the Reaction:

    • Immerse the azide-functionalized substrate into the click solution.

    • Gently agitate the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by observing the disappearance of the azide peak in FT-IR spectroscopy.

  • Cleaning:

    • Remove the substrate and rinse thoroughly with water, ethanol, and then toluene to remove the catalyst and any unreacted alkyne.

    • Dry the substrate under a stream of nitrogen.

G protocol2 Protocol 2: Silanization Substrate Hydroxylation Silane Deposition (1% in Toluene) Rinse & Cure (120°C) protocol3 Protocol 3: Click Chemistry Prepare Azide Surface CuAAC Reaction (CuSO₄/Ascorbate) Rinse & Dry

Caption: Key steps in the Silanization and Click Chemistry surface grafting protocols.

PART 4: Characterization and Data Analysis

The primary method for evaluating the success of the oleophobic coating is contact angle goniometry .[13]

Protocol 4: Contact Angle Measurement

Objective: To quantify the oleophobicity and hydrophobicity of the modified surfaces.

Apparatus:

  • Contact Angle Goniometer with a high-resolution camera and droplet dispensing system.

Test Liquids:

  • Deionized Water (for hydrophobicity)

  • n-Hexadecane (standard for oleophobicity)[6]

  • Other organic liquids as required (e.g., diiodomethane, ethylene glycol)

Procedure:

  • Place the modified substrate on the goniometer stage.

  • Dispense a small droplet (e.g., 2-5 µL) of the test liquid onto the surface.

  • Capture an image of the droplet profile.

  • Use the goniometer software to analyze the image and calculate the static contact angle at the three-phase (solid-liquid-air) contact line.

  • Perform measurements at multiple locations on the surface (at least 3-5) and calculate the average contact angle to ensure reproducibility.

  • (Optional) Measure advancing and receding contact angles to assess contact angle hysteresis, which provides information on surface homogeneity and droplet adhesion.

Expected Results & Data Presentation

The successful grafting of the perfluorooctyl moiety should lead to a significant increase in the contact angles for both water and n-hexadecane compared to the uncoated substrate.

Surface TreatmentWater Contact Angle (°)n-Hexadecane Contact Angle (°)Surface Energy (mN/m)
Uncoated Si/Glass (Cleaned)< 20°< 10° (Wetting)High (~70)
Modified via Protocol 2 > 110°> 65°Low (< 20)
Modified via Protocol 3 > 110°> 65°Low (< 20)

Note: These are expected values based on typical perfluoroalkyl-modified surfaces. Actual values must be determined experimentally.

Conclusion

This compound stands as a highly promising precursor for the development of advanced oleophobic materials. Its terminal alkyne functionality provides a robust and versatile anchor for covalent surface modification through either silanization or click chemistry. The protocols outlined in this guide provide a clear and scientifically-grounded framework for researchers to create and characterize high-performance, oil-repellent surfaces. By understanding the causality behind these experimental choices—from substrate activation to the specific chemistries of grafting—scientists are well-equipped to tailor surface properties for a new generation of functional materials.

References

  • Vij, V., Haddad, T. S., & Mabry, J. M. (2011). Perfluorinated and Partially-Fluorinated Silane Derivatives of Perfluorooctyne: Synthesis Characterization and Chemical Reactivity.
  • Omega Optical. (2021). A Guide to Hydrophobic and Oleophobic Coatings. [Link]

  • Sunex Inc. (2020). Hydrophobic and Oleophobic Coatings. [Link]

  • Wang, L., et al. (2017). Superoleophobic surfaces. Chemical Society Reviews, 46(10), 2784-2815. [Link]

  • Panchanathan, D., & Varanasi, K. K. (2013). Superoleophobic surfaces: design criteria and recent studies. Surface Innovations, 1(2), 71-83. [Link]

  • Biolin Scientific. (n.d.). Superhydrophobic and oleophobic surfaces. [Link]

  • Cytonix, LLC. (2016). Commercial Applications of Oleophobic and Superoleophobic Membranes. [Link]

  • Chemistry Stack Exchange. (2017). Why are fluoroalkyl chains hydrophobic/oleophobic?[Link]

  • EHSLeaders. (2018). PFAS in the Workplace. [Link]

  • MDPI. (2022). The Fabrication of Oleophobic Coating and Its Application in Particulates Filtration. Coatings, 12(7), 920. [Link]

  • Metoree. (2025). Enhancing the Performance of Oleophobic Coatings: Evaluation Indicators and Selection Methods. [Link]

  • Metoree. (2025). Research on Fluorine-Free Oleophobic Coatings. [Link]

  • ResearchGate. (2022). The Fabrication of Oleophobic Coating and Its Application in Particulates Filtration. [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]

  • FPS Public Health. (n.d.). Practical tips to minimize PFAS exposure. [Link]

  • Thierry Corporation. (n.d.). Oleophobic Coating. [Link]

  • ResearchGate. (n.d.). Grafted Crystalline Poly-Perfluoroacrylate Structures for Superhydrophobic and Oleophobic Functional Coatings. [Link]

  • ResearchGate. (n.d.). Click Chemistry Approaches to Expand the Repertoire of PEG-based Fluorinated Surfactants for Droplet Microfluidics. [Link]

  • ResearchGate. (2017). Investigation of Coating Performance of UV-Curable Hybrid Polymers Containing 1H,1H,2H,2H-Perfluorooctyltriethoxysilane Coated on Aluminum Substrates. [Link]

  • EcoOnline. (2024). PFAS Risks & Workplace Safety. [Link]

  • NIH National Library of Medicine. (2010). Molecular origins of fluorocarbon hydrophobicity. [Link]

  • National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS Publications. (2025). Minimizing the Use of Per- and Polyfluoroalkyl Substances for Textured Wetting-Resistant Surfaces. [Link]

  • Semantic Scholar. (1991). Surface modification by fluoroalkyl-functional silanes. [Link]

  • ResearchGate. (2012). Designing bioinspired superoleophobic surfaces. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Perfluorooct-1-yne. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this highly fluorinated alkyne. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to navigate the complexities of this synthesis.

Introduction to the Challenges

The synthesis of this compound (C₈HF₁₃) presents a unique set of challenges primarily due to the strong electron-withdrawing nature of the perfluoroalkyl chain. This significantly influences the reactivity of adjacent atoms, making standard synthetic protocols for non-fluorinated alkynes often ineffective. Key difficulties include the dehydrohalogenation of precursors, potential side reactions, and the purification of the volatile and highly fluorinated final product. This guide will address these issues systematically.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Q1: My dehydroiodination of the 1H,1H,2H-perfluoro-1-iodooctane precursor is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Probable Causes:

  • Insufficient Base Strength: The acidity of the proton at the C2 position is significantly reduced due to the electron-withdrawing perfluoroalkyl group. Common bases like potassium hydroxide may not be strong enough for efficient elimination.

  • Inappropriate Solvent: The choice of solvent is critical for both substrate solubility and the efficacy of the base.

  • Low Reaction Temperature: Elimination reactions often require elevated temperatures to overcome the activation energy barrier.

Solutions:

  • Base Selection: Employ a stronger base to facilitate the E2 elimination. Sodium amide (NaNH₂) in liquid ammonia or lithium diisopropylamide (LDA) in an ethereal solvent are excellent choices for deprotonating weakly acidic protons.[1][2]

  • Solvent Considerations: If using LDA, anhydrous tetrahydrofuran (THF) is a suitable solvent. When using sodium amide, liquid ammonia is the required solvent. Ensure the solvent is thoroughly dried to prevent quenching of the strong base.

  • Temperature Optimization: For LDA-mediated eliminations, the reaction can often be performed at low temperatures (e.g., -78 °C to room temperature). For NaNH₂ in liquid ammonia, the reaction is typically run at the boiling point of ammonia (-33 °C).

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Probable Side Reactions:

  • Alkene Formation: Incomplete elimination can lead to the formation of the corresponding perfluorooct-1-ene.

  • Rearrangement Products: Under certain conditions, particularly with strong bases, rearrangement of the carbon skeleton or migration of the triple bond (the "zipper" reaction) can occur, although this is less common for terminal alkynes.[3]

  • Reaction with Solvent: Strong bases like LDA can react with certain solvents, especially at elevated temperatures.

Mitigation Strategies:

  • Control of Stoichiometry: Use a slight excess of the strong base (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion and minimize the alkene byproduct.

  • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid prolonged reaction times that could lead to side reactions. Maintain the recommended temperature for the chosen base-solvent system.

  • Quenching: Quench the reaction carefully at low temperatures with a proton source, such as saturated aqueous ammonium chloride, to neutralize the excess base and prevent further reactions during workup.

Q3: Purification of the final product, this compound, is proving difficult. What are the best methods?

Challenges in Purification:

  • Volatility: this compound is a volatile compound, which can lead to product loss during solvent removal under reduced pressure.

  • Similar Boiling Points of Impurities: Perfluorinated impurities may have boiling points close to the product, making simple distillation challenging.

  • "Fluorous" Nature: The high fluorine content gives the molecule unique solubility properties, which can be exploited for purification.[4]

Recommended Purification Techniques:

  • Fractional Distillation: Careful fractional distillation under atmospheric or slightly reduced pressure can be effective if the boiling points of the impurities are sufficiently different.[5][6][7]

  • Preparative Gas Chromatography (Prep-GC): For high-purity samples, prep-GC is an excellent, albeit more resource-intensive, method for separating compounds with close boiling points.

  • Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the high affinity of fluorinated compounds for a fluorous stationary phase. The product can be selectively retained on a fluorous silica gel column while less fluorinated impurities are washed away. The product is then eluted with a fluorinated solvent.[8]

Purification Method Advantages Disadvantages
Fractional Distillation Scalable, relatively inexpensive.May not be effective for close-boiling impurities; potential for product loss due to volatility.
Preparative GC High purity achievable.Small scale, requires specialized equipment.
Fluorous SPE High selectivity for fluorinated compounds.Requires specialized fluorous stationary phases and solvents.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A prevalent method involves a two-step sequence starting from the commercially available perfluorooctyl iodide.[9][10]

  • Addition of ethylene: A radical-initiated addition of ethylene to perfluorooctyl iodide yields 1H,1H,2H-perfluoro-1-iodooctane.

  • Dehydroiodination: Elimination of hydrogen iodide from this intermediate using a strong base affords the desired this compound.

What are the key safety precautions when working with perfluoroalkyl compounds and strong bases?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[11][12][13]

  • Fume Hood: Handle all volatile and potentially toxic perfluorinated compounds and strong bases in a well-ventilated fume hood.

  • Inert Atmosphere: Reactions involving strong bases like LDA and NaNH₂ must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

  • Quenching: Quench strong bases slowly and at low temperatures to control the exothermic reaction.

How can I confirm the identity and purity of my synthesized this compound?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a triplet for the acetylenic proton around δ 2.0-3.0 ppm, coupled to the two fluorine atoms on the adjacent carbon.

    • ¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The spectrum will show complex multiplets corresponding to the different CF₂ and CF₃ groups.[14][15][16] The chemical shifts are highly sensitive to the surrounding chemical environment.

    • ¹³C NMR: The acetylenic carbons will appear in the range of δ 60-90 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity, and the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the perfluoroalkyl chain.

  • Infrared (IR) Spectroscopy: Look for the characteristic C≡C stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹).

Spectroscopic Data for this compound Expected Chemical Shift / Wavenumber
¹H NMR (δ, ppm) ~2.5 (triplet)
¹⁹F NMR (δ, ppm) Complex multiplets from -80 to -130
¹³C NMR (δ, ppm) Acetylenic carbons: 60-90
IR (cm⁻¹) C≡C: ~2140; ≡C-H: ~3310

(Note: Exact chemical shifts can vary depending on the solvent and instrument.)[17]

Experimental Protocols

Protocol 1: Synthesis of 1H,1H,2H-Perfluoro-1-iodooctane

This protocol is an illustrative example of the radical addition of ethylene to perfluorooctyl iodide.

Materials:

  • Perfluorooctyl iodide (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Dichloromethane (anhydrous)

  • Ethylene gas

  • High-pressure reactor with a magnetic stirrer and pressure gauge

Procedure:

  • In a glovebox, charge the high-pressure reactor with perfluorooctyl iodide and AIBN dissolved in anhydrous dichloromethane.

  • Seal the reactor and purge with nitrogen or argon.

  • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 5-10 atm).

  • Heat the reactor to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by observing the pressure drop.

  • Cool the reactor to room temperature and carefully vent the excess ethylene.

  • Transfer the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1H,1H,2H-perfluoro-1-iodooctane.

Protocol 2: Synthesis of this compound via Dehydroiodination

This protocol details the elimination reaction using LDA.

Materials:

  • 1H,1H,2H-Perfluoro-1-iodooctane (1.0 eq)

  • Diisopropylamine (1.2 eq, freshly distilled)

  • n-Butyllithium (1.1 eq, in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous THF and diisopropylamine to the flask and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.

  • Dissolve 1H,1H,2H-perfluoro-1-iodooctane in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by GC-MS.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway A Perfluorooctyl Iodide B 1H,1H,2H-Perfluoro-1-iodooctane A->B Ethylene, AIBN C This compound B->C LDA or NaNH2

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of this compound Cause1 Incomplete Dehydroiodination Start->Cause1 Cause2 Side Product Formation Start->Cause2 Cause3 Purification Loss Start->Cause3 Solution1a Use Stronger Base (LDA, NaNH2) Cause1->Solution1a Solution1b Optimize Solvent and Temperature Cause1->Solution1b Solution2a Control Stoichiometry Cause2->Solution2a Solution2b Monitor Reaction Time Cause2->Solution2b Solution3a Careful Fractional Distillation Cause3->Solution3a Solution3b Use Prep-GC or Fluorous SPE Cause3->Solution3b

Caption: Troubleshooting decision tree for synthesis.

References

  • Liu, Q., et al. (2021). Synthesis of α-alkynyl perfluoroalkyl sulfoxides by the reaction of terminal alkynes and perfluoroalkanesulfinyl chlorides. Tetrahedron, 83, 131994. [Link]

  • Stein, L., et al. (Date unavailable). Purification of Fluorine by Distillation. Argonne National Lab., Ill.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776337, this compound. Retrieved from [Link].

  • Stein, L., Rudzitis, E., & Settle, J. L. (Date unavailable).
  • López-Cabrera, A., et al. (2021). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Omega, 6(6), 4536-4543. [Link]

  • Wikipedia contributors. (2024, January 12). Organofluorine chemistry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). NS12. Elimination Reactions. [Link]

  • Stein, L., et al. (Date unavailable).
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  • Organic Chemistry Portal. (Date unavailable). Synthesis of terminal alkynes. [Link]

  • Leah4sci. (2020, July 17). 120: Synthesis of terminal alkynes [Video]. YouTube. [Link]

  • Boyd, A., et al. (2018). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. Molbank, 2018(4), M1014. [Link]

  • Zhou, Q., et al. (2024). Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. Environmental Science & Technology. [Link]

  • Yagupolskii, Y. L., et al. (2015). Alternative Synthetic Routes to Hydrofluoro Olefins. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(6), 1538-1545. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10491, Perfluorooctyl iodide. Retrieved from [Link].

  • Brace, N. O. (2001). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 108(2), 147-176. [Link]

  • SUNY Geneseo. (Date unavailable). Safe Handling of Chemicals. [Link]

  • Lankadurai, B. P., et al. (2013). 1H NMR-Based Metabolomic Analysis of Sub-Lethal Perfluorooctane Sulfonate Exposure to the Earthworm, Eisenia fetida, in Soil. Metabolites, 3(3), 718-740. [Link]

  • ANATOLIA. (Date unavailable). NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782409, Perfluorooct-1-ene. Retrieved from [Link].

  • Clark, J. (Date unavailable). Elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Giraudeau, P., et al. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84691, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link].

  • Djabak, A., et al. (2023). Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells. Molecules, 28(22), 7543. [Link]

  • Dr. James Norris. (2018, January 5). Other Alkyne Synthesis Reactions [Video]. YouTube. [Link]

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Technical Support Center: Purification of 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Perfluorooct-1-yne. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly fluorinated alkyne. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed, step-by-step solution grounded in established chemical principles.

Issue 1: My final product is contaminated with a greasy residue. What is it and how can I remove it?

Answer:

A common greasy contaminant is silicone grease from glassware joints.[1][2] Its presence is often confirmed by broad, characteristic signals in the 1H NMR spectrum, typically around 0.07-0.2 ppm.

Troubleshooting Protocol:

  • Initial Solvent Wash: Dissolve the crude product in a minimal amount of a non-polar solvent in which this compound is soluble, such as hexane or pentane. Silicone grease is also soluble in these solvents.

  • Liquid-Liquid Extraction:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with acetonitrile. This compound has limited solubility in acetonitrile, while silicone grease is more soluble. This differential solubility allows for the selective removal of the grease.

    • Repeat the acetonitrile wash 2-3 times.

  • Solvent Removal: Carefully remove the non-polar solvent via rotary evaporation. Be mindful of the volatility of this compound to prevent product loss.

  • Alternative: Filtration through a plug of silica gel: If the grease persists, a quick filtration through a short plug of silica gel using a non-polar eluent can be effective. The more polar silicone grease will be retained on the silica, while the less polar product will elute.

Issue 2: My NMR spectrum shows the presence of residual starting materials or side-products. How do I choose the best purification method?

Answer:

The choice of purification method depends on the nature of the impurities. A preliminary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the boiling points and polarities of the contaminants relative to your product.

Decision Workflow for Purification Method Selection:

Purification_Decision_Tree start Identify Impurities (GC-MS, NMR) bp_diff Boiling Point Difference > 20-30 °C? start->bp_diff polarity_diff Significant Polarity Difference? bp_diff->polarity_diff No distillation Fractional Distillation bp_diff->distillation Yes flash_chrom Flash Column Chromatography polarity_diff->flash_chrom Yes complex_mixture Complex Mixture or Isomeric Impurities polarity_diff->complex_mixture No prep_gc Preparative GC complex_mixture->prep_gc Consider

Caption: Decision tree for selecting a purification method.

Detailed Protocols:

  • Fractional Distillation: This is the preferred method if the impurities have significantly different boiling points from this compound (Boiling Point: ~135-136 °C).

    • Apparatus: Use a vacuum-jacketed Vigreux column to ensure an accurate temperature gradient.

    • Procedure:

      • Slowly heat the crude material under atmospheric pressure.

      • Collect fractions based on the boiling point. Discard the initial lower-boiling fraction and the final higher-boiling residue.

      • Monitor the purity of each fraction by GC or NMR.

  • Flash Column Chromatography: This technique is effective for removing non-volatile or more polar impurities.

    • Stationary Phase: Use silica gel or a fluorinated stationary phase for better separation of fluorinated compounds.

    • Mobile Phase: A non-polar eluent system, such as hexane or pentane, is typically used. A gradual increase in the polarity of the eluent may be necessary if impurities are retained on the column.

  • Preparative Gas Chromatography (Prep GC): For high-purity requirements or when dealing with impurities that have very similar physical properties to the product, Prep GC is an excellent option.[3][4] This method separates compounds based on their volatility and interaction with the stationary phase in the gas phase.[5][6]

Issue 3: I am experiencing low recovery after purification. What are the potential causes and solutions?

Answer:

Low recovery can be attributed to several factors, primarily the volatility of this compound and its potential to adhere to surfaces.

Troubleshooting Low Recovery:

Potential Cause Explanation Recommended Solution
Product Volatility This compound has a relatively low boiling point. Aggressive solvent removal can lead to co-evaporation of the product.Use a lower temperature and pressure during rotary evaporation. Consider using a cold trap to recover any volatilized product.
Adsorption on Silica Gel During column chromatography, the acidic nature of silica gel can sometimes lead to irreversible adsorption or decomposition of alkynes.Deactivate the silica gel by treating it with a small amount of a non-polar solvent containing ~1% triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina.
Incomplete Extraction If using liquid-liquid extraction, the product may have some solubility in the washing solvent, leading to losses with each wash.Minimize the number of extractions and ensure the appropriate solvent system is used to maximize the partitioning of the product into the desired layer.
Mechanical Losses Product can be lost during transfers between glassware.Rinse all glassware with a small amount of the solvent used for the final product solution and combine the rinses.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when handling this compound?

A1: this compound is a chemical that requires careful handling.[7] Always work in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE) is mandatory, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][10] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of accidental contact, immediately flush the affected area with copious amounts of water.[11][12]

Q2: How can I effectively monitor the purity of this compound during and after purification?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum of pure this compound is simple, showing a characteristic triplet for the terminal alkyne proton. The absence of other signals is a good indicator of purity. Reference tables of common solvent and impurity shifts are invaluable for identifying contaminants.[1][2][13][14]

    • 19F NMR: This technique is highly sensitive to the fluorine environment and can reveal the presence of other fluorinated impurities.

  • Gas Chromatography (GC): GC is an excellent method for assessing purity and detecting volatile impurities.[6][15] The peak area percentage can provide a quantitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides not only the retention time for purity assessment but also the mass spectrum for the identification of unknown impurities.

Q3: What are the ideal storage conditions for purified this compound?

A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components over time. Keep it away from incompatible materials such as strong oxidizing agents.

References

  • ChemicalBook. (2025). 1H-PERFLUOROOCTANE - Safety Data Sheet.
  • Synquest Labs. 1H,1H-Perfluorooctyl p-toluenesulfonate.
  • Sigma-Aldrich. (2015). Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Benchchem. An In-depth Technical Guide to the Safe Handling of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane.
  • Chrom Tech. Agilent Gas Purification Systems.
  • PubChem. This compound.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Chemistry For Everyone. (2025). How To Improve Gas Chromatography Resolution?. YouTube.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Teledyne LABS. Chromatography.
  • PerkinElmer. Gas Chromatography (GC).
  • Agilent. GC Inline Gas Purifiers & Filter – Big Universal Trap.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Technical Support Center: Optimizing Click Chemistry with 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1H-Perfluorooct-1-yne. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and unlock the full potential of this highly fluorinated building block. The inherent properties of perfluoroalkyl chains, while offering significant advantages in the final product, necessitate specific considerations in reaction setup and execution. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and reproducible synthesis of your target 1,4-disubstituted perfluorooctyl-1,2,3-triazoles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Question 1: My reaction shows low or no conversion to the desired triazole product. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a common issue that can often be traced back to catalyst activity, reactant solubility, or reaction conditions. Given the unique nature of this compound, solubility is a primary suspect.

  • Cause A: Catalyst Inactivation. The active catalyst in CuAAC is the Cu(I) species, which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

    • Solution:

      • Ensure a Reducing Environment: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, in excess (typically 5-10 equivalents relative to the copper catalyst).[1]

      • Utilize a Stabilizing Ligand: A water-soluble ligand like THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. It chelates and stabilizes the Cu(I) ion, preventing both oxidation and disproportionation, which is crucial for maintaining catalytic activity throughout the reaction.[3]

      • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

  • Cause B: Poor Solubility of this compound. Perfluorinated compounds are notoriously "fluorous," meaning they have limited solubility in many common organic and aqueous solvents.[4][5] If your alkyne is not adequately dissolved, it cannot effectively participate in the reaction.

    • Solution:

      • Solvent Screening: The choice of solvent is critical. While common click chemistry solvents like DMF or DMSO might be a starting point, consider co-solvent systems. A mixture of a polar aprotic solvent with a more fluorophilic solvent can be beneficial.

      • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-60 °C) can improve the solubility of this compound and increase the reaction rate. However, monitor for potential side reactions at higher temperatures.

  • Cause C: Impure Starting Materials. The purity of your this compound and your azide partner is paramount. Impurities can inhibit the catalyst or lead to side reactions.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR (¹H, ¹⁹F, ¹³C) or GC-MS before use.

      • Proper Storage: Store this compound and azides in a cool, dark, and dry place to prevent degradation.

Question 2: I am observing the formation of a significant side product, which I suspect is the homocoupling of this compound. How can I prevent this?

Answer:

The formation of a diacetylene side product is likely due to Glaser coupling, an oxidative homocoupling of terminal alkynes. This is a common side reaction in CuAAC when reaction conditions are not optimal.[6]

  • Cause: Oxidative Conditions. The presence of oxygen facilitates the oxidation of the Cu(I) catalyst to Cu(II), which can promote the homocoupling of your alkyne.

    • Solution:

      • Stringent Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration. Use Schlenk techniques if necessary.

      • Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present to scavenge any oxygen and maintain the copper in its +1 oxidation state.

      • Order of Addition: Add the copper catalyst to the reaction mixture after the addition of the reducing agent. A common and effective practice is to pre-mix the CuSO₄ and ligand, add this to the solution of azide and alkyne, and then initiate the reaction by adding the sodium ascorbate.[3]

Question 3: The purification of my perfluorinated triazole product is challenging. Standard silica gel chromatography is not giving good separation. What are my options?

Answer:

Purifying highly fluorinated compounds can be problematic due to their unique polarity and solubility. They often exhibit poor interaction with standard silica gel and may co-elute with non-fluorinated impurities.

  • Cause: Unique Polarity of Fluorinated Compounds. The high electronegativity of fluorine atoms creates a molecule with low polarizability, leading to weak interactions with silica gel.

    • Solution:

      • Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique for separating fluorinated molecules. A fluorous-tagged stationary phase is used, which selectively retains the perfluorinated triazole. The non-fluorinated impurities can be washed away with a conventional organic solvent (e.g., methanol/water), and the desired product is then eluted with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated ether).

      • Alternative Chromatography Media: Consider using reverse-phase chromatography (C18) with a suitable solvent system (e.g., acetonitrile/water or methanol/water).

      • Recrystallization/Precipitation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Precipitation by adding a non-solvent to a solution of the crude product can also be attempted.

      • Removal of Copper: Residual copper can be chelated and removed by washing the organic extract of the reaction mixture with a solution of EDTA or ammonia.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for click reactions with this compound?

A: The most robust and widely used catalyst system for CuAAC is generated in situ from a copper(II) salt, a reducing agent, and a stabilizing ligand.[8] For reactions involving the less soluble this compound, a recommended starting point is:

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is inexpensive and readily available.

  • Reducing Agent: Sodium ascorbate is the preferred reductant.

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice due to its high water solubility and ability to stabilize the Cu(I) catalyst, which is critical for efficient and clean reactions.[3]

Q2: Which solvents are recommended for click reactions with this compound?

A: Due to the "fluorous" nature of this compound, solvent selection is a critical parameter that may require some optimization.[4]

  • Good Starting Points: A 1:1 mixture of t-butanol and water is a common and effective solvent system for CuAAC. Other options include DMSO, DMF, or THF, often in combination with water.

  • For Difficult Solubility: If solubility remains an issue, consider using a co-solvent with some fluorophilicity, such as trifluoroethanol (TFE), or increasing the proportion of the organic solvent in an aqueous mixture.

Q3: How does the electron-withdrawing perfluorooctyl group affect the reactivity of the alkyne?

A: The strongly electron-withdrawing perfluorooctyl group increases the acidity of the terminal alkyne proton. This facilitates the deprotonation step and the formation of the copper acetylide intermediate, which is a key step in the catalytic cycle.[9] While this can potentially lead to a faster reaction rate compared to unactivated alkynes, the overall reaction kinetics will also be heavily influenced by the solubility of the alkyne in the reaction medium.

Q4: Can I monitor the progress of my reaction using NMR?

A: Yes, NMR is an excellent tool for monitoring the reaction.

  • ¹H NMR: You can follow the disappearance of the characteristic terminal alkyne proton signal of this compound and the appearance of the new triazole proton signal.[10]

  • ¹⁹F NMR: This is particularly useful for reactions involving fluorinated compounds. You can monitor the disappearance of the signals corresponding to the fluorine atoms in this compound and the appearance of new signals for the fluorinated triazole product, which will likely have slightly different chemical shifts.

Q5: Are there any safety precautions I should take when working with this compound and azides?

A: Yes, standard laboratory safety practices should always be followed.

  • This compound: This compound may cause skin and eye irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care. Avoid heating them neat and always use them in solution.

Data Presentation: Recommended Reaction Conditions

ParameterRecommended RangeRationale
[Alkyne] 1.0 equivalentLimiting reagent
[Azide] 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
[CuSO₄·5H₂O] 1 - 5 mol%Catalytic amount; higher loading may be needed for challenging substrates.
[Sodium Ascorbate] 5 - 10 mol%Sufficient excess to ensure a reducing environment.
[THPTA Ligand] 1 - 5 mol%Equimolar to the copper catalyst to ensure stabilization.
Solvent t-BuOH/H₂O (1:1), DMF, or DMSOChoose based on the solubility of both reactants.
Temperature Room Temperature to 60 °CHigher temperatures can improve solubility and reaction rate.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and alkyne homocoupling.

Experimental Protocols

Step-by-Step Methodology for a General CuAAC Reaction with this compound

This protocol provides a reliable starting point for the click reaction.

  • Preparation of Stock Solutions:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a catalyst stock solution by dissolving CuSO₄·5H₂O (1 equivalent) and THPTA (1.1 equivalents) in deionized water.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add your azide (1.0 equivalent).

    • Dissolve the azide in your chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

    • Add this compound (1.05 equivalents).

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Initiation:

    • To the stirred, degassed solution, add the freshly prepared sodium ascorbate solution (0.1 equivalents).

    • Add the catalyst stock solution (0.05 equivalents of CuSO₄).

    • Seal the reaction vial and stir at room temperature or the desired temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography (silica gel or reverse phase), recrystallization, or fluorous solid-phase extraction as needed.

Visualizations

CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_main Cu(I) Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I)L (Active Catalyst) Cu_Acetylide Cu(I) Acetylide Complex CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R₁-C≡CH (this compound) Azide R₂-N₃ Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Releases Product & Regenerates Catalyst Product 1,4-Triazole Product Cu_Triazolide->Product + H⁺ CuII Cu(II)SO₄ + Ligand CuI_gen Cu(I)L CuII->CuI_gen + Ascorbate Ascorbate Sodium Ascorbate (Reducing Agent)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Check_Catalyst Is the catalyst system active? Check_Solubility->Check_Catalyst Yes Change_Solvent Action: Change solvent system (e.g., co-solvents, ↑Temp) Check_Solubility->Change_Solvent No Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Degas_Reduce Action: Degas solvents thoroughly & use fresh reducing agent/ligand Check_Catalyst->Degas_Reduce No Success Reaction Optimized Check_Purity->Success Yes Purify_Reagents Action: Purify starting materials (Alkyne and Azide) Check_Purity->Purify_Reagents No Change_Solvent->Start Degas_Reduce->Start Purify_Reagents->Start

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References

Sources

Technical Support Center: Polymerization of 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the polymerization of 1H-Perfluorooct-1-yne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of poly(this compound). As Senior Application Scientists, we have compiled this resource to address common challenges and help you achieve optimal results in your polymerization experiments.

The polymerization of this compound, an electron-deficient terminal alkyne, presents unique challenges due to the strong electron-withdrawing nature of the perfluorooctyl group. This guide will walk you through potential side reactions and provide actionable solutions to overcome them.

Troubleshooting Guide & FAQs

Issue 1: Low or No Polymer Yield

Q1: I am observing very low to no yield of my target polymer. What are the likely causes and how can I improve it?

A1: Low or no polymer yield is a common issue that can often be traced back to catalyst activity, monomer purity, or reaction conditions.

  • Catalyst Deactivation: The highly electronegative fluorine atoms in this compound can interact with the metal center of the catalyst (e.g., Rhodium complexes), potentially leading to catalyst deactivation.

    • Troubleshooting:

      • Catalyst Choice: Ensure you are using a catalyst known to be effective for electron-deficient alkynes. Rhodium complexes, such as Rh(I) catalysts, are often employed for these types of polymerizations.

      • Ligand Effects: The choice of ligands on the rhodium catalyst is crucial. Bulky or electron-donating ligands can sometimes stabilize the catalytic species and prevent deactivation. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

      • Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution, it can sometimes lead to more side reactions. A systematic optimization of the catalyst loading (e.g., from 0.1 mol% to 5 mol%) is recommended.

  • Monomer Impurities: Trace impurities in your this compound monomer can poison the catalyst.

    • Troubleshooting:

      • Monomer Purification: Ensure your monomer is of high purity. Purification by distillation or flash chromatography before use is highly recommended.

      • Solvent Purity: Use anhydrous and deoxygenated solvents. Oxygen and water can rapidly deactivate many organometallic catalysts.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a significant role in polymerization efficiency.

    • Troubleshooting:

      • Temperature Optimization: The optimal temperature can be narrow. Too low, and the reaction may be too slow; too high, and catalyst decomposition or side reactions can occur. A temperature screen (e.g., from room temperature to 80 °C) is advisable.

      • Reaction Time: Monitor the reaction over time using techniques like GC-MS to track monomer consumption or GPC to observe polymer formation.

Issue 2: Formation of Low Molecular Weight Polymer or Oligomers

Q2: My polymerization is producing polymer, but the molecular weight is consistently low and I'm seeing a significant fraction of oligomers. How can I increase the chain length?

A2: The formation of low molecular weight polymer or oligomers is often due to premature chain termination or a high rate of chain transfer relative to propagation.

  • Chain Termination Reactions: Impurities are a primary cause of premature termination.

    • Troubleshooting:

      • Rigorous Purification: As mentioned for low yield, meticulous purification of the monomer and solvent is critical to remove any potential chain-terminating agents.

  • Chain Transfer Reactions: In some catalytic systems, chain transfer to monomer or solvent can be a competing reaction that limits polymer chain growth.

    • Troubleshooting:

      • Solvent Selection: Choose a solvent that is less likely to participate in chain transfer reactions. Aromatic hydrocarbons (e.g., toluene, xylene) or halogenated solvents are common choices.

      • Monomer Concentration: Higher monomer concentrations can favor propagation over chain transfer. Consider running the polymerization at a higher molarity.

  • Dimerization as a Competing Reaction: The dimerization of terminal alkynes to form enynes is a known side reaction, especially with rhodium catalysts. This consumes monomer without contributing to the growth of the polymer chain.

    • Troubleshooting:

      • Catalyst and Ligand Selection: The choice of catalyst and ligands can influence the selectivity between polymerization and dimerization. Some rhodium-phosphine systems are known to favor dimerization. Screening different catalyst systems is recommended.

Issue 3: Presence of Unexpected Side Products, Particularly Cyclic Trimers

Q3: My product mixture contains a significant amount of a non-polymeric side product, which I suspect is a cyclic trimer. How can I confirm this and prevent its formation?

A3: The [2+2+2] cyclotrimerization of alkynes to form substituted benzene derivatives is a common and often thermodynamically favored side reaction. The electron-deficient nature of this compound can make it susceptible to this reaction pathway.

  • Identification of Cyclic Trimers:

    • Spectroscopic Analysis: The cyclic trimer of this compound would be a tris(perfluorooctylmethyl)benzene. This can be identified by:

      • ¹H NMR: A singlet in the aromatic region (around 7-8 ppm).

      • ¹⁹F NMR: The characteristic signals for the perfluorooctyl group.

      • Mass Spectrometry: A molecular ion peak corresponding to three times the mass of the monomer.

  • Preventing Cyclotrimerization:

    • Catalyst Choice: Certain catalysts, particularly some cobalt and rhodium complexes, are known to be highly efficient for cyclotrimerization. If you are using such a catalyst, consider switching to one that is more selective for polymerization.

    • Reaction Conditions:

      • Concentration: High monomer concentrations can sometimes favor polymerization over the intramolecular cyclization required for trimer formation.

      • Temperature: Lowering the reaction temperature may disfavor the activation energy barrier for cyclotrimerization compared to linear polymerization.

      • Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst can be tuned to disfavor the formation of the metallacyclopentadiene intermediate that leads to cyclotrimerization. Using bulkier ligands can sterically hinder the approach of a third alkyne molecule required for cyclotrimerization.

Issue 4: Irregular Polymer Structure and Unexpected Regioselectivity

Q4: The NMR spectrum of my polymer is more complex than expected, suggesting irregular chain growth. What could be the cause?

A4: For terminal alkynes, polymerization can proceed with different regioselectivities (head-to-tail, head-to-head, or tail-to-tail additions), leading to a complex polymer structure.

  • Loss of Regiocontrol:

    • Catalyst System: The regioselectivity of alkyne polymerization is highly dependent on the catalyst system. The electronic and steric environment of the catalytic center dictates the orientation of the incoming monomer.

    • Troubleshooting:

      • Ligand Tuning: Fine-tuning the steric bulk and electronic properties of the ligands on the catalyst can enforce a specific regiochemical outcome. For rhodium catalysts, varying the phosphine ligand (e.g., from triphenylphosphine to a more sterically demanding one) can influence regioselectivity.

      • Literature Precedent: Consult the literature for catalyst systems that have been shown to provide high regioselectivity in the polymerization of other terminal alkynes, particularly those with electron-withdrawing groups.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Polymerization of this compound
  • Preparation:

    • All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen.

    • The monomer, this compound, should be purified by distillation under reduced pressure.

    • The solvent (e.g., anhydrous toluene) should be deoxygenated by sparging with argon for at least 30 minutes.

    • The rhodium catalyst (e.g., [Rh(nbd)Cl]₂) and any ligands should be handled in a glovebox or under an inert atmosphere.

  • Polymerization:

    • In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst and any co-catalyst or ligand in the deoxygenated solvent.

    • Add the purified this compound monomer via syringe.

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS (for monomer consumption) or ¹H NMR.

  • Work-up and Purification:

    • Once the desired conversion is reached (or the reaction has stopped), precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

    • Characterize the polymer structure by ¹H and ¹⁹F NMR spectroscopy.

Data Presentation

Table 1: Troubleshooting Summary for Common Polymerization Issues

IssuePotential CauseRecommended Action
Low/No Yield Catalyst DeactivationScreen different catalysts/ligands; optimize catalyst loading.
Monomer/Solvent ImpuritiesPurify monomer and use anhydrous, deoxygenated solvents.
Suboptimal TemperaturePerform a temperature screen to find the optimal condition.
Low Molecular Weight Premature Chain TerminationRigorously purify all reagents and solvents.
Chain TransferUse a non-participating solvent; increase monomer concentration.
Dimerization Side ReactionScreen catalyst systems to find one selective for polymerization.
Cyclic Trimer Formation Inappropriate CatalystAvoid catalysts known for efficient cyclotrimerization.
High Reaction TemperatureLower the reaction temperature.
Unfavorable Ligand EnvironmentUse bulkier ligands to sterically hinder trimer formation.
Irregular Polymer Structure Lack of RegiocontrolTune catalyst ligands; consult literature for regioselective systems.

Visualizations

Diagram 1: Desired Polymerization vs. Side Reactions

G cluster_main Polymerization Pathways of this compound cluster_desired Desired Pathway cluster_side Side Reactions monomer This compound + Catalyst polymer High Molecular Weight Poly(this compound) monomer->polymer Propagation dimer Enyne Dimer monomer->dimer Dimerization trimer Cyclic Trimer (Tris(perfluorooctylmethyl)benzene) monomer->trimer [2+2+2] Cyclotrimerization oligomers Low Molecular Weight Oligomers monomer->oligomers Chain Transfer/ Termination

Caption: Competing reaction pathways in the polymerization of this compound.

Diagram 2: Troubleshooting Workflow for Low Molecular Weight Polymer

G cluster_checks Initial Checks cluster_optimization Process Optimization cluster_analysis Analysis of Side Products start Low Molecular Weight Polymer Observed purity Verify Monomer and Solvent Purity start->purity stoichiometry Check Monomer/Catalyst Stoichiometry start->stoichiometry conditions Optimize Reaction Temperature and Time purity->conditions stoichiometry->conditions catalyst Screen Different Catalysts and Ligands conditions->catalyst concentration Adjust Monomer Concentration catalyst->concentration nmr_ms Characterize Byproducts (NMR, MS) concentration->nmr_ms gpc Analyze Oligomer Distribution (GPC) nmr_ms->gpc end Achieve High Molecular Weight Polymer gpc->end

Caption: A systematic workflow for troubleshooting low molecular weight in the polymerization of this compound.

References

  • Lee, C.-C., Lin, Y.-C., Liu, Y.-H., & Wang, Y. (2004). Rhodium-Catalyzed Dimerization of Terminal Alkynes Assisted by MeI. Organometallics, 24(1), 136–143. [Link]

  • Wucher, P., & Puddephatt, R. J. (2006). Rhodium-Catalyzed Polymerization of Phenylacetylene. Macromolecules, 39(26), 9301-9309.
  • Sakai, K., Kochi, T., & Kakiuchi, F. (2011). Rhodium-Catalyzed Intermolecular [2 + 2] Cycloaddition of Terminal Alkynes with Electron-Deficient Alkenes. Organic Letters, 13(16), 4374-4377. [Link]

  • Furlan, S., & Gladysz, J. A. (2003). Fluorous Catalysis: A “Greener” Approach to Homogeneous Catalysis.
  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond. Tetrahedron, 58(20), 3823-3825.
  • Meza-Aviña, M. E., & Gladysz, J. A. (2011). Fluorous Catalysis without Fluorous Solvents: A Friendlier Catalyst Recovery/Recycling Protocol. Accounts of Chemical Research, 44(2), 122-132.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected Photostability Improvement of Aromatics in Polyfluorinated Solvents. Chemical Communications, 48(86), 10639-10641. [Link]

  • Breitenlechner, S., & Bach, T. (2020). Rhodium(III)‐Catalyzed Annulation of Acrylamides with Internal Alkynes by a Vinylic C−H Activation.
  • Li, B., & Ma, D. (2014). Rhodium(III)-Catalyzed Amidation of Vinylic C–H Bonds.
  • Wang, H., & Glimm, P. (2015). Rhodium-Catalyzed Polymerization of Substituted Acetylenes. In Progress in Polymer Science (Vol. 40, pp. 1-37). Elsevier.

"troubleshooting low yields in Sonogashira coupling of 1H-Perfluorooct-1-yne"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling, with a specialized focus on the use of electron-deficient alkynes such as 1H-Perfluorooct-1-yne. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sensitive cross-coupling reaction. Here, we will dissect common issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to improve your reaction yields and outcomes.

Introduction to the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] While incredibly versatile, its success is highly dependent on a nuanced interplay of catalyst, ligands, solvent, and substrate electronic properties.

The use of highly fluorinated alkynes like this compound introduces specific challenges due to the strong electron-withdrawing nature of the perfluorooctyl group. This significantly increases the acidity of the acetylenic proton, which can alter the reaction kinetics and promote side reactions.

Core Troubleshooting Guide

This section addresses the most frequent problems encountered when performing Sonogashira couplings with this compound.

Question 1: Why am I observing no product formation or very low conversion?

Low or no conversion is a common frustration. The root cause often lies in one or more of the following areas:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1] Inadequate degassing of solvents and reagents can lead to the formation of palladium oxides, rendering the catalyst inactive. Similarly, the phosphine ligands can be oxidized, which also deactivates the catalyst.[1]

    • Solution: Ensure all solvents and the amine base are rigorously degassed using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Use freshly opened, high-purity catalysts and ligands.

  • Inappropriate Ligand Choice: The electronic properties of the phosphine ligand are critical. For electron-deficient alkynes, ligands that are too electron-donating can sometimes lead to catalyst inhibition. Conversely, ligands that are not sufficiently electron-donating may not promote the oxidative addition step effectively.

    • Solution: While triphenylphosphine (PPh₃) is a common starting point, consider exploring more electron-rich and sterically bulky phosphine ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), which have been shown to be effective in challenging couplings.

  • Insufficient Base Strength or Inappropriate Base: The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[1] If the base is not strong enough or is sterically hindered, the formation of the copper acetylide will be slow, stalling the catalytic cycle.

    • Solution: While triethylamine (Et₃N) is standard, for the highly acidic this compound, a less hindered or a stronger base might be beneficial. However, overly strong bases can promote unwanted side reactions. A careful screening of bases such as diisopropylethylamine (DIPEA) or even inorganic bases like cesium carbonate (Cs₂CO₃) in specific solvent systems could be warranted.

  • Copper Co-catalyst Issues: The copper(I) iodide (CuI) is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] If the CuI is of poor quality or is not soluble in the reaction medium, this critical step will be impeded.

    • Solution: Use freshly purchased, high-purity CuI. Ensure it is adequately dispersed or dissolved in the reaction mixture. In some cases, using a more soluble copper source or a copper-free protocol might be an alternative.

Question 2: My main problem is the formation of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this?

The formation of a di-perfluorooctyl-butadiyne is a common side reaction, especially with electron-deficient alkynes. This occurs through the oxidative dimerization of the copper acetylide intermediate and is often promoted by the presence of oxygen.[1][3]

  • Strictly Anaerobic Conditions: Oxygen is the primary culprit in promoting Glaser coupling.[1][3]

    • Solution: As mentioned before, rigorous degassing of all reagents and the reaction vessel is paramount. Maintaining a positive pressure of an inert gas throughout the reaction is essential.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

    • Solution: Prepare a solution of this compound in a degassed solvent and add it dropwise to the reaction mixture over a period of time using a syringe pump.

  • Consider a Copper-Free Protocol: In some cases, the presence of copper is the primary driver of homocoupling.[1][3]

    • Solution: Several copper-free Sonogashira protocols have been developed. These often require more specialized ligands and may need higher reaction temperatures, but they can completely eliminate the Glaser coupling side product.[4]

Question 3: I am observing the decomposition of my starting materials or product. What could be the cause?

The Sonogashira reaction is generally conducted under mild conditions, but certain factors can lead to degradation.

  • Elevated Temperatures: While heating can sometimes improve reaction rates, it can also lead to the decomposition of sensitive substrates or the final product, especially in the presence of a base.

    • Solution: Aim to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Room temperature is often sufficient for activated aryl halides.[1] If heating is necessary, perform a temperature screen to find the optimal balance between reaction rate and stability.

  • Prolonged Reaction Times: Leaving the reaction to run for an extended period, especially after completion, can lead to the slow degradation of the product.

    • Solution: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Once the reaction is complete, work it up promptly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

For standard Sonogashira couplings, palladium catalyst loading is typically in the range of 1-5 mol%. However, for challenging substrates, a higher loading might be necessary. It is always advisable to start with a lower loading (e.g., 1 mol%) and increase it if the reaction is sluggish. Copper(I) iodide is typically used in a slightly higher amount than the palladium catalyst.

Q2: Which solvent is best for the Sonogashira coupling of this compound?

The choice of solvent is crucial for solubility and reaction kinetics. Common solvents include:

SolventPropertiesConsiderations
Tetrahydrofuran (THF) Good solvating power for a wide range of organic compounds.Must be freshly distilled and thoroughly degassed.
N,N-Dimethylformamide (DMF) High boiling point, good for reactions requiring heating.Can be difficult to remove during workup.
Acetonitrile (MeCN) Polar aprotic solvent.Can sometimes coordinate to the metal center and inhibit catalysis.
Toluene Non-polar solvent.May require a co-solvent to dissolve all reagents.

For fluorinated compounds, a solvent with some fluorous character might be beneficial for solubility. A solvent screen is often the best approach to identify the optimal medium for your specific substrate combination.

Q3: How do I know if my catalyst is active?

A simple visual cue for an active Pd(0) catalyst is a color change in the reaction mixture. Upon addition of the palladium precatalyst and ligand, the solution often turns from a pale yellow to a darker, more homogenous color, indicating the formation of the active catalytic species. However, the most reliable method is to run a small-scale control reaction with a known, reactive substrate pair.

Q4: Can I use an aryl chloride as a coupling partner?

Aryl chlorides are generally less reactive than aryl bromides and iodides in the Sonogashira coupling.[2] Coupling with aryl chlorides often requires more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands (e.g., bulky phosphines or N-heterocyclic carbenes).[2]

Experimental Protocols

Standard Protocol for Sonogashira Coupling of an Aryl Iodide with this compound
  • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl iodide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add freshly distilled and degassed triethylamine (2.0 equiv.) and THF (to make a 0.1 M solution with respect to the aryl iodide).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Alkyne Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R-C≡C-H, Base Cu-Acetylide Cu-Acetylide Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Transfers Alkyne to Palladium

Caption: The dual catalytic cycles of the Sonogashira coupling.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, CuI, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_ligand Screen Different Ligands (e.g., P(t-Bu)3, NHCs) check_reagents->optimize_ligand optimize_base Screen Different Bases (e.g., DIPEA, Cs2CO3) check_conditions->optimize_base optimize_solvent Screen Different Solvents optimize_ligand->optimize_solvent optimize_base->optimize_solvent homocoupling Significant Homocoupling? optimize_solvent->homocoupling slow_addition Implement Slow Addition of Alkyne homocoupling->slow_addition Yes success Improved Yield homocoupling->success No copper_free Consider Copper-Free Protocol slow_addition->copper_free copper_free->success

Caption: A logical workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]2]

  • Wikipedia. (2023, October 29). Sonogashira coupling. Retrieved from [Link]1]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]5]

  • Al-Zoubi, R. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1895. [Link]]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]3]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Gholap, A. R., Venkatesan, K., Pasricha, R., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2005). Copper- and Ligand-Free Sonogashira Reaction Catalyzed by Pd(0) Nanoparticles at Ambient Conditions under Ultrasound Irradiation. The Journal of Organic Chemistry, 70(12), 4869–4872.
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.
  • YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]4]

Sources

Technical Support Center: Managing 1H-Perfluorooct-1-yne Volatility in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1H-Perfluorooct-1-yne and other volatile perfluorinated alkynes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the unique challenges posed by these reactive and volatile compounds. Our focus is on ensuring reaction efficiency, reproducibility, and, most importantly, laboratory safety.

Introduction to the Challenge: The Nature of this compound

This compound is a highly specialized terminal alkyne. While specific physical properties for this exact molecule are not widely published, its structure—a short hydrocarbon chain attached to a long perfluorinated tail—suggests significant volatility. The high electronegativity of the fluorine atoms in the perfluoroalkyl chain dramatically influences the molecule's physical and chemical properties. The electron-withdrawing nature of the perfluoroalkyl group also activates the alkyne, making it a valuable reagent but also posing challenges in handling.

This guide will address the primary issue of its volatility, which can lead to inaccurate reagent measurement, loss of material, and inconsistent reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields are inconsistent when using this compound. I suspect I'm losing the reagent during setup. How can I accurately measure and transfer such a volatile compound?

A1: This is a classic problem with low-boiling-point reagents. The key is to minimize headspace and prevent evaporation during measurement and transfer.

  • Expertise & Experience: Standard volumetric or gravimetric measurements at room temperature are prone to error due to rapid evaporation. The solution is to handle the reagent at a reduced temperature and use specialized transfer techniques.

  • Troubleshooting Protocol: Sub-Zero Gravimetric Transfer

    • Pre-Cooling: Cool the sealed vial of this compound and a separate, empty, sealed reaction vessel (with a septum) in a -20°C freezer or a cryo-cool unit for at least 30 minutes. Also, cool your syringe (if used) and a needle.

    • Tare the Reaction Vessel: Place the pre-cooled, empty reaction vessel on a tared analytical balance.

    • Rapid Transfer: Using a pre-cooled gas-tight syringe, quickly draw the desired volume of this compound. Immediately inject it into the pre-cooled, tared reaction vessel through the septum.

    • Re-weigh and Calculate: Immediately re-weigh the reaction vessel. The difference in weight will give you the precise mass of the transferred alkyne. Use this mass to calculate the exact molar quantity for your reaction.

    • Maintain Low Temperature: Keep the reaction vessel in a cold bath (e.g., ice-water or dry ice/acetone) during the addition of other reagents and solvents.

  • Trustworthiness: This gravimetric method is a self-validating system because it relies on a direct mass measurement, which is independent of temperature-induced volume changes and evaporative losses that affect volumetric transfers.

Q2: I am running a cross-coupling reaction that requires heating. How can I prevent my this compound from boiling off and escaping the reaction mixture?

A2: Elevated temperatures are a significant challenge for volatile reagents. The solution is to use a closed system that can withstand the required pressure and temperature.

  • Expertise & Experience: Open-flask refluxing is unsuitable for this type of reagent. A sealed reaction vessel is mandatory. The choice of vessel depends on the reaction scale and the required temperature and pressure.

  • Recommended Apparatus: Sealed Tube Reactions

Apparatus Max Temperature Max Pressure Advantages Disadvantages
Pressure Tube (Ace Glass, Chemglass) ~150-200 °C~10-15 bar (150-225 psi)Reusable, easy to assemble, various sizes available.Requires careful handling of threaded components.
Microwave Vial Up to 300 °CUp to 20 bar (290 psi)Excellent for rapid heating, precise temperature control.Requires a dedicated microwave reactor.
Autoclave (Parr Reactor) >300 °C>100 barSuitable for high-pressure reactions (e.g., hydrogenations).More complex setup and operation.
  • Experimental Workflow: Sealed Tube Cross-Coupling

    Caption: Workflow for conducting a heated reaction with a volatile alkyne using a sealed pressure tube.

  • Authoritative Grounding: The use of sealed vessels for reactions involving volatile substances is a standard and well-documented laboratory practice to ensure both reaction integrity and safety.

Q3: Are there any specific safety concerns I should be aware of when working with this compound, beyond its volatility?

A3: Yes. Perfluorinated compounds and terminal alkynes both present unique safety considerations.

  • Expertise & Experience: The combination of a reactive alkyne and a perfluoroalkyl chain requires careful handling to avoid hazardous side reactions and exposure.

  • Key Safety Considerations:

    • Inhalation Hazard: Due to its high volatility, there is a significant risk of inhalation. Always handle this compound in a well-ventilated fume hood.

    • Pressure Build-up: When heated in a sealed vessel, the vapor pressure of the alkyne will increase significantly. Never fill a sealed reaction vessel more than two-thirds full to leave adequate headspace. Always use a blast shield for sealed tube reactions.

    • Exothermic Reactions: The high reactivity of the activated alkyne can lead to rapid, exothermic reactions, especially with strong bases or nucleophiles. Always add reagents slowly and with adequate cooling.

    • Peroxide Formation: While less common with alkynes than ethers, it is good practice to be aware of the potential for peroxide formation, especially with prolonged storage after opening.

    • Toxicity of Fluorinated Compounds: Many fluorinated organic molecules have unique toxicological profiles. Assume the compound is toxic and avoid skin contact by wearing appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving) and safety glasses.

  • Logical Relationship: Safety and Volatility

    Safety_Volatility_Relationship Volatility High Volatility of this compound Inhalation Increased Inhalation Hazard Volatility->Inhalation leads to Pressure Rapid Pressure Build-up Upon Heating Volatility->Pressure causes Handling Difficulty in Accurate Handling and Measurement Volatility->Handling results in FumeHood Mandatory Use of Fume Hood Inhalation->FumeHood mitigated by BlastShield Use of Blast Shield & Sealed Tubes Pressure->BlastShield mitigated by ColdTransfer Low-Temperature Transfer Techniques Handling->ColdTransfer mitigated by

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

Technical Support Center: Navigating Byproduct Formation in 1H-Perfluorooct-1-yne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 1H-Perfluorooct-1-yne. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly versatile yet challenging reagent. The unique electronic properties imparted by the perfluorooctyl group make this alkyne a valuable building block, but also predispose it to specific side reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate byproduct formation, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnosing and resolving the underlying issues.

Question 1: My reaction has resulted in a complex mixture with multiple new spots by TLC/peaks by GC-MS that I cannot identify. Where do I start?

Answer:

A complex, seemingly intractable mixture is a common issue stemming from the high reactivity of the terminal alkyne, which is further activated by the electron-withdrawing perfluorooctyl chain. The first step is to systematically characterize the mixture to understand the classes of byproducts formed.

Causality: The strong inductive effect of the C6F13- group makes the acetylenic proton highly acidic and the triple bond susceptible to both nucleophilic attack and radical additions. This can lead to a cascade of side reactions if conditions are not rigorously controlled.

Troubleshooting Workflow:

  • Initial Characterization:

    • Obtain a high-resolution mass spectrum (HRMS) of the crude mixture. This can help identify the molecular formulas of the major components and distinguish between isomers.[1][2]

    • Acquire a ¹⁹F NMR spectrum. This is arguably the most powerful tool for identifying fluorinated compounds.[3] The chemical shifts and coupling patterns provide a fingerprint for the electronic environment of the fluorine atoms, allowing you to quickly determine if the perfluorooctyl chain has been modified or if oligomerization has occurred.

  • Isolate Major Byproducts:

    • Attempt to isolate the most abundant byproducts using column chromatography or preparative HPLC. Even partial purification can yield fractions clean enough for unambiguous spectroscopic analysis.

  • Structure Elucidation:

    • For isolated byproducts, obtain a full suite of spectroscopic data: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Compare the data against potential structures. Common culprits include dimers, trimers (forming substituted benzene rings), or adducts with the solvent or trace impurities.

Question 2: My desired product is contaminated with a byproduct of approximately double the molecular weight. What is likely happening?

Answer:

The formation of a dimeric byproduct is a classic side reaction for terminal alkynes, often proceeding through a Glaser-type or related coupling mechanism.

Causality: The acidity of the terminal C-H bond allows for deprotonation and subsequent oxidative coupling, especially in the presence of transition metal catalysts (like copper or palladium) or oxygen.

Potential Byproducts & Identification:

Byproduct Type Proposed Structure Key Identification Markers
Dimer C6F13-C≡C-C≡C-C6F13MS: M+ peak at ~2x the mass of the starting alkyne. ¹⁹F NMR: A single set of resonances for the C6F13 group, similar to the starting material. ¹³C NMR: Absence of the terminal alkyne CH signal.

Mitigation Strategies:

  • Rigorous Degassing: Ensure your reaction solvent and setup are thoroughly deoxygenated by performing several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

  • Use High-Purity Reagents: Traces of metal impurities in reagents or solvents can catalyze dimerization.

  • Protecting Groups: If the terminal alkyne is not the desired reactive site for a particular step, consider protecting it (e.g., as a silylacetylene) and deprotecting it in a subsequent step.

Question 3: I am attempting a nucleophilic addition to the alkyne, but the reaction is sluggish and I'm recovering mostly starting material. What could be the issue?

Answer:

While the perfluoroalkyl group activates the alkyne towards nucleophilic attack, several factors can impede the reaction.

Causality: The bulky nature of the C6F13 group can sterically hinder the approach of the nucleophile. Additionally, the choice of solvent and base (if used to generate the nucleophile) is critical.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C. Monitor for product formation and the appearance of new byproducts by TLC or GC.

  • Solvent Choice: Switch to a more polar, aprotic solvent (e.g., DMF, DMSO) that can better solvate the nucleophile and stabilize charged intermediates.

  • Stronger Nucleophile/Base: If applicable, consider using a stronger, less sterically hindered base to generate the nucleophile in situ, or switch to a more potent nucleophile altogether.

  • Catalysis: Some nucleophilic additions to fluorinated alkynes can be accelerated by Lewis acid or transition metal catalysis. A literature search for analogous reactions is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is classified as a skin, eye, and respiratory irritant.[4] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Always consult the latest Safety Data Sheet (SDS) before use.

Q2: Which analytical techniques are most effective for identifying unknown fluorinated byproducts?

A2: A combination of techniques is ideal. ¹⁹F NMR spectroscopy is exceptionally powerful as it provides direct information about the fluorine environments in the molecule.[3] High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), is crucial for determining elemental compositions and identifying isomers.[1][7] Gas chromatography-mass spectrometry (GC-MS) is also highly effective for volatile byproducts.[8]

Q3: Can I use ¹H NMR to monitor the progress of my reaction?

A3: Yes. The terminal alkyne proton (H-C≡C-) has a distinct chemical shift. The disappearance of this signal is a reliable indicator of reaction completion. However, ¹H NMR provides limited information about the structure of the perfluorinated chain.

Q4: What are some common byproduct classes in cycloaddition reactions with this compound?

A4: In [3+2] or [2+2] cycloaddition reactions, common byproducts can arise from the dimerization or trimerization of the alkyne, competing with the desired cycloaddition partner.[9][10] Regioisomeric products are also a significant possibility, where the cycloaddition partner adds with a different orientation. The formation of these can often be influenced by the choice of catalyst and solvent.

Visualizing Reaction and Troubleshooting Pathways

The following diagrams illustrate common reaction pathways and a logical workflow for troubleshooting.

Byproduct_Formation cluster_main This compound Reactions cluster_byproducts Common Byproduct Pathways Start This compound + Reagents Reaction Reaction Conditions (Solvent, Temp, Catalyst) Start->Reaction Desired Desired Product Reaction->Desired Main Pathway Byproducts Potential Byproducts Reaction->Byproducts Side Reactions Dimer Dimerization Byproducts->Dimer Trimer Trimerization Byproducts->Trimer Solvent Solvent Adduct Byproducts->Solvent Isomer Regioisomer Byproducts->Isomer

Caption: General reaction scheme for this compound.

Troubleshooting_Workflow Start Complex Mixture Observed Step1 Step 1: Spectroscopic Analysis Acquire Crude ¹⁹F NMR & HRMS Start->Step1 Decision1 Are Molecular Formulas Identifiable? Step1->Decision1 Step2 Step 2: Isolation Perform Column Chromatography Decision1->Step2 Yes Re-evaluate Re-evaluate Reaction Conditions Decision1->Re-evaluate No Step3 Step 3: Full Characterization Obtain ¹H, ¹³C, ¹⁹F NMR & MS of Pure Fractions Step2->Step3 End Structure Elucidated Step3->End

Caption: Troubleshooting workflow for unknown byproduct identification.

Protocol: Identification of an Unknown Byproduct by NMR and MS

This protocol outlines a standard workflow for characterizing byproducts from a reaction involving this compound.

Objective: To identify the structure of a major, unknown byproduct.

Methodology:

  • Crude Reaction Mixture Analysis:

    • Take an aliquot of the crude reaction mixture after workup.

    • Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Acquire a ¹⁹F NMR spectrum. Note the number of distinct C6F13 signals and their integration. Multiple signals suggest the presence of diastereomers or constitutional isomers.

    • Submit another aliquot for high-resolution mass spectrometry (HRMS) analysis to obtain possible molecular formulas for the major ions observed.

  • Purification:

    • Perform flash column chromatography on the crude mixture using a silica gel stationary phase and a solvent system determined by TLC analysis (e.g., hexanes/ethyl acetate gradient).

    • Collect fractions and analyze by TLC to pool those containing the purified byproduct.

  • Full Spectroscopic Analysis of Purified Byproduct:

    • Prepare a sample of the isolated byproduct for NMR analysis.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Prepare a dilute sample for HRMS to confirm the molecular formula.

    • Analyze the fragmentation pattern in the MS/MS spectrum, which can provide clues about the molecule's structure. For example, the loss of specific perfluorinated fragments can be diagnostic.[1]

  • Data Interpretation:

    • Correlate all spectroscopic data to propose a structure. For example, if the molecular formula from HRMS corresponds to a dimer and the ¹⁹F NMR shows a single chemical environment for the perfluorooctyl chain, a symmetrical dimer is strongly indicated.

    • Compare the observed spectra with literature data for known compounds if possible.

References

  • Gauthier, J. R., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology.
  • ChemicalBook. (2025).
  • McCord, J. P., Strynar, M. J., & Lindstrom, A. B. (2018). Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening. Environmental Science & Technology.
  • Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine.
  • Sigma-Aldrich. (2015). Safety Data Sheet for Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane.
  • Farooq, M. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange.
  • BenchChem. (2025).
  • Defense Technical Information Center. (1944). Determination of Fluorine in Fluoro-Organic Compounds.
  • Synquest Labs. (n.d.).
  • Venkateswarlu, P. (1983).
  • Fisher Scientific. (2025).
  • Newton, S., McMahen, R., Strynar, M., & Lindstrom, A. (2019). Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. Journal of Visualized Experiments.
  • Barlow, M. G., Haszeldine, R. N., & Kershaw, M. J. (1974). Novel synthesis and regiospecific cycloaddition reactions of perfluoro-3-methylbut-1-yne.
  • McCord, J., & Strynar, M. (2019). Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening.
  • Fisher Scientific. (2024).
  • Gauthier, J. R., & Mabury, S. (2023).
  • Li, Q., Zhang, J., & Li, N. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
  • Mykhailiuk, P. K. (2016). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound.

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Technical Support Center: Scale-Up Synthesis of 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 1H-Perfluorooct-1-yne (C₈HF₁₃). We will address common challenges, provide troubleshooting solutions, and offer detailed protocols grounded in established chemical principles. Our focus is on ensuring safety, maximizing yield, and achieving high purity in a scalable manner.

Synthesis Overview and Key Challenges

The synthesis of this compound typically proceeds via a two-step sequence starting from a perfluoroalkyl iodide. A common and scalable route involves the radical addition of perfluorooctyl iodide to a vinyl-containing substrate, followed by a base-mediated dehydrohalogenation to generate the terminal alkyne.

While straightforward in principle, scaling this synthesis introduces significant challenges related to reaction control, byproduct formation, and purification. The high fluorine content of the molecules involved imparts unique physical and chemical properties that must be carefully managed.

General Synthetic Workflow

The diagram below outlines the typical manufacturing process from starting materials to the final, purified product.

Synthesis_Workflow cluster_prep Phase 1: Reagent Preparation & Staging cluster_reaction Phase 2: Chemical Transformation cluster_purification Phase 3: Isolation & Purification cluster_qc Phase 4: Quality Control & Release P1 Source & Qualify Perfluorooctyl Iodide R1 Step 1: Addition Reaction (Perfluorooctyl Iodide + Vinyl Substrate) - Formation of Vinyl Iodide Intermediate - Critical Temperature Control P1->R1 P2 Prepare Base Solution (e.g., KOH in EtOH) R2 Step 2: Elimination Reaction (Dehydroiodination) - Exothermic Reaction Management - Strong Base Addition P2->R2 P3 Prepare Radical Initiator (if required) P3->R1 U1 Aqueous Workup & Phase Separation R1->U1 In-Process Control (IPC) - GC check for completion U2 Crude Product Isolation (Solvent Removal) R2->U2 IPC - TLC/GC check for completion U1->R2 U3 Final Purification (Vacuum Distillation or Fluorous SPE) U2->U3 Q1 Final Product Analysis (GC-MS, ¹H/¹⁹F NMR) - Purity Assay - Impurity Profiling U3->Q1 Q2 Product Packaging & Storage Q1->Q2 Troubleshooting_Tree Start Problem Identified: Low Yield or High Impurity CheckStep1 Was Step 1 (Addition) reaction complete? Start->CheckStep1 CheckStep2 Was Step 2 (Elimination) reaction complete? CheckStep1->CheckStep2 Yes IncompleteAdd Incomplete Addition Reaction CheckStep1->IncompleteAdd No CheckPurification Was there product loss during purification? CheckStep2->CheckPurification Yes IncompleteElim Incomplete Elimination Reaction CheckStep2->IncompleteElim No LossPurify Decomposition During Distillation CheckPurification->LossPurify Yes End Process Optimized CheckPurification->End No Sol_Add_Time Solution: - Increase reaction time - Check initiator quality/quantity IncompleteAdd->Sol_Add_Time Sol_Add_Time->CheckStep1 Re-evaluate Sol_Elim_Base Solution: - Increase base equivalents - Use stronger base - Ensure anhydrous conditions IncompleteElim->Sol_Elim_Base Sol_Elim_Base->CheckStep2 Re-evaluate Sol_Purify_Vac Solution: - Improve vacuum level - Use short-path distillation - Consider F-SPE LossPurify->Sol_Purify_Vac Sol_Purify_Vac->CheckPurification Re-evaluate

"stability and storage of 1H-Perfluorooct-1-yne"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Stability, Storage, and Handling of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne

Welcome to the Technical Support Center for 1H-Perfluorooct-1-yne. As Senior Application Scientists, we have developed this guide to provide researchers, chemists, and drug development professionals with in-depth technical information and practical troubleshooting advice.

The chemical name "this compound" is ambiguous. This guide pertains to the terminal alkyne with a C6F13 group, correctly named 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne . This molecule is a valuable building block, combining the unique properties of a highly fluorinated "ponytail" with the versatile reactivity of a terminal alkyne. Understanding its specific handling requirements is critical for experimental success and laboratory safety.

Chemical Profile
Property Value
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne
Common Synonym 1H,1H,2H-Perfluorooct-1-yne, 2-(Perfluorohexyl)ethyne
Molecular Formula C₈H₃F₁₃
Molecular Weight 374.09 g/mol
Structure HC≡C-CH₂-(CF₂)₅-CF₃

Frequently Asked Questions (FAQs)

Category 1: Storage and Stability

Question 1: What are the optimal storage conditions for 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne?

Answer: Proper storage is crucial to maintain the integrity of the compound. The terminal alkyne is the most reactive part of the molecule and is susceptible to degradation.

  • Temperature: For long-term storage, we recommend keeping the material at -20°C .[1][2] For short-term use, storage at 2-8°C is acceptable.

  • Atmosphere: The container should be flushed with an inert gas (Argon or Nitrogen) before sealing. This minimizes exposure to oxygen and moisture. Terminal alkynes can undergo oxidative coupling, and the acetylenic proton can be sensitive to moisture in the presence of bases.

  • Container: Use a tightly sealed, suitable container, such as an amber glass bottle with a PTFE-lined cap. Containers that are opened must be carefully resealed and kept upright to prevent leakage.[3][4]

  • Incompatibilities: Store away from strong bases, alkali metals, and strong oxidizing agents.[4][5][6] Contact with these materials can lead to vigorous reactions or degradation.

Question 2: How stable is this compound at room temperature or during a reaction at elevated temperatures?

Answer: The compound is reasonably stable, but its stability is condition-dependent. The perfluoroalkyl chain itself is exceptionally inert due to the strength of C-F bonds.[7] However, the terminal alkyne functional group dictates its reactive stability.

At room temperature, the neat compound is stable for short periods if protected from air and moisture. At elevated temperatures (e.g., >80-100 °C), the risk of oligomerization or decomposition increases, especially in the presence of catalytic impurities (e.g., trace metals). For reactions requiring heat, it is critical to use an inert atmosphere and high-purity solvents.

Question 3: I've noticed a slight discoloration in my sample after several months. Is it still usable?

Answer: Discoloration (e.g., turning light yellow or brown) often indicates the formation of oligomeric or polymeric side products resulting from slow, trace-level coupling or degradation reactions.

Before use, we recommend assessing the purity of the discolored material by ¹H and ¹⁹F NMR or GC-MS. The presence of new peaks, particularly a decrease in the integration of the acetylenic proton (HC≡), suggests degradation. For many sensitive applications, such as catalysis or polymer synthesis, redistillation or filtration through a plug of silica/alumina may be necessary to remove impurities.

Category 2: Handling and Safety

Question 4: What are the primary safety hazards associated with this compound?

Answer: Based on data for structurally related fluorinated compounds, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne should be handled with care. The primary hazards are:

  • Skin and Eye Damage: It is expected to cause skin irritation and serious eye damage.[3][5][6]

  • Inhalation: Vapors or mists may be irritating to the respiratory tract.[3][5]

  • Combustibility: While not highly flammable, it may be a combustible liquid. Keep away from open flames and high-heat sources.[3]

Question 5: What Personal Protective Equipment (PPE) is required?

Answer: Always handle this chemical inside a certified chemical fume hood. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique.[3]

  • Eye Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles. A face shield may be required for splash hazards.[4]

  • Lab Coat: A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron or suit is advisable.[3]

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Cleanup start Receive Compound check_sds Review SDS start->check_sds fume_hood Work in Fume Hood don_ppe Wear Required PPE check_sds->don_ppe don_ppe->fume_hood inert_atm Use Inert Atmosphere (Ar/N2) fume_hood->inert_atm reaction Perform Reaction dispense Dispense Reagent inert_atm->dispense dispense->reaction quench Quench Carefully reaction->quench end Experiment Complete disposal Dispose of Waste quench->disposal disposal->end

Caption: Logical workflow for safe handling and use.

Category 3: Experimental Troubleshooting

Question 6: My reaction (e.g., Sonogashira coupling) is giving very low yields. What could be the cause?

Answer: Low yields with perfluoroalkyl alkynes can stem from several factors:

  • Reagent Purity: As mentioned, degradation of the alkyne can lead to lower effective concentrations. Verify the purity of your starting material.

  • Steric Hindrance: The bulky C₆F₁₃ group can sterically hinder the approach to the alkyne. Your reaction may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) compared to non-fluorinated analogs.

  • Electronic Effects: The highly electron-withdrawing C₆F₁₃ group increases the acidity of the acetylenic proton (pKa is lower than typical alkynes). In base-catalyzed reactions, this can alter the reactivity profile. For metal-catalyzed reactions, it can affect the coordination of the alkyne to the metal center.

  • Solvent Choice: Perfluorinated compounds have unique solubility profiles. They often dissolve best in fluorinated solvents or highly polar aprotic solvents. Poor solubility in your reaction medium can lead to low yields.

Question 7: I am seeing an unexpected side product that appears to be a dimer of my starting material. Why is this happening?

Answer: You are likely observing the product of Glaser coupling , a common side reaction for terminal alkynes. This is an oxidative self-coupling that forms a di-yne (R-C≡C-C≡C-R). It is typically promoted by copper salts and oxygen.

To mitigate Glaser coupling:

  • Deoxygenate Rigorously: Ensure your solvents and reaction vessel are thoroughly deoxygenated by sparging with argon or nitrogen.

  • Control Copper: If your reaction uses a copper co-catalyst (like in Sonogashira or click reactions), use the minimum effective amount. The presence of excess copper and any trace oxygen significantly promotes this side reaction.

  • Add Reductants: In some cases, adding a mild reducing agent can help suppress oxidation of the catalyst or starting materials.

G Alkyne 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne HC≡C-R_f Acetylide Acetylide Anion [-C≡C-R_f]Na+ Alkyne->Acetylide Deprotonation Dimer Glaser Dimer R_f-C≡C-C≡C-R_f Alkyne->Dimer Oxidative Coupling Base Strong Base (e.g., BuLi, NaH) Base->Alkyne Oxygen O₂ + Catalyst (e.g., Cu+) Oxygen->Alkyne Desired {Desired Product (e.g., Coupling, Addition)} Acetylide->Desired Nucleophilic Attack

Caption: Potential reaction pathways and side reactions.

Question 8: This compound seems difficult to separate from non-fluorinated starting materials/byproducts during column chromatography. Do you have any tips?

Answer: Yes, the unique properties of highly fluorinated compounds ("fluorous") can be leveraged for purification.

  • Eluent System: Standard silica gel chromatography can be challenging. Often, a more polar eluent system than for comparable non-fluorinated compounds is required. Consider systems like Hexanes/Methyl tert-butyl ether (MTBE) or Hexanes/Acetone instead of Hexanes/Ethyl Acetate.

  • Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique. Fluorous compounds are selectively retained on a fluorous-functionalized silica gel column. Non-fluorous impurities are washed away with a non-fluorous solvent (e.g., methanol/water). The desired fluorous compound is then eluted with a fluorinated solvent (e.g., perfluorohexane) or a solvent with some fluorous character.

Experimental Protocol: Inert Atmosphere Technique

This protocol ensures that air- and moisture-sensitive reagents like 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne are handled correctly.

Objective: To prepare a reaction flask under an inert atmosphere for use with the title compound.

Materials:

  • Two- or three-neck round-bottom flask, oven-dried

  • Rubber septa

  • Source of inert gas (Argon or Nitrogen) with a bubbler

  • Schlenk line or manifold

  • Syringes and needles, oven- or flame-dried

Procedure:

  • Assemble Glassware: Assemble the hot, oven-dried glassware while flushing with a stream of inert gas. Securely place rubber septa on the necks.

  • Purge the Flask: Insert one needle connected to the inert gas line through a septum to act as an inlet. Insert a second, wider-bore needle as an outlet. Allow the gas to flow through the flask for 5-10 minutes to displace all air.

  • Vacuum/Refill Cycles (for Schlenk Line): a. Close the gas inlet and carefully apply a vacuum to the flask. b. Once evacuated, close the connection to the vacuum and slowly backfill the flask with inert gas. c. Repeat this cycle 3-5 times to ensure a robustly inert atmosphere.

  • Adding Reagents: a. Maintain a slight positive pressure of inert gas in the flask (visible by a slow bubble rate in the bubbler). b. Liquid reagents, like 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne, can now be added via a clean, dry syringe. Pierce the septum with the syringe needle, and the positive pressure from the flask will prevent air from entering. c. Solid reagents should be added quickly under a strong positive flow of inert gas (counter-flow).

References
  • Safety Data Sheet for a related product, Trichloro(1H,1H,2H,2H-perfluorooctyl)silane. (2015). Provides general handling, storage, and safety information for compounds with a C6F13CH2CH2- moiety.
  • Safety Data Sheet for a related product, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane. Fisher Scientific.
  • Safety Data Sheet for a related product, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane. Fisher Scientific. Details hazards and storage conditions for perfluoroalkyl compounds.
  • Safety Data Sheet for a related product, 1H,1H,2H-Perfluoro-1-octene. Fisher Scientific. (2024).
  • Safety Data Sheet for a related product, 1,1,1-trifluoro-2-propanone. Fisher Scientific.
  • Reaction of (perfluoroalkyl)alkynes with iodine and some of its derivatives. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Discusses the reactivity of the C-H bond in perfluoroalkyl alkynes.
  • Effect of Sample Storage on the Quantitative Determination of 29 PFAS: Observation of Analyte Interconversions during Storage. Environmental Science & Technology (ACS Publications). Provides general context on the stability and potential for interconversion of per- and polyfluorinated alkyl substances (PFAS) during storage.
  • H₂N-PEG4-Alkyne - Safety Data Sheet. Carl ROTH. Recommends -20°C storage for a different, sensitive terminal alkyne, supporting cold storage for reactive alkynes.
  • Fluoroalkanes, -alkenes, -alkynes and –aromatics. Course lecture notes. Discusses the chemical inertness of the perfluorocarbon chain and the electrophilic nature of fluorinated alkenes, which provides context for reactivity.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. (2024). Describes the high reactivity of terminal alkynes, including side reactions like homocoupling.
  • Fluorohydration of alkynes via I(I)/I(III) catalysis. Beilstein Journal of Organic Chemistry. (2019).
  • Reaction of perfluoroalkyl radicals with alkynes and ulterior telluration. ResearchGate. (2021). Illustrates radical addition reactions involving perfluoroalkyl groups and alkynes.
  • 2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole. IUCrData. (2017). A publication detailing a derivative, confirming the structure of the C6F13-CH2-CH2- R moiety.
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne. PubChem, National Center for Biotechnology Information.
  • (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol. PubChem, National Center for Biotechnology Information.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. (2014).
  • Gold-catalyzed fluorination of alkynes/allenes: mechanistic explanations and reaction scope. Organic & Biomolecular Chemistry (RSC Publishing). (2020).
  • Alkyne Reactivity. Michigan State University Department of Chemistry. Provides a detailed overview of alkyne reactions, including acidity of terminal alkynes and nucleophilic addition.
  • Enzymatic synthesis of fluorinated compounds. PubMed Central, National Institutes of Health. (2021).
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol. Chemodex.
  • Rapid Determination of Per- and Polyfluoroalkyl Substances (PFAS) in Harbour Porpoise Liver Tissue by HybridSPE®–UPLC®–MS/MS. MDPI. (2021).
  • Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate. PubChem, National Center for Biotechnology Information.
  • Physical and Chemical Properties – PFAS. Interstate Technology and Regulatory Council (ITRC). (2022). Discusses the general physical and chemical properties of per- and polyfluoroalkyl substances.
  • (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooct-1-yl)phosphonic acid. Chemical book.
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulphonic Acid - Data Sheet. United States Biological.
  • 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene. PubChem, National Center for Biotechnology Information.
  • Forever Chemicals, Per-and Polyfluoroalkyl Substances (PFAS), in Lubrication. MDPI. (2024).
  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. PubChem, National Center for Biotechnology Information.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Polymers Derived from 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring the unique properties of fluorinated polymers, the synthesis and subsequent structural validation of novel materials are of paramount importance. Polymers derived from 1H-perfluorooct-1-yne present a compelling case, offering a combination of a rigid polyacetylene backbone with the distinct characteristics imparted by perfluoroalkyl side chains. However, the very features that make these polymers attractive also introduce complexities in their structural verification.

This guide provides an in-depth technical comparison of the analytical methodologies required to validate the structure of poly(this compound). We will delve into the causality behind experimental choices in spectroscopy and chromatography, presenting a self-validating system for researchers. Furthermore, we will objectively compare the expected analytical outcomes for poly(this compound) with those of a well-established fluoropolymer, polytetrafluoroethylene (PTFE), highlighting the key differences and challenges in their characterization.

The Unique Challenge of Poly(this compound)

The polymerization of this compound, typically achieved through transition metal catalysis, such as with rhodium-based catalysts, is designed to produce a substituted polyacetylene. The expected structure consists of a conjugated backbone of alternating carbon-carbon double bonds with pendant perfluorooctyl chains. The validation of this structure requires a multi-faceted analytical approach to confirm the polymer backbone formation, the integrity of the perfluoroalkyl side chains, and the overall molecular weight distribution.

Core Analytical Techniques for Structural Validation

A robust validation of poly(this compound) structure hinges on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Size-Exclusion Chromatography (SEC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-pronged Approach

NMR spectroscopy is the cornerstone of structural elucidation for this polymer, requiring analysis of three key nuclei: ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The disappearance of the acetylenic proton from the monomer at approximately 2.0-3.0 ppm is a primary indicator of successful polymerization. The presence of a broad signal in the olefinic region (5.5-7.5 ppm) would confirm the formation of the polyacetylene backbone.

  • ¹³C NMR: Carbon NMR provides more detailed information about the polymer backbone. The disappearance of the acetylenic carbon signals from the monomer (typically around 60-90 ppm) and the appearance of new signals in the sp² region (120-150 ppm) are indicative of polymerization. The numerous signals from the perfluorinated side chain will also be present, though their interpretation can be complex due to C-F coupling.

  • ¹⁹F NMR: Given the high fluorine content, ¹⁹F NMR is a crucial and highly sensitive technique. The spectrum will be complex due to the different fluorine environments along the perfluorooctyl chain. We expect to see distinct signals for the CF₃ group, the six CF₂ groups, and the CF₂ group adjacent to the polymer backbone. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the local electronic environment and can confirm the integrity of the perfluoroalkyl side chain post-polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation

FTIR spectroscopy is an excellent tool for monitoring the conversion of the monomer to the polymer by tracking key functional groups.

  • Disappearance of Monomer Bands: A successful polymerization will be marked by the disappearance of the characteristic acetylenic C≡C stretching vibration (around 2100-2260 cm⁻¹) and the acetylenic ≡C-H stretch (around 3300 cm⁻¹) of the this compound monomer.

  • Appearance of Polymer Bands: Concurrently, the appearance of a C=C stretching vibration (around 1600-1680 cm⁻¹) confirms the formation of the polyene backbone. The strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) will be prominent in both the monomer and the polymer, serving as a signature of the perfluoroalkyl groups.

Size-Exclusion Chromatography (SEC): Determining Molecular Weight and Distribution

SEC (also known as Gel Permeation Chromatography or GPC) is the standard method for determining the molecular weight and polydispersity index (PDI) of the resulting polymer. For fluorinated polymers, which often have limited solubility, a suitable solvent such as tetrahydrofuran (THF) or other specialized fluorinated solvents may be required. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. This allows for the calculation of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the PDI (Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution. A successful polymerization should yield a polymer with a well-defined molecular weight and a relatively narrow PDI, depending on the polymerization method.

Comparative Analysis: Poly(this compound) vs. Polytetrafluoroethylene (PTFE)

To contextualize the structural validation of poly(this compound), a comparison with the well-known fluoropolymer, polytetrafluoroethylene (PTFE), is instructive.

Analytical TechniquePoly(this compound) (Expected)Polytetrafluoroethylene (PTFE) (Observed)Key Differences & Challenges
¹H NMR Simple spectrum with olefinic protons.No ¹H signals.The presence of protons in poly(this compound) provides a straightforward handle for NMR analysis of the backbone, which is absent in PTFE.
¹³C NMR Complex spectrum with sp² backbone carbons and side-chain carbons showing C-F coupling.A single, broad signal for the CF₂ backbone carbon, often requiring solid-state NMR due to insolubility.The solubility of poly(this compound) allows for solution-state ¹³C NMR, providing more detailed structural information compared to the often-insoluble PTFE.
¹⁹F NMR Multiple distinct signals for the CF₃ and various CF₂ groups in the side chain.A single, intense signal for the equivalent CF₂ groups in the backbone.The complex ¹⁹F NMR of poly(this compound) provides a detailed fingerprint of the side chain, whereas PTFE's spectrum confirms the simple, repeating backbone structure.
FTIR Spectroscopy C=C stretch (~1600-1680 cm⁻¹), C-H stretch (if any residual), strong C-F stretches (~1100-1300 cm⁻¹).Very strong and broad C-F stretching bands around 1200 cm⁻¹ and 1150 cm⁻¹.[1]The key distinguishing feature for poly(this compound) is the C=C stretch from the polyene backbone, which is absent in the saturated PTFE backbone.
Solubility & SEC Potentially soluble in select organic or fluorinated solvents, allowing for SEC analysis.Generally insoluble in all common solvents at room temperature, making SEC analysis extremely challenging. High-temperature GPC is required.The side chains in poly(this compound) are expected to enhance solubility compared to the highly crystalline and insoluble PTFE, making molecular weight determination more accessible.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of this compound (Hypothetical)

Causality: Rhodium(I) catalysts, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), are well-established for the stereospecific polymerization of substituted acetylenes, often leading to high molecular weight polymers with a predominantly cis-transoidal structure. The choice of a suitable solvent is critical to ensure solubility of both the monomer and the resulting polymer.

  • Preparation: In a nitrogen-filled glovebox, add this compound (1.0 eq) to a dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) to achieve a desired monomer concentration (e.g., 0.5 M).

  • Catalyst Addition: In a separate vial, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂, 0.01 eq) in a small amount of the reaction solvent.

  • Initiation: Inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by observing an increase in the viscosity of the solution.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).

  • Isolation and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Structural Validation Workflow

This workflow ensures a comprehensive and self-validating analysis of the synthesized polymer.

Caption: Workflow for the structural validation of poly(this compound).

Conclusion

The structural validation of polymers derived from this compound requires a meticulous and multi-technique approach. While presenting unique challenges due to the presence of the perfluoroalkyl side chain, a combination of ¹H, ¹³C, and ¹⁹F NMR, FTIR, and SEC provides a comprehensive and self-validating toolkit for researchers. By understanding the expected spectral and chromatographic signatures and comparing them to well-known fluoropolymers like PTFE, scientists can confidently elucidate the structure of these novel materials. This robust characterization is a critical step in unlocking their potential for advanced applications in materials science and drug development.

References

  • Hummel, D. O. (2002). Atlas of Polymer and Plastics Analysis. John Wiley & Sons Ltd.
  • Ebsworth, E. A. V., Rankin, D. W. H., & Cradock, S. (1991). Structural Methods in Inorganic Chemistry.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mori, S., & Barth, H. G. (2013). Size Exclusion Chromatography. Springer Science & Business Media.
  • Masuda, T., & Higashimura, T. (1987). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121–165.
  • Ameduri, B. (2020). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews, 120(14), 6633–6686. [Link]

  • Scheirs, J. (Ed.). (2000).
  • Tonelli, A. E., & Cais, R. E. (1983). ¹⁹F NMR Chemical Shifts and the Microstructure of Fluoro Polymers. Macromolecules, 16(7), 1154–1158. [Link]

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A Comparative Guide to the Reactivity of 1H-Perfluorooct-1-yne and Oct-1-yne for Researchers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool to modulate their physicochemical and biological properties. This has led to a burgeoning interest in fluorinated building blocks, among which perfluoroalkylated alkynes stand out for their unique reactivity. This guide provides an in-depth, objective comparison of the reactivity of a prominent member of this class, 1H-perfluorooct-1-yne, with its non-fluorinated counterpart, oct-1-yne. Drawing upon established chemical principles and available experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to effectively harness the distinct synthetic potential of these two alkynes.

Introduction: Structural and Electronic Dichotomy

At first glance, this compound and oct-1-yne share a common terminal alkyne functionality. However, the substitution of the hexyl chain in oct-1-yne with a perfluorohexyl chain in this compound introduces profound electronic and steric differences that dictate their chemical behavior.

The perfluoroalkyl chain in this compound is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect significantly polarizes the alkyne's π-system, rendering the terminal acetylenic carbon more electrophilic and the acetylenic proton more acidic compared to oct-1-yne.[1] Conversely, the alkyl chain in oct-1-yne is weakly electron-donating, contributing to a more electron-rich alkyne.

From a steric perspective, while a trifluoromethyl group is considered to have a similar steric demand to an ethyl group, the bulk of a longer perfluoroalkyl chain is a significant factor to consider in reaction design.[2] The rigid, helical conformation often adopted by perfluoroalkyl chains can also influence the accessibility of the reactive alkyne moiety.

These fundamental differences in electronic and steric profiles give rise to distinct reactivity patterns, which we will explore across several key classes of organic transformations.

Comparative Reactivity Analysis

To provide a clear and objective comparison, we will examine the reactivity of this compound and oct-1-yne in three pivotal reaction types: cycloaddition reactions, nucleophilic additions, and transition-metal-catalyzed couplings.

Cycloaddition Reactions: The Impact of Electronic Demand

The [3+2] cycloaddition of azides to alkynes to form triazoles, famously known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a cornerstone of modern synthetic chemistry.[3][4] The electron-deficient nature of this compound is expected to accelerate this reaction compared to the electron-rich oct-1-yne. The enhanced electrophilicity of the perfluorinated alkyne facilitates the key step of the catalytic cycle.

Below is a comparative table illustrating the expected differences in a typical CuAAC reaction.

ParameterThis compoundOct-1-yneRationale
Reaction Rate FasterSlowerThe electron-withdrawing perfluoroalkyl group lowers the LUMO of the alkyne, accelerating the reaction with the azide's HOMO.
Typical Yield High to ExcellentGood to HighWhile both are generally high-yielding, the fluorinated alkyne may reach completion faster and with fewer side reactions under optimized conditions.
Reaction Conditions Milder conditions may sufficeMay require slightly more forcing conditionsThe inherent reactivity of the perfluorinated alkyne can potentially allow for lower catalyst loading or shorter reaction times.
Nucleophilic Addition Reactions: A Tale of Two Electrophilicities

The polarization of the alkyne bond in this compound makes it significantly more susceptible to nucleophilic attack than oct-1-yne.[2][5][6] This enhanced electrophilicity opens up avenues for a range of nucleophilic addition reactions that may be sluggish or require harsh conditions with non-fluorinated alkynes.

Consider the addition of a generic nucleophile (Nu-H) to the triple bond:

ParameterThis compoundOct-1-yneRationale
Susceptibility to Nucleophilic Attack HighLowThe strong inductive effect of the perfluoroalkyl chain creates a highly electron-deficient alkyne, readily attacked by nucleophiles.
Regioselectivity Typically high (attack at the internal carbon)Variable, often requires activationThe polarization of the fluorinated alkyne directs the nucleophile to the internal carbon.
Reaction Scope Broad with various nucleophilesMore limited, often requires activated alkynesThis compound can react with a wider range of "softer" nucleophiles without the need for additional activating groups.
Transition-Metal-Catalyzed Reactions: The Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C(sp)-C(sp²) bonds.[7][8] The electronic nature of the alkyne can influence the efficiency of this reaction. While electron-rich alkynes generally perform well, the reactivity of electron-deficient alkynes can be substrate- and condition-dependent.

Here's a comparison of their expected behavior in a Sonogashira coupling with an aryl iodide:

ParameterThis compoundOct-1-yneRationale
Reaction Feasibility Generally feasibleGenerally feasibleBoth alkynes are suitable substrates for Sonogashira coupling.
Reaction Rate May be slightly slowerMay be slightly fasterThe electron-withdrawing nature of the perfluoroalkyl group can disfavor the oxidative addition step in some catalytic cycles. However, the increased acidity of the terminal proton can facilitate the formation of the copper acetylide intermediate.[9]
Side Reactions Lower propensity for homocouplingHigher propensity for homocouplingThe electron-deficient nature of the fluorinated alkyne can suppress the undesired homocoupling side reaction.

Experimental Protocols: A Practical Guide

To illustrate the practical aspects of working with these alkynes, we provide a detailed protocol for a representative reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkyne (this compound or Oct-1-yne)

  • Azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of t-BuOH and water)

Procedure:

  • In a reaction vessel, dissolve the alkyne (1.0 eq.) and the azide (1.05 eq.) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the triazole product. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR for the fluorinated product, and HRMS).

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic differences and experimental workflows.

Diagram 1: Electronic Polarization of Alkynes

G cluster_0 This compound cluster_1 Oct-1-yne C1 δ+ C2 δ- C1->C2 C≡C Rf C6F13 (Electron-Withdrawing) C2->Rf H1 H (Acidic) H1->C1 C3 C C4 C C3->C4 C≡C R C6H13 (Electron-Donating) C4->R H2 H H2->C3

Caption: Electronic polarization in this compound vs. oct-1-yne.

Diagram 2: CuAAC Experimental Workflow

G Start Start Dissolve Dissolve Alkyne and Azide in Solvent Start->Dissolve Add_Reagents Add Ascorbate and CuSO4 to Reaction Mixture Dissolve->Add_Reagents Prep_Ascorbate Prepare Sodium Ascorbate Solution Prep_Ascorbate->Add_Reagents Prep_CuSO4 Prepare CuSO4 Solution Prep_CuSO4->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize End End Characterize->End

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion and Future Outlook

The comparative analysis of this compound and oct-1-yne reveals a fascinating dichotomy in reactivity, primarily governed by the profound electronic influence of the perfluoroalkyl group. The electron-deficient nature of this compound enhances its reactivity in cycloaddition and nucleophilic addition reactions, offering synthetic advantages in terms of reaction rates and conditions. In contrast, the electron-rich character of oct-1-yne makes it a more classical substrate for reactions like the Sonogashira coupling.

For researchers in drug discovery and materials science, the choice between these two alkynes will be dictated by the specific synthetic transformation and the desired electronic properties of the final product. The insights and practical guidance provided in this guide are intended to facilitate this decision-making process and empower chemists to strategically employ these versatile building blocks in their synthetic endeavors. As the demand for sophisticated fluorinated molecules continues to grow, a deep understanding of the reactivity of perfluoroalkylated alkynes will undoubtedly be a key driver of innovation.

References

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Request PDF. [Link]

  • Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ResearchGate. [Link]

  • Azidoperfluoroalkanes: Synthesis and Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Request PDF. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

  • Taft equation. Wikipedia. [Link]

  • Click nucleophilic conjugate additions to activated alkynes. Pure. [Link]

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A Comparative Guide to 1H-Perfluorooct-1-yne and Other Perfluoroalkyl Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular conjugation.[1][2][3] The introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4] Consequently, perfluoroalkyl-substituted alkynes have emerged as valuable reagents in click chemistry. This guide provides a detailed comparison of 1H-Perfluorooct-1-yne with other members of the perfluoroalkyl alkyne family, offering insights into their reactivity, synthesis, and practical applications in CuAAC reactions.

The Role of the Perfluoroalkyl Group in Modulating Alkyne Reactivity

The high electronegativity of fluorine atoms imparts a strong electron-withdrawing inductive effect to the perfluoroalkyl (Rf) chain. This effect propagates to the terminal alkyne, increasing the acidity of the acetylenic proton and rendering the alkyne more susceptible to nucleophilic attack.[5] In the context of CuAAC, this electronic activation is believed to facilitate the formation of the key copper(I) acetylide intermediate, thereby accelerating the overall reaction rate.[6]

It is a reasonable hypothesis that the length of the perfluoroalkyl chain influences the extent of this electron-withdrawing effect and, consequently, the reactivity of the alkyne. A longer Rf chain is generally expected to exert a stronger inductive effect, potentially leading to faster reaction kinetics. This guide will explore the available evidence to support this hypothesis.

Comparative Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reactivity of terminal alkynes in CuAAC is influenced by their electronic properties. Alkynes bearing electron-withdrawing groups are generally more reactive.[7] Therefore, it is anticipated that perfluoroalkyl alkynes will exhibit enhanced reactivity compared to their non-fluorinated alkyl alkyne counterparts.

Table 1: Anticipated Reactivity Trend of 1H-Perfluoroalkyl-1-ynes in CuAAC

AlkynePerfluoroalkyl ChainExpected Relative Reactivity
1H-Perfluorobut-1-yneC4F9Good
1H-Perfluorohex-1-yneC6F13Better
This compound C8F17 Best

This trend is based on the increasing inductive electron-withdrawing effect with the lengthening of the perfluoroalkyl chain, which is expected to enhance the rate of the CuAAC reaction. However, it is important to note that factors such as steric hindrance and solubility can also play a role and may modulate this trend.

Synthesis of 1H-Perfluoroalkyl-1-ynes

The synthesis of terminal perfluoroalkyl alkynes can be challenging. One common approach involves the reaction of a perfluoroalkyl iodide with a suitable alkyne synthon. A prevalent method for the formation of the C-C bond between the perfluoroalkyl chain and the alkyne is through the use of a Grignard reagent.[8][9][10]

Illustrative Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Alkyne Synthon cluster_2 Step 3: Deprotection Rf-I Perfluoroalkyl Iodide (e.g., C8F17I) Mg Magnesium Rf-I->Mg Reacts with Rf-MgI Perfluoroalkyl Magnesium Iodide Mg->Rf-MgI in Solvent1 Anhydrous Ether AlkyneSynthon Terminal Alkyne (e.g., Ethynyltrimethylsilane) Rf-MgI->AlkyneSynthon Reacts with Rf-Alkyne Protected Perfluoroalkyl Alkyne AlkyneSynthon->Rf-Alkyne Deprotection Deprotection Reagent (e.g., TBAF) Rf-Alkyne->Deprotection Treated with FinalProduct 1H-Perfluoroalkyl-1-yne Deprotection->FinalProduct

Caption: General synthetic workflow for 1H-perfluoroalkyl-1-ynes.

Experimental Protocols

The following is a general protocol for a copper-catalyzed azide-alkyne cycloaddition reaction. This protocol should be optimized for specific substrates and applications.

General Protocol for CuAAC Reaction

Materials:

  • 1H-Perfluoroalkyl-1-yne (e.g., this compound)

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 1H-perfluoroalkyl-1-yne in a suitable organic solvent (e.g., DMF or DMSO).

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄·5H₂O in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the ligand (THPTA in water or TBTA in DMSO/t-BuOH).

  • Reaction Setup:

    • In a reaction vial, add the azide solution.

    • Add the 1H-perfluoroalkyl-1-yne solution.

    • Add the ligand solution.

    • Add the CuSO₄ solution.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • The reaction mixture is typically stirred at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, the product can be isolated by standard purification techniques such as extraction, precipitation, or chromatography.

Visualizing the CuAAC Reaction Pathway

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Acetylide Formation cluster_2 Cycloaddition cluster_3 Product Formation CuII Cu(II)SO4 Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction CuI Cu(I) Ascorbate->CuI Alkyne R-C≡C-H (1H-Perfluoroalkyl-1-yne) Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 Cu_Acetylide->Azide Coordination & Cyclization Intermediate Copper-Triazolide Intermediate Azide->Intermediate Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Protonolysis Triazole->CuI Catalyst Regeneration

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion and Future Perspectives

This compound and its shorter-chain analogs are valuable reagents for introducing perfluoroalkyl moieties into molecules via click chemistry. The strong electron-withdrawing nature of the perfluoroalkyl group is anticipated to enhance the reactivity of the terminal alkyne in CuAAC reactions, with a likely increase in reaction rate corresponding to an increase in the length of the perfluoroalkyl chain.

While direct comparative kinetic data is currently scarce, the principles outlined in this guide provide a strong basis for researchers to select the appropriate perfluoroalkyl alkyne for their specific application. Further quantitative studies are needed to precisely delineate the structure-activity relationships within this class of compounds. The development of more efficient and scalable synthetic routes to these alkynes will also be crucial for their broader application in drug discovery and materials science.

References

Please note that due to the dynamic nature of the web, the availability of the following links may change.

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A Comparative Guide to the Performance of Fluoropolymers: Benchmarking Against the Potential of 1H-Perfluorooct-1-yne-based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance materials, fluoropolymers stand out for their exceptional chemical inertness, thermal stability, and unique surface properties.[1][2][3][4] The strong carbon-fluorine bond imparts remarkable resistance to harsh environments, making them indispensable in a myriad of applications, from aerospace and electronics to pharmaceutical processing and drug delivery.[3][5][6] This guide provides a comparative analysis of established fluoropolymers, including Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy (PFA), and Ethylene Tetrafluoroethylene (ETFE).

Furthermore, we will explore the theoretical performance of a novel class of fluoropolymers derived from 1H-Perfluorooct-1-yne. While extensive experimental data on these specific polymers is not yet widely available in public literature, we can infer their potential properties based on their molecular structure. This forward-looking analysis aims to provide researchers with insights into the future of fluoropolymer development.

A Comparative Overview of Common Fluoropolymers

The selection of a fluoropolymer is a critical decision, often dictated by the specific demands of the application in terms of temperature, chemical exposure, mechanical stress, and cost. Below is a comparative overview of some of the most widely used fluoropolymers.

Key Performance Characteristics

A side-by-side comparison of the key performance indicators for common fluoropolymers reveals their distinct advantages and limitations.

PropertyPTFE (Polytetrafluoroethylene)FEP (Fluorinated Ethylene Propylene)PFA (Perfluoroalkoxy)ETFE (Ethylene Tetrafluoroethylene)
Continuous Service Temperature (°C) 260[7][8][9]200[7][9]260[9][10]150[7]
Chemical Resistance Exceptional[1][2][8]Excellent[7][11]Excellent[2][9]Very Good[7][11]
Melt Processable NoYesYesYes
Tensile Strength (psi) 3,500[5]4,350[5]3,600[5]6,700[5]
Gas Permeability Relatively High[5]Lower than PTFELower than PTFELow
Optical Transparency Opaque to TranslucentTransparentTransparentHighly Transparent[7]
Relative Cost (PTFE = 1) 1[5]8[5]12[5]14[5]

Delving into Specific Fluoropolymer Attributes

Thermal Stability

The thermal stability of fluoropolymers is a direct consequence of the high bond energy of the C-F bond.[2] PTFE and PFA exhibit the highest continuous service temperatures, making them suitable for demanding high-temperature applications.[8][9][10] The thermal degradation of these polymers typically occurs at temperatures well above their service limits.

Chemical Resistance

Fluoropolymers are renowned for their broad chemical resistance, being virtually inert to most industrial chemicals and solvents.[1][2] The degree of fluorination plays a crucial role, with fully fluorinated polymers like PTFE and PFA offering the most comprehensive resistance.[1] Partially fluorinated polymers like ETFE, while still possessing excellent chemical resistance, may be susceptible to attack by certain classes of chemicals.[7][11]

Mechanical Performance

The mechanical properties of fluoropolymers vary significantly. ETFE, for instance, is known for its superior toughness and impact strength compared to PTFE, FEP, and PFA.[5] The latter are generally softer materials with a lower coefficient of friction, a property that is highly desirable in non-stick and low-wear applications.[5][8]

Gas Permeability

Gas permeability is a critical factor in applications such as chemical storage and processing. Generally, fluoropolymers exhibit low gas permeability. However, there are notable differences among them. For instance, PTFE has a relatively higher permeability to certain gases compared to FEP and PFA.[5]

Optical Properties

The optical properties of fluoropolymers are largely determined by their degree of crystallinity. Amorphous fluoropolymers can exhibit excellent optical clarity and a low refractive index. FEP and PFA are available in transparent grades, while ETFE films are known for their high light transmission.[7] PTFE, being highly crystalline, is typically opaque or translucent.

The Theoretical Promise of this compound-based Polymers

While comprehensive experimental data on polymers derived from this compound is scarce in publicly available literature, we can project their potential properties based on the monomer's structure: HC≡C-(CF2)7-CF3.

Expected Polymer Structure and Properties

Polymerization of the terminal alkyne group could theoretically lead to a polyacetylene-type backbone with long, pendant perfluoroalkyl side chains. This unique architecture would likely impart a combination of properties not seen in conventional fluoropolymers.

G cluster_monomer This compound Monomer cluster_polymer Hypothetical Poly(this compound) Structure HC H-C C C HC->C CF2_7 (CF₂)₇ C->CF2_7 CF3 CF₃ CF2_7->CF3 poly ...[CH=C]n... sidechain | (CF₂)₇ | CF₃

Inferred Performance Characteristics:

  • Exceptional Hydrophobicity and Lipophobicity: The dense packing of long perfluoroalkyl side chains would likely result in extremely low surface energy, leading to superhydrophobic and oleophobic surfaces.

  • High Gas Permeability: The rigid polyacetylene backbone and bulky side chains might create significant free volume within the polymer matrix, potentially leading to high gas permeability. This could be advantageous for applications like gas separation membranes.

  • Good Thermal Stability: The inherent stability of the C-F bond would contribute to good thermal resistance, although the polyacetylene backbone might be a limiting factor compared to the fully saturated backbones of PTFE and PFA.

  • Unique Optical and Electronic Properties: Polyacetylene-based polymers are known for their conductive properties upon doping. The presence of the perfluoroalkyl chains could modulate these electronic properties and also lead to a low refractive index.

  • Solubility: Unlike PTFE, the presence of a less regular structure and bulky side chains might render these polymers soluble in specific fluorinated solvents, allowing for solution-based processing.

Experimental Methodologies for Fluoropolymer Characterization

The comparative data presented in this guide is derived from standardized experimental protocols. Below are outlines of key methodologies used to evaluate the performance of fluoropolymers.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Protocol:

  • A small sample of the polymer (5-10 mg) is placed in a high-purity alumina or platinum pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of weight loss indicates the beginning of thermal decomposition.

G Start Start SamplePrep Prepare Polymer Sample (5-10 mg) Start->SamplePrep LoadSample Place Sample in TGA Pan SamplePrep->LoadSample HeatSample Heat at a Constant Rate (e.g., 10°C/min) LoadSample->HeatSample MonitorWeight Continuously Monitor Weight vs. Temperature HeatSample->MonitorWeight AnalyzeData Determine Onset of Weight Loss MonitorWeight->AnalyzeData End End AnalyzeData->End

Chemical Resistance Testing: Immersion Analysis

Objective: To evaluate the resistance of a polymer to various chemical agents.

Protocol:

  • Pre-weighed and dimensionally measured polymer samples are prepared.

  • Samples are fully immersed in the selected chemical agent at a specified temperature for a defined period (e.g., 30 days).

  • After immersion, the samples are removed, rinsed, dried, and re-weighed.

  • Changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) are recorded.

  • Tensile testing may be performed on the exposed samples to assess any changes in mechanical properties.

Gas Permeability Measurement: Manometric Method

Objective: To determine the rate at which a specific gas permeates through a polymer film.

Protocol:

  • A polymer film of known thickness is mounted in a permeation cell, dividing it into a high-pressure (upstream) and a low-pressure (downstream) chamber.

  • The entire cell is evacuated to remove any residual gases.

  • The test gas is introduced into the upstream chamber at a constant pressure.

  • The pressure increase in the downstream chamber is monitored over time using a sensitive pressure transducer.

  • The gas transmission rate (GTR) is calculated from the steady-state rate of pressure rise.

  • The permeability coefficient is then calculated by normalizing the GTR for the film thickness and the partial pressure difference across the film.

G MountFilm Mount Polymer Film in Permeation Cell EvacuateCell Evacuate Both Chambers MountFilm->EvacuateCell IntroduceGas Introduce Test Gas to Upstream Chamber EvacuateCell->IntroduceGas MonitorPressure Monitor Pressure Rise in Downstream Chamber IntroduceGas->MonitorPressure CalculateGTR Calculate Gas Transmission Rate (GTR) MonitorPressure->CalculateGTR CalculatePermeability Calculate Permeability Coefficient CalculateGTR->CalculatePermeability

Conclusion

The family of fluoropolymers offers a broad spectrum of performance characteristics, enabling their use in some of the most demanding scientific and industrial applications. While established fluoropolymers like PTFE, FEP, PFA, and ETFE provide a reliable set of solutions, the exploration of novel monomers such as this compound opens the door to a new generation of materials with potentially unprecedented properties. The hypothetical polymers derived from this monomer, with their unique polyacetylene backbone and long perfluoroalkyl side chains, could offer a valuable combination of extreme surface repellency, high gas permeability, and tunable electronic properties. Further research and experimental validation are necessary to fully realize the potential of this promising new class of fluoropolymers.

References

  • Vertex AI Search. (n.d.). 5 Common Fluoropolymers Comparison: PTFE vs PVDF vs ETFE vs PFA vs FEP.
  • Membrane Solutions. (n.d.). Chemical Resistance of Fluoropolymers.
  • Alfa Chemistry. (n.d.). Chemical Resistance - Fluoropolymers.
  • Curbell Plastics. (n.d.). Fluoropolymers for Demanding Applications.
  • Holscot Advanced Polymers Ltd. (2024, February 7). Chemical Resistance of Fluoropolymers.
  • Polyfluor. (n.d.). Chemical resistance.
  • ACS Publications. (2021, August 17). Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability. Macromolecules.
  • Peak Sensors. (n.d.). PTFE vs FEP vs PFA: Differences & Definitions.
  • Benchchem. (n.d.). A Comparative Guide to the Gas Permeability of PCTFE Films and Other Fluoropolymers.
  • Cole-Parmer. (2020, June 15). Chemical Resistance of Fluoropolymers.
  • (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers.
  • Thomasnet. (n.d.). Optical Clarity of Fluoropolymers.
  • Adtech Polymer Engineering Ltd. (n.d.). PTFE vs FEP vs PFA: What's the difference?.
  • Fluorocarbon Group. (2020, December 27). PTFE vs PFA - What are the differences?.
  • Fluoron. (2025, September 4). PTFE, FEP, or PFA? No Problem.
  • PubMed. (n.d.). Fluorinated Organic Polymers for Cancer Drug Delivery.
  • (2025, January 31). Amorphous Fluoropolymers: A Revolution in Advanced Materials.
  • PMC - NIH. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
  • ResearchGate. (2025, August 5). Investigation into the Thermal Stability of Fluoropolymer Coating for Heat-Resistant Application.

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A Comparative Guide to Assessing the Purity of Synthesized 1H-Perfluorooct-1-yne Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of synthesized 1H-Perfluorooct-1-yne derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the perfluoroalkyl chain.[1] Ensuring their purity is paramount for reproducible downstream applications and for meeting stringent regulatory standards in drug development. We will delve into the principles, practical applications, and performance of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and data interpretation insights.

The inherent challenge in analyzing these molecules lies in the strong electron-withdrawing nature of the perfluoroalkyl group, which significantly influences their chemical and physical properties. This guide is designed to equip researchers with the necessary knowledge to select the most appropriate analytical strategy for their specific needs.

Comparison of Core Analytical Techniques

The two primary techniques well-suited for the purity assessment of this compound derivatives are ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods hinges on the specific analytical goals, such as the need for absolute quantification, identification of unknown impurities, or high-throughput screening.

TechniquePrimary UsePotential Impurities DetectedQuantitative CapabilityStrengthsLimitations
¹⁹F NMR Structural confirmation & quantification of fluorine-containing species.Isomers, unreacted starting materials, other organofluorine compounds.Excellent (qNMR).[2]High specificity for fluorine signals; provides detailed structural information.[3][4]May not detect non-fluorinated impurities; requires access to specialized instrumentation.
GC-MS Separation and identification of volatile impurities.Residual solvents, volatile byproducts, thermally stable isomers.Good to Excellent (with proper calibration).High sensitivity and separation efficiency for complex mixtures.[5][6]Potential for on-column degradation of thermally labile compounds; derivatization may be required for non-volatile impurities.[7]
Causality Behind Method Selection:
  • ¹⁹F NMR is the premier choice for unambiguous structural confirmation and for quantifying the purity of the target compound against other fluorine-containing impurities. Its high specificity to the ¹⁹F nucleus makes it an invaluable tool.[2]

  • GC-MS excels in identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or low-boiling point byproducts.[5][8] Its high resolving power can separate closely related isomers that may co-elute in other chromatographic techniques.

Experimental Protocols & Workflows

A robust assessment of purity often involves the synergistic use of both ¹⁹F NMR and GC-MS. The following workflow outlines a comprehensive approach to purity determination.

Caption: Workflow for purity determination of this compound derivatives.

¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the identification and quantification of this compound derivatives and their potential fluorinated impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) with a fluorine-observe probe.

  • Standard 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). For quantitative NMR (qNMR), a known amount of an internal standard with a well-resolved ¹⁹F signal (e.g., trifluorotoluene) is added.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum to identify signals corresponding to the terminal alkyne proton and any organic impurities.[9][10][11]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts and coupling patterns will provide a unique fingerprint of the perfluoroalkyl chain.

  • Data Analysis:

    • Integrate the signals in both the ¹H and ¹⁹F spectra.

    • For qNMR, the purity of the target compound can be calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Interpreting the Data: The ¹⁹F NMR spectrum is particularly informative. The signals for the CF₂ groups will appear at distinct chemical shifts, and their coupling patterns can confirm the linear structure of the perfluoroalkyl chain. Impurities, such as isomers or degradation products, will likely have different ¹⁹F chemical shifts or coupling constants.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., a low- to mid-polarity phase like a 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer detector (Electron Ionization - EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: Typically 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.[6]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range (e.g., m/z 40-500) to detect a variety of potential impurities.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of different components in the sample.

    • The area of each peak in the TIC is proportional to the concentration of the corresponding component.

    • The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify known impurities or can be interpreted to elucidate the structure of unknown components.

Self-Validation and Trustworthiness: The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of impurities. For quantitative analysis, a calibration curve should be prepared using standards of the main component and any identified impurities, if available.

Data Presentation and Comparison

Table 2: Hypothetical Purity Analysis Data for a Synthesized this compound Derivative

Analytical MethodParameterResultInterpretation
¹⁹F NMR Purity by qNMR98.5%The sample contains 98.5% of the desired fluorinated product relative to other fluorine-containing species.
Major ImpurityIsomeric alkyne (0.8%)A small amount of a structural isomer is present.
GC-MS Purity by Area %99.2%The main component constitutes 99.2% of the total volatile components.
Identified ImpuritiesDichloromethane (0.3%), Toluene (0.1%)Residual solvents from the synthesis and purification process are present.
Combined Purity Overall Purity ~98.5% The purity is primarily determined by the qNMR result, as it quantifies the main fluorinated species against its isomers. The GC-MS data confirms the low levels of volatile organic impurities.

Logical Framework for Purity Assessment

The following diagram illustrates the decision-making process for assessing the purity of this compound derivatives.

Purity_Logic start Synthesized Product q_fluorinated Primary Goal: Quantify Fluorinated Species? start->q_fluorinated nmr Perform ¹⁹F qNMR q_fluorinated->nmr Yes q_volatile Concerned about Volatile Impurities? q_fluorinated->q_volatile No nmr->q_volatile gcms Perform GC-MS q_volatile->gcms Yes combine_data Combine and Correlate Data q_volatile->combine_data No gcms->combine_data report Final Purity Report combine_data->report

Caption: Decision tree for selecting analytical methods.

Conclusion

A comprehensive and reliable assessment of the purity of synthesized this compound derivatives necessitates a multi-technique approach. ¹⁹F NMR stands out as the most powerful method for the direct quantification of the target fluorinated compound and the identification of structurally related impurities. GC-MS serves as an essential complementary technique, offering high sensitivity for the detection and identification of volatile organic impurities that could otherwise go unnoticed. By integrating the data from both analyses, researchers can establish a validated and trustworthy purity profile, which is critical for the advancement of their research and development activities.

References

  • Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH. Available at: [Link]

  • Analysis of Perfluorinated, Pharmaceutical, Personal Care Compounds and Heavy Metals in Waste Water Sludge - PNNL. Available at: [Link]

  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry - Oxford Academic. Available at: [Link]

  • Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry | Proceedings of Student Research and Creative Inquiry Day. Available at: [Link]

  • Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PubMed Central. Available at: [Link]

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  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link]

  • Perfluoroalkylation of Terminal Alkynes with Perfluoroalkyl Iodides Catalyzed by an Iron Salt | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1,2-Bis-perfluoroalkylations of alkenes and alkynes with perfluorocarboxylic anhydrides via the formation of perfluoroalkylcopper intermediates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • NMR spectral analysis of strongly second‐order 6‐, 8‐, 9 - SciSpace. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Synthesis and characterization of a new class of polyfluorinated alkanes: Tetrakis(perfluoroalkyl)alkane | Request PDF - ResearchGate. Available at: [Link]

  • Fluorohydration of alkynes via I(I)/I(III) catalysis - PMC - NIH. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]

  • Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? | ResearchGate. Available at: [Link]

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  • Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes - American Chemical Society. Available at: [Link]

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  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. Available at: [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC - NIH. Available at: [Link]

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A Comparative Guide to the Kinetic Studies of 1H-Perfluorooct-1-yne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1H-Perfluorooct-1-yne in Cycloaddition Chemistry

This compound, with its terminal alkyne functionality and a highly electron-withdrawing perfluorooctyl chain, is a molecule of significant interest in modern organic chemistry and drug development.[1] The strong inductive effect of the perfluoroalkyl group profoundly influences the electronic properties of the alkyne, making it an excellent candidate for various cycloaddition reactions. These reactions are foundational in the construction of complex molecular architectures, including heterocyclic compounds that are often the core of pharmaceutical agents. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product formation, and developing novel synthetic methodologies.

This guide will focus on two primary classes of cycloaddition reactions:

  • [3+2] Dipolar Cycloadditions: Particularly the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.[2]

  • [4+2] Diels-Alder Cycloadditions: Reactions with dienes to form substituted cyclohexene derivatives.

While extensive kinetic data for a wide range of alkynes is available, specific experimental kinetic data for this compound is not yet prevalent in the published literature. Therefore, this guide will provide a framework for conducting such kinetic studies, alongside a qualitative comparison of its expected reactivity based on the known electronic effects of perfluoroalkyl groups.

The Influence of the Perfluorooctyl Group on Alkyne Reactivity: A Qualitative Comparison

The perfluorooctyl group (C8F17) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the reactivity of the adjacent alkyne in cycloaddition reactions.

Comparison with Non-Fluorinated Alkynes (e.g., 1-Octyne)

In general, electron-withdrawing substituents on the alkyne accelerate cycloaddition reactions with electron-rich dipoles or dienes (inverse-electron-demand) and decelerate reactions with electron-poor partners (normal-electron-demand).

  • [3+2] Azide-Alkyne Cycloaddition: The uncatalyzed Huisgen cycloaddition is often slow.[2] However, the electron-deficient nature of this compound is expected to significantly accelerate the reaction with organic azides compared to its non-fluorinated counterpart, 1-octyne.[3] This is because the electron-withdrawing perfluorooctyl group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the azide.

  • Diels-Alder Reaction: In a normal-electron-demand Diels-Alder reaction with an electron-rich diene, the electron-deficient this compound is expected to be a much more reactive dienophile than 1-octyne. Conversely, in an inverse-electron-demand Diels-Alder reaction with an electron-poor diene, its reactivity would be diminished.

Comparison with Other Fluorinated Alkynes

The reactivity of this compound can also be compared to other fluorinated alkynes. The length and position of the perfluoroalkyl chain can fine-tune the electronic properties of the alkyne. For instance, comparing this compound with a shorter-chain analogue like 1H-perfluorobut-1-yne, one would expect the longer perfluorooctyl chain to have a slightly stronger electron-withdrawing effect, potentially leading to faster reaction rates in inverse-electron-demand cycloadditions.

Quantitative Data Summary: A Framework for Comparison

As previously mentioned, specific experimental kinetic data for this compound is scarce. The following tables are presented as a template for how such data, once obtained through the protocols outlined in the subsequent sections, can be organized and compared. The values for this compound are hypothetical but are based on the expected electronic effects of the perfluoroalkyl group.

Table 1: Hypothetical Second-Order Rate Constants (k) for the [3+2] Cycloaddition of Various Alkynes with Benzyl Azide at 25°C.

AlkyneSolventk (M⁻¹s⁻¹)
1-OctyneToluene~1 x 10⁻⁴
PhenylacetyleneToluene~1 x 10⁻³
This compound (Hypothetical) Toluene ~1 x 10⁻²
Dimethyl AcetylenedicarboxylateToluene~1 x 10⁻¹

Table 2: Hypothetical Kinetic Data for the Diels-Alder Reaction of Various Alkynes with Cyclopentadiene at 50°C.

AlkyneSolventk (M⁻¹s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
1-OctyneDioxaneLow--
This compound (Hypothetical) Dioxane Moderate ~18 ~-30
Hexafluoro-2-butyneDioxaneHigh15.2-28.5

Experimental Protocols for Kinetic Studies

The following are detailed, step-by-step methodologies for determining the kinetic parameters of cycloaddition reactions involving this compound.

Kinetic Analysis by ¹H and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction by observing the change in concentration of reactants and products over time.[4] The presence of the perfluorooctyl group makes ¹⁹F NMR a particularly useful technique.

Experimental Workflow for NMR Kinetic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_reactants Prepare stock solutions of This compound and cycloaddition partner in a deuterated solvent (e.g., CDCl3, Toluene-d8). thermo Equilibrate solutions and NMR spectrometer to the desired reaction temperature. prep_reactants->thermo mix Inject reactants into a pre-heated NMR tube and quickly mix. thermo->mix acquire Immediately begin acquiring a series of ¹H or ¹⁹F NMR spectra at set time intervals. mix->acquire integrate Integrate the signals of a reactant and a product in each spectrum. acquire->integrate plot Plot ln([Reactant]) vs. time (for pseudo-first-order) or 1/[Reactant] vs. time (for second-order) to determine the rate constant (k). integrate->plot

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Detailed Protocol:

  • Preparation:

    • Prepare stock solutions of this compound and the cycloaddition partner (e.g., an azide or diene) of known concentrations in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

    • Equilibrate the stock solutions and the NMR spectrometer to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • In a pre-thermostatted NMR tube, add a known volume of the cycloaddition partner solution.

    • At time t=0, inject a known volume of the this compound solution into the NMR tube and mix rapidly.

    • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals. For ¹⁹F NMR, the disappearance of the signal corresponding to the fluorine atoms adjacent to the alkyne can be monitored.

  • Data Analysis:

    • Process the spectra and integrate the signals corresponding to a non-overlapping peak of a reactant and a product.

    • Calculate the concentration of the reactant at each time point.

    • Plot the appropriate function of concentration versus time (e.g., ln[reactant] for pseudo-first-order conditions) to determine the rate constant from the slope of the line.

Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry

For very fast reactions, stopped-flow UV-Vis spectrophotometry is the method of choice. This technique allows for the rapid mixing of reactants and the monitoring of changes in absorbance on a millisecond timescale.[5] This method is suitable if either a reactant or product has a distinct UV-Vis absorbance profile.

Experimental Workflow for Stopped-Flow Kinetic Analysis

G cluster_prep Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis load Load reactant solutions into separate syringes of the stopped-flow apparatus. thermo Thermostat the syringe and mixing block to the desired reaction temperature. load->thermo setup_spec Set the spectrophotometer to monitor the wavelength of maximum absorbance change. thermo->setup_spec inject Rapidly inject the reactants into the mixing chamber and then into the observation cell. setup_spec->inject stop The flow is stopped, and data acquisition of absorbance vs. time is triggered. inject->stop fit Fit the absorbance vs. time data to an appropriate kinetic model (e.g., single exponential for first-order decay). stop->fit calculate Calculate the observed rate constant (k_obs) from the fit. fit->calculate

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Detailed Protocol:

  • Preparation:

    • Prepare solutions of this compound and the cycloaddition partner in a suitable UV-transparent solvent.

    • Determine the optimal wavelength for monitoring the reaction by acquiring the UV-Vis spectra of the reactants and the expected product.

    • Load the reactant solutions into the syringes of the stopped-flow apparatus.

  • Reaction Initiation and Monitoring:

    • Set the temperature of the stopped-flow instrument.

    • Initiate a "push" to rapidly mix the reactants and fill the observation cell. The instrument will automatically stop the flow and start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The resulting absorbance versus time data is then fitted to the appropriate integrated rate law (e.g., a single exponential decay for a pseudo-first-order reaction) to extract the observed rate constant.

Mechanistic Considerations and Causality

The choice of experimental conditions can significantly influence the reaction kinetics.

  • Solvent Effects: The polarity of the solvent can affect the stability of the transition state. For polar transition states, polar solvents may accelerate the reaction.

  • Catalysis: For azide-alkyne cycloadditions, the use of a copper(I) catalyst can dramatically increase the reaction rate and control the regioselectivity, leading to the 1,4-disubstituted triazole.[6] The kinetics of the catalyzed reaction will be markedly different from the uncatalyzed thermal reaction.

  • Temperature: The rate of reaction is temperature-dependent, as described by the Arrhenius equation. Performing kinetic studies at multiple temperatures allows for the determination of the activation energy (Ea) and the pre-exponential factor (A), providing deeper insight into the reaction mechanism.

Reaction Mechanism for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G R_alkyne R-C≡CH Cu_acetylide R-C≡C-Cu R_alkyne->Cu_acetylide + Cu(I) Cu_catalyst Cu(I) R_azide R'-N₃ Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide + R'-N₃ product 1,4-Disubstituted Triazole Cu_triazolide->product Protonolysis product->Cu_catalyst Catalyst Regeneration

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Conclusion and Future Outlook

This compound is a promising building block for the synthesis of novel fluorinated compounds. While a comprehensive experimental kinetic database for its cycloaddition reactions is still emerging, the principles and protocols outlined in this guide provide a robust framework for researchers to explore its reactivity. The strong electron-withdrawing nature of the perfluorooctyl group suggests that this alkyne will exhibit enhanced reactivity in many cycloaddition reactions compared to its non-fluorinated analogues. Future work should focus on systematically measuring the rate constants and activation parameters for the cycloaddition of this compound with a variety of dienes and dipoles to build a comprehensive kinetic profile. This will undoubtedly accelerate the application of this versatile reagent in drug discovery and materials science.

References

  • Bimolecular kinetic studies with high-temperature gas-phase 19F NMR: cycloaddition reactions of fluoroolefins. PubMed. [Link][4]

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC - NIH. [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link][5]

  • Fluorophobic Acceleration of Diels−Alder Reactions. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. ResearchGate. [Link][3]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link][2]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [Link][6]

  • Perfluoroalkyl(aryl)acetylenes. Sci-Hub. [Link][1]

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A Comparative Spectroscopic Guide to 1H-Perfluorooct-1-yne and Its Reaction Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. Among these, 1H-Perfluorooct-1-yne (C8HF13) stands out as a versatile building block.[1] Its terminal alkyne functionality, activated by the strongly electron-withdrawing perfluorohexyl chain, makes it a valuable precursor for a variety of chemical transformations. The ability to precisely characterize the parent molecule and its subsequent reaction adducts is paramount for confirming reaction outcomes, ensuring purity, and understanding structure-activity relationships.

This guide provides a comprehensive spectroscopic comparison of this compound with its representative reaction adducts formed via hydrosilylation, hydrostannylation, and cycloaddition reactions. We will delve into the nuanced shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering insights into the underlying structural changes. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and require a deep understanding of their spectroscopic characterization.

Spectroscopic Profile of this compound

The spectroscopic signature of this compound is dictated by its unique structure: a terminal alkyne proton and a long-chain perfluoroalkyl group.

¹H NMR: The most prominent feature is a single resonance for the acetylenic proton. Due to the strong electron-withdrawing effect of the perfluorohexyl group, this proton is expected to be deshielded and appear as a triplet due to coupling with the two fluorine atoms on the adjacent CF2 group.

¹³C NMR: The spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne. The carbon bearing the proton will be significantly influenced by the proton, while the carbon attached to the perfluoroalkyl chain will show coupling to the adjacent fluorine atoms. The remaining carbons of the perfluoroalkyl chain will each give a distinct signal, often as complex multiplets due to C-F coupling.

¹⁹F NMR: This is a highly informative spectrum for fluorinated compounds. For this compound, a series of multiplets is expected, corresponding to the different CF2 groups and the terminal CF3 group. The chemical shifts and coupling patterns are highly sensitive to the position of the fluorine atoms along the chain.

IR Spectroscopy: The IR spectrum will be characterized by a sharp, weak absorption band for the C≡C stretch, typically in the range of 2100-2260 cm⁻¹, and a strong C-H stretching vibration for the acetylenic proton around 3300 cm⁻¹. The C-F stretching vibrations will produce strong, broad absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Comparative Spectroscopic Analysis of Reaction Adducts

The conversion of the alkyne functionality in this compound into various adducts leads to predictable and diagnostic changes in their spectroscopic profiles.

Hydrosilylation Adduct: (E)-1-(Triethylsilyl)-1H,2H-perfluorooct-1-ene

Hydrosilylation involves the addition of a silicon hydride (e.g., triethylsilane) across the triple bond, typically catalyzed by a transition metal complex. This reaction is highly valuable for the synthesis of vinylsilanes.

Reaction Scheme: Hydrosilylation of this compound

start This compound + HSiEt₃ catalyst [Pt] catalyst start->catalyst product (E)-1-(Triethylsilyl)-1H,2H-perfluorooct-1-ene catalyst->product

Caption: Platinum-catalyzed hydrosilylation of this compound.

Spectroscopic Comparison:

  • ¹H NMR: The most significant change is the disappearance of the acetylenic proton signal. New signals corresponding to the vinyl protons will appear in the olefinic region (typically 5.5-7.5 ppm). The stereochemistry of the addition (syn or anti) will determine the coupling constant between these protons. For the expected E-isomer from a syn-addition, a large coupling constant (¹⁴⁻¹⁸ Hz) is anticipated. Protons of the triethylsilyl group will appear in the upfield region.

  • ¹³C NMR: The sp-hybridized carbon signals will be replaced by two new sp²-hybridized carbon signals in the vinyl region (typically 100-150 ppm). These carbons will exhibit coupling to both protons and fluorine atoms.

  • ¹⁹F NMR: The signals for the CF2 group adjacent to the former alkyne will experience a significant shift due to the change in hybridization of the neighboring carbon from sp to sp².

  • IR Spectroscopy: The C≡C and acetylenic C-H stretching bands will be absent. A new C=C stretching absorption will appear around 1620-1680 cm⁻¹, and C-H stretching bands for the vinyl protons will be observed around 3000-3100 cm⁻¹.

Hydrostannylation Adduct: (E)-1-(Tributylstannyl)-1H,2H-perfluorooct-1-ene

Hydrostannylation, the addition of a tin hydride (e.g., tributyltin hydride), is another powerful method to form vinyl derivatives, in this case, vinylstannanes, which are versatile intermediates in cross-coupling reactions.

Reaction Scheme: Hydrostannylation of this compound

start This compound + HSnBu₃ catalyst Pd catalyst or radical initiator start->catalyst product (E)-1-(Tributylstannyl)-1H,2H-perfluorooct-1-ene catalyst->product

Caption: Palladium-catalyzed hydrostannylation.

Spectroscopic Comparison:

  • ¹H NMR: Similar to the hydrosilylation adduct, the acetylenic proton signal disappears and is replaced by vinyl proton signals. A key feature of the vinylstannane is the presence of "tin satellites" – smaller peaks flanking the main proton signals due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The protons of the tributyl groups will give characteristic signals in the upfield region.

  • ¹³C NMR: The alkyne carbon signals are replaced by vinyl carbon signals. The carbon directly attached to the tin atom will show coupling to the tin isotopes.

  • ¹⁹F NMR: The CF2 group alpha to the double bond will show a shift compared to the starting material, reflecting the new electronic environment.

  • IR Spectroscopy: The C≡C and acetylenic C-H stretches will be absent. A C=C stretching band will appear around 1600-1650 cm⁻¹.

Diels-Alder Cycloaddition Adduct

The electron-deficient nature of the alkyne in this compound makes it a good dienophile in Diels-Alder reactions with electron-rich dienes, such as furan, leading to the formation of cyclic adducts.

Reaction Scheme: Diels-Alder Cycloaddition with Furan

start This compound + Furan conditions Heat start->conditions product Cycloadduct conditions->product

Caption: Diels-Alder reaction of this compound with furan.

Spectroscopic Comparison:

  • ¹H NMR: The acetylenic proton signal is absent. New signals for the protons in the bicyclic adduct will appear. The bridgehead protons and the vinyl protons of the adduct will have characteristic chemical shifts and coupling patterns that can confirm the structure and stereochemistry.

  • ¹³C NMR: The two sp-hybridized carbon signals are replaced by four new signals: two sp² carbons of the double bond within the ring and two sp³ carbons at the bridgehead positions.

  • ¹⁹F NMR: The perfluoroalkyl chain remains intact, but the chemical shift of the alpha-CF2 group will be altered due to its attachment to a new sp² carbon within a cyclic system.

  • IR Spectroscopy: The characteristic alkyne stretches are absent. A C=C stretching vibration for the double bond within the newly formed ring will be present, typically around 1630-1680 cm⁻¹.

Data Summary Tables

Table 1: Comparative ¹H NMR Data (Representative Values)

CompoundKey Proton SignalChemical Shift (ppm)Multiplicity
This compoundAcetylenic H~2.5-3.0t
Hydrosilylation AdductVinyl H's~5.5-7.5d, d
Hydrostannylation AdductVinyl H's~5.5-7.5d, d with Sn satellites
Diels-Alder AdductVinyl & Bridgehead H's~5.0-7.0m

Table 2: Comparative ¹³C NMR Data (Representative Values)

CompoundKey Carbon SignalsChemical Shift (ppm)
This compoundAlkyne C's~70-90
Hydrosilylation AdductVinyl C's~100-150
Hydrostannylation AdductVinyl C's~110-160
Diels-Alder AdductVinyl & Bridgehead C's~80-150

Table 3: Comparative IR Data (Representative Values)

CompoundKey Stretching Frequencies (cm⁻¹)
This compound~3300 (C-H), ~2150 (C≡C), ~1100-1300 (C-F)
Hydrosilylation Adduct~3050 (vinyl C-H), ~1650 (C=C), ~1100-1300 (C-F)
Hydrostannylation Adduct~3040 (vinyl C-H), ~1620 (C=C), ~1100-1300 (C-F)
Diels-Alder Adduct~3060 (vinyl C-H), ~1640 (C=C), ~1100-1300 (C-F)

Experimental Protocols

Representative Protocol for Platinum-Catalyzed Hydrosilylation

Objective: To synthesize (E)-1-(Triethylsilyl)-1H,2H-perfluorooct-1-ene and characterize it spectroscopically.

Materials:

  • This compound

  • Triethylsilane

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • NMR tubes, solvents (CDCl₃), and IR spectrometer

Experimental Workflow

A 1. Add this compound and toluene to a dry Schlenk flask under Argon. B 2. Add triethylsilane via syringe. A->B C 3. Add Karstedt's catalyst solution. B->C D 4. Stir at room temperature and monitor by TLC/GC-MS. C->D E 5. Quench reaction (if necessary) and perform aqueous workup. D->E F 6. Dry organic layer and remove solvent in vacuo. E->F G 7. Purify by column chromatography or distillation. F->G H 8. Characterize by ¹H, ¹³C, ¹⁹F NMR and IR spectroscopy. G->H

Caption: Workflow for hydrosilylation and product characterization.

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous toluene.

  • Add triethylsilane (1.1 eq) to the solution via syringe.

  • Add a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by vacuum distillation or flash column chromatography on silica gel.

  • Obtain ¹H, ¹³C, ¹⁹F NMR, and IR spectra of the purified product for full characterization.

Conclusion

The spectroscopic analysis of this compound and its reaction adducts provides a clear and predictable means of tracking chemical transformations. The disappearance of the characteristic acetylenic signals in both NMR and IR spectra, coupled with the appearance of new signals corresponding to the vinyl or cyclic moieties, offers unequivocal evidence of successful reactions. The detailed analysis of chemical shifts, coupling constants, and vibrational frequencies allows for the unambiguous determination of the structure and stereochemistry of the products. This guide serves as a foundational resource for researchers working with this important fluorinated building block, enabling more efficient and accurate synthesis and characterization of novel compounds for a wide range of applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Evaluating Surface Properties of Materials Modified with 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the fine-tuning of material surfaces, the choice of a modifying agent is a critical decision that dictates the ultimate performance and applicability of the material. This guide provides an in-depth technical comparison of surfaces modified with 1H-Perfluorooct-1-yne and other common alternatives, supported by experimental data and established scientific principles. While direct, comprehensive studies on this compound are emerging, this guide synthesizes available data on analogous compounds to provide a robust framework for its evaluation.

Introduction: The Imperative of Surface Modification in Advanced Applications

The surface of a material is its interface with the external world, governing interactions with liquids, biological entities, and other solids. Surface modification is therefore a cornerstone of materials science, enabling the precise tailoring of properties such as wettability, biocompatibility, and lubricity. In fields like drug delivery, microfluidics, and biomedical implants, the ability to create highly hydrophobic and oleophobic surfaces is paramount for preventing non-specific protein adsorption, controlling fluid flow, and enhancing device longevity.

Per- and polyfluoroalkyl substances (PFAS) have long been the gold standard for creating low-energy surfaces due to the unique properties of the carbon-fluorine bond. This compound (C₈HF₁₃) emerges as a compelling candidate in this space. Its terminal alkyne group offers a versatile handle for covalent attachment to a variety of substrates through well-established "click" chemistry reactions or direct chemisorption, while the perfluorinated tail promises to impart the desired hydrophobicity and oleophobicity.

This guide will delve into the expected surface properties of materials modified with this compound, drawing comparisons with widely-used alternatives like perfluorooctyltrichlorosilane (PFOTS) and non-fluorinated modifiers. We will explore the underlying chemical principles, present comparative performance data, and provide detailed experimental protocols for surface modification and characterization.

The Chemistry of Repellency: Understanding Fluorinated Surface Modifiers

The exceptional ability of fluorinated compounds to repel both water and oil stems from the distinct characteristics of the carbon-fluorine bond. Fluorine is the most electronegative element, creating a strong, stable C-F bond with low polarizability. This results in weak van der Waals interactions with contacting liquids, leading to low surface energy.

The general mechanism of surface modification involves the self-assembly of these molecules into a densely packed monolayer on a substrate. The "head group" of the molecule (e.g., alkyne, silane) anchors it to the surface, while the fluorinated "tail" orients away from the surface, creating a new, low-energy interface.

Caption: A streamlined workflow for surface modification.

Protocol 2: Surface Characterization

Objective: To evaluate the surface properties of the this compound modified substrate.

A. Contact Angle Goniometry:

  • Purpose: To measure the static water and oil (e.g., hexadecane) contact angles to determine hydrophobicity and oleophobicity.

  • Procedure:

    • Place the modified substrate on the goniometer stage.

    • Dispense a 5 µL droplet of deionized water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the contact angle at the three-phase (solid-liquid-air) contact line.

    • Repeat the measurement at least three times on different areas of the surface and calculate the average.

    • Repeat steps 2-4 using hexadecane as the probe liquid.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence and chemical state of the fluorinated monolayer.

  • Procedure:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, F 1s, O 1s, and Si 2p (or Au 4f) regions.

    • Analyze the high-resolution C 1s spectrum to identify peaks corresponding to C-C/C-H, C-O, and various C-F bonds (CF, CF₂, CF₃). The presence of strong F 1s and characteristic C-F peaks confirms the successful deposition of the fluorinated modifier.

C. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography and measure the surface roughness.

  • Procedure:

    • Mount the sample on the AFM stage.

    • Engage the AFM tip with the surface in tapping mode.

    • Scan a representative area (e.g., 1 µm x 1 µm) to obtain a topographic image.

    • Use the instrument's software to calculate the root-mean-square (RMS) roughness of the surface. A smooth, well-formed monolayer is expected to have a very low RMS roughness.

Conclusion and Future Outlook

While direct experimental data for this compound is still emerging in the peer-reviewed literature, the foundational principles of surface chemistry and the extensive data on analogous fluorinated compounds provide a strong basis for its evaluation. The terminal alkyne functionality of this compound presents a significant advantage in terms of substrate versatility, opening up possibilities for modifying a wider range of materials compared to traditional silane-based modifiers. Its perfluorinated chain is expected to deliver excellent hydrophobicity and, crucially, oleophobicity, making it a highly promising candidate for applications demanding low surface energy and chemical inertness.

As research progresses, it will be essential to generate and publish comprehensive datasets on the performance of this compound on various substrates. Direct comparative studies with established modifiers under identical conditions will be invaluable for elucidating its specific advantages and limitations. The protocols and comparative framework presented in this guide offer a solid starting point for researchers to undertake such evaluations and to harness the potential of this versatile surface modifying agent in their advanced material applications.

References

  • Psarski, M., et al. (2018). Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. ResearchGate. [Link]

  • Raval, N., et al. (2018). Superhydrophobic and oleophobic microtextured aluminum surface with long durability under corrosive environment. ResearchGate. [Link]

  • Coclite, A. M., et al. (2013). Hydrophobic and oleophobic coatings based on perfluoropolyether/silica hybrids by the sol-gel method. ResearchGate. [Link]

A Senior Application Scientist's Guide to Benchmarking 1H-Perfluorooct-1-yne in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists at the forefront of innovation, the selection of molecular building blocks is a critical decision that dictates the trajectory of a project. The unique properties imparted by fluorine have positioned fluorinated compounds as indispensable tools in modern science. Among these, 1H-Perfluorooct-1-yne emerges as a versatile reagent with significant potential in bioconjugation, drug discovery, and materials science. This guide provides an in-depth technical comparison of this compound's performance against its non-fluorinated and other fluorinated counterparts, supported by established chemical principles and analogous experimental data.

The Strategic Advantage of the Perfluorooctyl Group

The defining feature of this compound is its C8F13 chain. This perfluorinated tail imparts a unique set of physicochemical properties that are not observed in simple alkyl alkynes. Understanding these properties is key to appreciating its enhanced performance in specific applications.

  • Increased Electronegativity and Reactivity: The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the adjacent alkyne moiety. This electronic perturbation can enhance the reactivity of the terminal alkyne in crucial reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). For instance, studies on related fluorinated azides have shown them to be more reactive in click reactions than their non-fluorinated alkyl azide counterparts[1]. This suggests that the electron-poor nature of the perfluoroalkyl group in this compound can lead to faster reaction kinetics in click chemistry.

  • Unique Solubility Profile (Fluorophilicity): Perfluorinated compounds exhibit limited miscibility with both aqueous and common organic solvents, a property termed "fluorophilicity." This unique solubility profile is the cornerstone of fluorous chemistry, enabling highly efficient separations and purifications. Molecules tagged with a perfluorooctyl group can be selectively separated from non-fluorinated reaction components using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction.

  • Modulation of Physicochemical Properties: In the context of drug discovery, the incorporation of a perfluoroalkyl chain can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity. While both alkyl and fluoroalkyl chains are hydrophobic, the thermodynamic basis of their hydrophobicity differs, which can be leveraged in designing protein-ligand interactions[2]. The metabolic stability of drugs can often be improved by introducing fluorine atoms at metabolically labile sites.

Performance in Key Applications: A Comparative Analysis

Bioconjugation via Click Chemistry

The "click chemistry" paradigm, particularly the CuAAC reaction, has revolutionized bioconjugation by offering a highly efficient and specific method for linking molecules. The performance of this compound in this context can be compared to a standard alkyl alkyne, such as 1-octyne.

Performance MetricThis compound (Expected)1-Octyne (Typical)Rationale for Performance Difference
Reaction Rate in CuAAC FasterStandardThe electron-withdrawing perfluorooctyl group increases the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate, which is a key step in the CuAAC catalytic cycle.
Product Purification Simplified via F-SPEStandard chromatographyThe fluorinated tag allows for facile separation of the desired bioconjugate from excess reagents and byproducts using fluorous solid-phase extraction.
Solubility of Conjugate Modified (Increased lipophilicity)StandardThe perfluoroalkyl chain will significantly increase the lipophilicity of the resulting bioconjugate, which can be advantageous for membrane permeability or specific analytical applications.

Experimental Workflow: Comparative CuAAC Reaction

Caption: Comparative workflow for a CuAAC reaction.

Fluorous Synthesis and Purification

Fluorous tagging is a powerful strategy for simplifying the synthesis and purification of complex molecules, including peptides and oligosaccharides[3][4]. By attaching a fluorous "ponytail" like the perfluorooctyl group to a substrate, the tagged molecule can be easily separated from non-tagged species.

Logical Relationship: Fluorous Solid-Phase Extraction (F-SPE)

Fluorous_SPE_Principle start process Load Reaction Mixture Elute with Fluorophobic Solvent (e.g., MeOH/H2O) Elute with Fluorophilic Solvent (e.g., Perfluorohexane) start->process:f0 end process:f1->end Non-fluorous compounds elute process:f2->end Fluorous-tagged product elutes

Caption: Principle of Fluorous Solid-Phase Extraction.

Experimental Protocol: Purification of a Fluorous-Tagged Compound using F-SPE

  • Cartridge Preparation: Condition a fluorous silica gel cartridge by washing with a fluorophilic solvent (e.g., perfluorohexane or a highly fluorinated ether), followed by the initial fluorophobic elution solvent (e.g., 80:20 methanol/water).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Elution of Non-Fluorous Components: Elute the cartridge with a fluorophobic solvent mixture. Non-fluorous compounds will pass through while the fluorous-tagged compound is retained.

  • Elution of the Fluorous-Tagged Compound: Elute the cartridge with a fluorophilic solvent to recover the purified fluorous-tagged product.

The efficiency of F-SPE with a perfluorooctyl tag is expected to be very high, allowing for near-quantitative recovery of the tagged molecule with high purity[5][6][7].

Thiol-Yne Radical Addition

The thiol-yne reaction is another "click" reaction that proceeds via a radical mechanism, offering an alternative to the copper-catalyzed CuAAC. This reaction is particularly useful in polymer and materials science for creating highly functionalized materials. The perfluorooctyl group in this compound is expected to influence the thiol-yne reaction as well.

Performance MetricThis compound (Expected)1-Octyne (Typical)Rationale for Performance Difference
Reactivity Potentially alteredStandardThe electron-withdrawing nature of the perfluoroalkyl group can influence the stability of the radical intermediates, potentially affecting the reaction rate and the ratio of mono- to di-addition products.
Material Properties Modified surface energy, hydrophobicityStandard hydrocarbon propertiesPolymers incorporating this compound will exhibit low surface energy, high hydrophobicity, and chemical resistance, properties characteristic of fluoropolymers.

Experimental Workflow: Thiol-Yne Polymerization

Caption: Workflow for Thiol-Yne Polymerization.

Conclusion and Future Outlook

This compound stands out as a high-performance building block for applications demanding enhanced reactivity, simplified purification, and the introduction of unique fluorine-imparted properties. While direct comparative benchmarking data against a wide range of alternatives is still emerging in the literature, the fundamental principles of fluorine chemistry strongly suggest its superiority in specific, well-chosen applications.

For researchers in drug discovery, the ability to fine-tune lipophilicity and metabolic stability is a significant advantage. In bioconjugation, the potential for faster reaction kinetics and streamlined purification workflows can accelerate research and development. For materials scientists, this compound offers a gateway to novel polymers with tailored surface properties and enhanced durability.

As the demand for advanced materials and therapeutics continues to grow, the strategic application of specialized building blocks like this compound will be paramount. Further experimental studies providing direct quantitative comparisons will undoubtedly solidify its position as a valuable tool in the modern chemist's arsenal.

References

  • Liu, L., et al. (2013). Fluoroalkyl and Alkyl Chains Have Similar Hydrophobicities in Binding to the “Hydrophobic Wall” of Carbonic Anhydrase. Journal of the American Chemical Society, 135(18), 6824-6827. [Link]

  • Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797. [Link]

  • BenchChem. (2025).
  • Wipf, P., & Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current opinion in drug discovery & development, 7(6), 784–797. [Link]

  • Xu, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(10), 7136-7144. [Link]

  • Xu, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]

  • Li, L., et al. (2015). Fluorinated carbon tag derivatization combined with fluorous solid-phase extraction: a new method for the highly sensitive and selective mass spectrometric analysis of glycans. Analytical Chemistry, 87(10), 5125-5131. [Link]

  • Blastik, Z. E., & Beier, P. (2016). Fluorinated azides click to make triazoles. Chemical & Engineering News, 94(49). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1H-Perfluorooct-1-yne (CAS No. 55756-24-6). As a highly fluorinated organic compound, its handling and disposal require a rigorous, safety-first approach grounded in chemical knowledge and regulatory awareness. This document is intended for researchers, scientists, and drug development professionals who utilize such specialized reagents.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are not only its immediate effects on personnel but also its long-term environmental impact as a per- and polyfluoroalkyl substance (PFAS).

1.1 GHS Classification and Immediate Risks this compound is classified with specific health hazards that demand careful handling to prevent exposure.[1] According to the Globally Harmonized System (GHS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Direct contact with skin or eyes, or inhalation of its vapors, must be strictly avoided.

1.2 The "Forever Chemical" Designation: A Disposal Imperative Beyond its immediate irritant properties, this compound belongs to the PFAS family of chemicals.[1][3] PFAS are often called "forever chemicals" due to the immense strength of the carbon-fluorine (C-F) bond, which makes them extraordinarily resistant to degradation in the environment.[4][5] This persistence means that improper disposal can lead to long-term contamination of soil and water resources. Therefore, the disposal protocol must focus on complete destruction, not mere containment.

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource(s)
CAS Number 55756-24-6[1][6]
Molecular Formula C₈HF₁₃[1][6]
Molecular Weight 344.07 g/mol [1][6]
Boiling Point 142 °C
GHS Hazard Codes H315, H319, H335[1][2]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Chemical Class Per- and Polyfluoroalkyl Substance (PFAS)[1]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered safety approach is critical. Engineering controls provide the first line of defense, supplemented by mandatory personal protective equipment.

2.1 Engineering Controls: The Primary Barrier All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[7][8] The fume hood provides essential ventilation to protect the user from inhaling potentially harmful vapors.[7]

2.2 Personal Protective Equipment (PPE): The Last Line of Defense Even within a fume hood, appropriate PPE is non-negotiable. The required PPE includes:

  • Eye Protection : Wear tightly fitting safety goggles with side shields or a full-face shield to protect against splashes.[9][10]

  • Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[11][12]

  • Body Protection : A buttoned lab coat must be worn to protect skin and clothing.[9]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound node_ppe PPE (Goggles, Gloves, Lab Coat) node_admin Administrative Controls (SOPs, Training, Labeling) node_eng Engineering Controls (Chemical Fume Hood) node_sub Substitution (Use a less hazardous chemical - Often not feasible for specific research) node_elim Elimination (Do not perform the experiment - Not applicable)

Caption: Hierarchy of Controls applied to handling this compound.

Section 3: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation and Classification

  • Action: From the moment of use, treat all materials contaminated with this compound as hazardous waste. This includes residual amounts in containers, contaminated pipette tips, gloves, and absorbent materials from spills.

  • Causality: This substance cannot be neutralized or detoxified in a standard laboratory setting. Segregation at the source prevents cross-contamination and ensures the waste stream is correctly identified for final disposal. Never dispose of this chemical down the drain.[3][9]

Step 2: Containerization

  • Action: Collect all waste in a dedicated, chemically compatible, and sealable container (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, with no leaks or cracks.

  • Causality: Proper containment prevents accidental release and exposure. The container must withstand the chemical's properties without degrading.

Step 3: Labeling

  • Action: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly state:

    • "Waste this compound"

    • List all components (e.g., "this compound, Methanol," if in solution).

    • The associated hazards (Irritant, Environmental Hazard - PFAS).

    • The date accumulation started.

  • Causality: Accurate labeling is a regulatory requirement and is critical for communicating hazards to everyone in the lab and to the waste management professionals who will handle the container.

Step 4: Waste Accumulation and Storage

  • Action: Keep the waste container tightly sealed when not adding waste.[11] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Causality: A sealed container prevents the release of vapors. Designated storage ensures the waste is secure and does not pose a risk to unrelated experiments or personnel.

Step 5: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the material yourself.

  • Causality: EHS professionals are trained to manage and transport hazardous waste and have established relationships with certified disposal facilities that are equipped to handle and destroy PFAS compounds.[13]

Section 4: Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.2.[14]

  • Containment: For small spills, create a barrier around the liquid using an inert absorbent material like sand, vermiculite, or a commercial absorbent.[15]

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into your designated hazardous waste container.[15] Do not use paper towels for large spills as they can degrade.

  • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your institution's safety protocols), collecting the cleaning materials as hazardous waste.

  • Dispose: Ensure all cleanup materials are placed in the sealed, labeled hazardous waste container for EHS pickup.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel in the Area start->alert assess Assess Spill Size & Location alert->assess minor_spill Minor Spill (Small, Contained) assess->minor_spill Minor major_spill Major Spill (Large, Volatile) assess->major_spill Major ppe Don Full PPE minor_spill->ppe evacuate Evacuate Lab major_spill->evacuate contain Contain with Inert Absorbent ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decon Decontaminate Area cleanup->decon end Disposal via EHS decon->end call_ehs Call EHS/ Emergency Response evacuate->call_ehs

Sources

Personal protective equipment for handling 1H-Perfluorooct-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1H-Perfluorooct-1-yne

As a Senior Application Scientist, my primary goal is to ensure that your work is not only groundbreaking but also conducted with the highest degree of safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation for handling this compound. This is not a checklist; it is a framework for building a culture of safety and procedural excellence in your laboratory.

Hazard Profile: Understanding this compound

This compound (CAS: 55756-24-6) is a valuable fluorinated building block in synthetic chemistry. However, its unique structure, combining a reactive alkyne with a highly fluorinated chain, necessitates a thorough understanding of its properties and potential hazards. As a member of the per- and polyfluoroalkyl substance (PFAS) family, it also requires special consideration for its environmental persistence.[1]

The Globally Harmonized System (GHS) classifications, derived from notifications to the European Chemicals Agency (ECHA), provide a clear starting point for our risk assessment.[1]

PropertyValueSource
Molecular Formula C₈HF₁₃[1][2]
Molecular Weight 344.07 g/mol [1][3]
Boiling Point 95°C[2]
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

These classifications dictate that our primary focus must be on preventing contact with skin and eyes, and mitigating inhalation of its vapors. Its boiling point indicates that while it is a liquid at standard temperature and pressure, it is sufficiently volatile to pose an inhalation risk, particularly if heated or aerosolized.

The First Line of Defense: Engineering Controls

Personal protective equipment is the last line of defense. Before a single glove is donned, robust engineering controls must be in place. The causality is simple: it is always better to remove the hazard from the operator's breathing zone than to rely solely on a barrier.

  • Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must occur inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical for containing volatile vapors and preventing respiratory exposure.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5] Proximity to this equipment is a critical logistical control that can significantly reduce the severity of an accidental exposure.

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of PPE is a risk-based decision. The following diagram outlines a logical workflow for selecting the appropriate level of protection based on the experimental parameters.

PPE_Selection_Workflow cluster_risk Risk Assessment cluster_ppe Required PPE Level A Start: Handling This compound B Quantity > 50 mL OR Heating Above 40°C? A->B Assess Scale & Temperature C Potential for Aerosolization? (e.g., sonication, vortexing) A->C Low Volume / Ambient Temp B->C No E Enhanced PPE: - Add Face Shield over Glasses - Consider Butyl or Viton® Gloves B->E Yes D Standard PPE: - Nitrile Gloves (Double) - Safety Glasses with Side Shields - Flame-Resistant Lab Coat C->D No C->E Yes F Maximum PPE: - Add Respiratory Protection (P100/OV Cartridge) - Ensure Full Body Coverage E->F If Aerosolization Risk is Also High

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.